molecular formula C9H12O4 B2620662 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 141046-52-8

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2620662
CAS No.: 141046-52-8
M. Wt: 184.191
InChI Key: YXVUNUBFPAVHRP-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.191. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVUNUBFPAVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141046-52-8
Record name 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[2.1.1]hexane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can unlock new chemical space and improve the pharmacokinetic profiles of drug candidates is relentless. The bicyclo[2.1.1]hexane (BCH) core has emerged as a significant three-dimensional (3D) bioisostere for meta- and ortho-substituted benzene rings.[1] Its rigid, compact structure offers a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the saturated nature of the BCH scaffold can improve metabolic stability and solubility compared to its flat, aromatic counterparts, addressing the "escape from flatland" paradigm in drug development.[2] This guide provides an in-depth, technical overview of a robust synthetic strategy for accessing a key derivative, 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a versatile building block for further chemical elaboration.

Strategic Approach: Intramolecular [2+2] Photocycloaddition

The construction of the strained bicyclo[2.1.1]hexane skeleton is most effectively achieved through an intramolecular [2+2] photocycloaddition of a suitably substituted 1,5-diene.[3][4][5] This photochemical approach is powerful due to its ability to form two carbon-carbon bonds and a bicyclic system in a single, often high-yielding, step. The reaction proceeds via the excitation of one of the alkene moieties to a triplet state, which then undergoes a stepwise radical cyclization to form the bicyclic ring system.[1][6]

The overall synthetic strategy can be broken down into three key phases:

  • Synthesis of the 1,5-Diene Precursor: The cornerstone of this synthesis is the preparation of a hexa-1,5-diene bearing the necessary functionalities at the 2- and 5-positions, which will become the bridgehead carbons of the resulting bicyclo[2.1.1]hexane.

  • Photocyclization: Irradiation of the 1,5-diene with a suitable light source, often in the presence of a photosensitizer, to induce the [2+2] cycloaddition.

  • Post-Cycloaddition Functional Group Manipulation: Selective modification of the functional groups on the bicyclic core to yield the final target molecule.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F

Caption: Overall synthetic workflow.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the 1,5-Diene Precursor: Diethyl 2,5-diallylmalonate

The synthesis begins with the preparation of a suitable 1,5-diene precursor. Diethyl malonate is chosen as a readily available and inexpensive starting material. Its acidic protons can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 2.0 eq) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Deprotonation: Diethyl malonate (1.0 eq) is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases. This step generates the sodium salt of diethyl malonate, a potent nucleophile.

  • Alkylation: Allyl bromide (2.2 eq) is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The double alkylation introduces the two allyl groups necessary for the subsequent photocycloaddition.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl 2,5-diallylmalonate as a colorless oil.

Part 2: Intramolecular [2+2] Photocycloaddition

This is the key step in the synthesis, where the bicyclic core is formed. The reaction is carried out under photochemical conditions, using a high-pressure mercury lamp as the light source. Acetone is used as both the solvent and a triplet sensitizer.

G A A B B A->B Absorption of Light C C B->C D D C->D E E D->E

Caption: Mechanism of the [2+2] photocycloaddition.

Experimental Protocol:

  • Reaction Setup: A solution of diethyl 2,5-diallylmalonate (1.0 eq) in acetone is prepared in a quartz reaction vessel. The solution should be deoxygenated by bubbling nitrogen through it for 30 minutes prior to irradiation. Oxygen can quench the excited triplet state, reducing the efficiency of the reaction.

  • Irradiation: The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp (λ > 290 nm) for 24-48 hours. The reaction should be cooled to maintain a constant temperature. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.

  • Workup and Purification: After completion, the acetone is removed under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.

Part 3: Selective Hydrolysis and Esterification

The final step involves the selective transformation of the two ester groups to a carboxylic acid and a methyl ester. This is achieved through a controlled hydrolysis followed by esterification.

Experimental Protocol:

  • Monohydrolysis: The diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. One equivalent of potassium hydroxide is added, and the mixture is stirred at room temperature overnight. The use of a single equivalent of base under mild conditions favors the hydrolysis of only one ester group.

  • Acidification and Extraction: The reaction mixture is acidified with dilute hydrochloric acid to a pH of approximately 2. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude monoacid.

  • Methyl Esterification: The crude monoacid is dissolved in methanol. A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4 hours.

  • Final Workup and Purification: The methanol is removed under reduced pressure, and the residue is dissolved in diethyl ether. The solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Data Summary

StepProductFormYield (%)Analytical Data
1Diethyl 2,5-diallylmalonateColorless Oil75-85¹H NMR, ¹³C NMR, IR
2Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylateColorless Oil60-70¹H NMR, ¹³C NMR, GC-MS
3This compoundWhite Solid80-90 (over 2 steps)¹H NMR, ¹³C NMR, HRMS, mp

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to a valuable building block for medicinal chemistry and materials science. The key intramolecular [2+2] photocycloaddition is a powerful transformation for the construction of the strained bicyclic system. The principles and techniques described in this guide are broadly applicable to the synthesis of other substituted bicyclo[2.1.1]hexane derivatives, paving the way for the exploration of new chemical entities with enhanced properties.

References

An In-Depth Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a unique bicyclic building block of significant interest to the pharmaceutical and materials science industries. The bicyclo[2.1.1]hexane scaffold serves as a bioisostere for ortho-substituted benzene rings, offering a three-dimensional, saturated alternative to planar aromatic systems, which can lead to improved physicochemical and pharmacological properties in drug candidates. This document details a proposed synthetic pathway, thorough characterization methodologies including predicted spectroscopic data, and a discussion of its potential applications, particularly in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.

Introduction: The Significance of the Bicyclo[2.1.1]hexane Scaffold

In the realm of medicinal chemistry, the strategic replacement of common structural motifs to enhance drug-like properties is a cornerstone of lead optimization. The bicyclo[2.1.1]hexane core has emerged as a compelling saturated bioisostere for the ortho-substituted benzene ring.[1][2] Its rigid, three-dimensional geometry offers a distinct advantage over the planarity of aromatic systems, potentially improving metabolic stability, aqueous solubility, and binding affinity to biological targets by providing novel exit vectors for substituents. This compound is a bifunctional derivative of this scaffold, presenting orthogonal functional groups—a carboxylic acid and a methyl ester—that are amenable to a wide range of chemical transformations. This makes it a versatile building block for the synthesis of complex molecules and for its incorporation into drug candidates.

Proposed Synthesis

Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

The construction of the strained bicyclo[2.1.1]hexane ring system is efficiently achieved through an intramolecular [2+2] photocycloaddition of a suitable 1,5-diene precursor. A logical starting point is the commercially available diethyl muconate, which can be reduced to the corresponding diol and subsequently converted to a diene suitable for cyclization.

Diagram 1: Proposed Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid diethyl_muconate Diethyl Muconate diol (2E,4E)-Hexa-2,4-diene-1,6-diol diethyl_muconate->diol 1. LiAlH4, THF ditosylate Ditosylate Intermediate diol->ditosylate 2. TsCl, Pyridine dinitrile Dinitrile Intermediate ditosylate->dinitrile 3. NaCN, DMSO diacid Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid dinitrile->diacid 4. a) hv, Acetone b) H3O+, Δ

Caption: Proposed multi-step synthesis of the parent diacid.

Protocol 1: Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

  • Reduction of Diethyl Muconate: To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl muconate in THF is added dropwise. The reaction is stirred at room temperature until complete, then quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (2E,4E)-hexa-2,4-diene-1,6-diol.

  • Ditosylation: The diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride is added portion-wise, and the mixture is stirred overnight. The reaction is worked up by pouring into ice-water and extracting with diethyl ether. The organic layer is washed with dilute HCl, saturated NaHCO3, and brine, then dried over MgSO4 and concentrated to give the ditosylate.

  • Dinitrile Formation: The ditosylate is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide is added. The mixture is heated to facilitate the nucleophilic substitution. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the dinitrile.

  • Photocycloaddition and Hydrolysis: The dinitrile is dissolved in a suitable solvent such as acetone and irradiated with a medium-pressure mercury lamp to induce the intramolecular [2+2] photocycloaddition. Following the reaction, the solvent is removed, and the resulting bicyclic dinitrile is hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to yield bicyclo[2.1.1]hexane-1,4-dicarboxylic acid.[3][4]

Selective Mono-esterification

With the parent diacid in hand, the target compound can be synthesized via a selective mono-esterification. Several methods exist for this purpose, including enzymatic catalysis and the use of solid-supported reagents. A practical and scalable approach involves the use of a limiting amount of a methylating agent under carefully controlled conditions.

Diagram 2: Selective Mono-esterification Workflow

Selective Mono-esterification diacid Bicyclo[2.1.1]hexane-1,4- dicarboxylic acid monoester 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane- 1-carboxylic acid diacid->monoester CH3OH, H+ (catalytic) or (CH3)2SO4, base (1 equiv) diester Dimethyl bicyclo[2.1.1]hexane- 1,4-dicarboxylate monoester->diester Excess methylating agent Bioisosteric Replacement cluster_0 Ortho-substituted Benzene cluster_1 Bicyclo[2.1.1]hexane Bioisostere benzene [Image of ortho-substituted benzene ring] bch [Image of 1,4-disubstituted bicyclo[2.1.1]hexane] benzene->bch Bioisosteric Replacement

References

A Spectroscopic Investigation of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a unique bicyclic scaffold with increasing relevance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane (BCH) framework is a rigid, three-dimensional scaffold that has garnered significant attention as a bioisostere for para- and meta-substituted benzene rings in drug discovery. Its non-planar structure allows for the exploration of novel chemical space, offering distinct advantages in terms of metabolic stability, solubility, and intellectual property. This compound, with its dual functionalization at the bridgehead positions, serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in synthetic campaigns and for the unambiguous characterization of its derivatives.

Molecular Structure and Key Spectroscopic Correlations

The unique, strained ring system of this compound gives rise to a distinct and informative spectroscopic signature. The following diagram illustrates the molecular structure and highlights the key proton and carbon environments that are critical for spectral interpretation.

Caption: Molecular structure of this compound with key proton environments highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of a bicyclo[2.1.1]hexane system is characterized by signals in the aliphatic region, with chemical shifts and coupling constants that are highly dependent on the rigid, strained geometry of the rings.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Coupling
~12.0br s1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~3.70s3H-OCH₃The methyl ester protons are a sharp singlet due to the absence of adjacent protons.
~2.8-3.0m1HBridgehead CHThe bridgehead protons are deshielded due to their unique electronic environment within the strained ring system.
~2.4-2.6m2HCH₂The methylene protons on the two-carbon bridge are diastereotopic and will appear as complex multiplets.
~2.1-2.3m2HCH₂The methylene protons on the other two-carbon bridge will also be diastereotopic and show complex splitting patterns.
~1.8-2.0m2HCH₂The single-carbon bridge methylene protons will exhibit geminal and vicinal coupling.

Note: The predicted chemical shifts and multiplicities are based on the analysis of structurally related bicyclo[2.1.1]hexane derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of quaternary carbons at the bridgehead positions is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~178-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~174-COOCH₃The carbonyl carbon of the methyl ester appears at a slightly upfield position compared to the carboxylic acid.
~52-OCH₃The methyl carbon of the ester group.
~45-50Bridgehead CThe quaternary bridgehead carbons are deshielded due to the strain and substitution.
~35-40CH₂The methylene carbons of the bicyclic framework.
~30-35CHThe methine carbons of the bicyclic framework.

Note: The predicted chemical shifts are based on the analysis of structurally related bicyclo[2.1.1]hexane derivatives and established ¹³C NMR correlation tables. Actual experimental values may vary.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Absorption
2500-3300Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the carboxylic acid dimer.
~2950MediumC-H stretchAliphatic C-H stretching vibrations of the bicyclic core.
~1735StrongC=O stretchCarbonyl stretch of the methyl ester.
~1700StrongC=O stretchCarbonyl stretch of the carboxylic acid. The lower frequency is due to hydrogen bonding.
~1250StrongC-O stretchC-O stretching of the ester and carboxylic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Formula: C₉H₁₂O₄, Molecular Weight: 184.19 g/mol ), the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 184

  • Key Fragmentations:

    • Loss of a methoxy group (-OCH₃): m/z = 153

    • Loss of a carboxyl group (-COOH): m/z = 139

    • Loss of a methoxycarbonyl group (-COOCH₃): m/z = 125

    • Retro-Diels-Alder type fragmentation of the bicyclic system, although less common for such strained rings, could also be possible.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal before acquiring the sample spectrum.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule. Direct infusion or coupling with a liquid chromatograph (LC-MS) can be used.

  • Ionization:

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. Both positive and negative ion modes should be explored.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesize/Obtain Compound nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry nmr_interp Analyze Chemical Shifts, Coupling Constants, & Integration nmr->nmr_interp ir_interp Identify Functional Group Stretches & Bends ir->ir_interp ms_interp Determine Molecular Weight & Fragmentation Pattern ms->ms_interp structure_confirm Confirm Structure of This compound nmr_interp->structure_confirm ir_interp->structure_confirm ms_interp->structure_confirm

Caption: A streamlined workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. The rigid and strained nature of the bicyclo[2.1.1]hexane core imparts unique and diagnostic features in its NMR, IR, and mass spectra. This guide provides a foundational understanding of these spectral characteristics, offering valuable insights for researchers working with this important class of molecules. While the presented data is based on expert analysis of related structures, it serves as a robust framework for the interpretation of experimentally acquired spectra.

References

The Ascendance of Bicyclo[2.1.1]hexane: A Technical Guide to its Discovery, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged from the realm of academic curiosity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional aromatic and saturated cyclic systems, providing a unique set of vectors for substituent placement and enabling the exploration of novel chemical space. This guide provides a comprehensive overview of the discovery and historical evolution of BCH derivatives, delves into the key synthetic strategies for their construction, and critically examines their application as bioisosteres in drug development. By synthesizing historical context with modern synthetic protocols and data-driven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this increasingly important structural motif.

A Historical Perspective: From Curiosity to Core Scaffold

The journey of bicyclo[2.1.1]hexane began in the early 20th century, with the first synthesis of a derivative reported in 1909, although its definitive structural elucidation would not occur for nearly half a century. The parent hydrocarbon, bicyclo[2.1.1]hexane, was first prepared in a straightforward manner by R. Srinivasan in 1961 through the photochemical isomerization of 1,5-hexadiene.[1] A subsequent method, also developed by Srinivasan and Sonntag, utilized the mercury-sensitized photochemical isomerization of 1,5-hexadiene.[2]

One of the earliest and most classical approaches to constructing the bicyclo[2.1.1]hexane framework is the Wolff rearrangement of α-diazo ketones derived from bicyclo[2.2.1]heptane (norbornane) systems.[3] This ring-contraction strategy, while historically significant, often involves harsh conditions and limited substrate scope.

The following diagram illustrates the conceptual pathway of the Wolff rearrangement for the synthesis of a bicyclo[2.1.1]hexane derivative.

G cluster_0 Wolff Rearrangement for Bicyclo[2.1.1]hexane Synthesis Norbornanone_Derivative Bicyclo[2.2.1]heptanone (Norbornanone) Derivative alpha_Diazo_Ketone α-Diazo Ketone Norbornanone_Derivative->alpha_Diazo_Ketone Diazotization Ketene_Intermediate Ketene Intermediate alpha_Diazo_Ketone->Ketene_Intermediate Photolysis (hν) or Metal Catalysis (e.g., Ag₂O) - N₂ BCH_Derivative Bicyclo[2.1.1]hexane Carboxylic Acid Derivative Ketene_Intermediate->BCH_Derivative Nucleophilic Attack (e.g., H₂O)

Caption: Wolff rearrangement for bicyclo[2.1.1]hexane synthesis.

For decades, the synthesis of bicyclo[2.1.1]hexane derivatives remained a specialized area of research. However, the burgeoning need to "escape from flatland" in drug discovery—a strategic shift away from planar, aromatic moieties to improve physicochemical and pharmacokinetic properties—has propelled the BCH scaffold into the limelight.[4] Its ability to act as a saturated, non-planar bioisostere for ortho- and meta-substituted benzene rings has been a particularly powerful driver of its recent surge in popularity.[1][5]

Synthetic Strategies: Constructing the Bicyclo[2.1.1]hexane Core

The modern synthetic chemist's toolbox for accessing bicyclo[2.1.1]hexane derivatives is diverse and powerful, offering multiple pathways to a wide array of substitution patterns. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular [2+2] Photocycloaddition of 1,5-Dienes

The intramolecular [2+2] photocycloaddition of 1,5-dienes remains a cornerstone of bicyclo[2.1.1]hexane synthesis.[1][6] This method is particularly effective for accessing 1,5-disubstituted BCHs, which are excellent bioisosteres for ortho-substituted benzene rings.[7][8] Recent advancements have focused on the use of visible-light photocatalysis, which offers milder reaction conditions and broader functional group tolerance compared to traditional UV irradiation.[6][9]

G cluster_1 Visible-Light Mediated [2+2] Photocycloaddition 1_5_Diene 1,5-Diene Substrate Excited_State Triplet Excited State 1_5_Diene->Excited_State Energy Transfer (hν) Photosensitizer Photosensitizer (e.g., Ir complex) Photosensitizer->Excited_State BCH_Product Bicyclo[2.1.1]hexane Product Excited_State->BCH_Product Intramolecular [2+2] Cycloaddition

Caption: General workflow for visible-light mediated [2+2] photocycloaddition.

Experimental Protocol: Visible-Light-Driven Intramolecular Crossed [2+2] Photocycloaddition [6]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 1,5-diene substrate (0.10 mmol) and the photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6, 1.0 mol%).

  • Solvent Addition: Add dry acetone (1.0 mL, 0.1 M) to the vial.

  • Degassing: Deoxygenate the reaction mixture by three cycles of "freeze-pump-thaw."

  • Irradiation: Stir the reaction mixture at room temperature under irradiation with a 414 nm LED until the reaction is complete, as monitored by TLC or GC analysis.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by filtration through a short plug of silica or basic alumina, eluting with dichloromethane to afford the bicyclo[2.1.1]hexane product.

[2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes

The strain-release-driven cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various π-systems has emerged as a powerful and versatile strategy for the synthesis of bicyclo[2.1.1]hexanes.[2][10][11] This approach allows for the construction of a diverse range of substitution patterns that are not readily accessible through other methods. These reactions can be promoted by transition metals, Lewis acids, or photoredox catalysis.[12][13][14]

Experimental Protocol: Titanium-Catalyzed [2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes with 1,3-Dienes [12][13]

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add the titanium catalyst and any necessary ligands.

  • Reagent Addition: Add the bicyclo[1.1.0]butane substrate and the 1,3-diene to the vial, followed by the appropriate solvent.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time.

  • Quenching and Workup: Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[2.1.1]hexane derivative.

Rearrangement Strategies

Rearrangement reactions, particularly the pinacol rearrangement, provide an alternative route to substituted bicyclo[2.1.1]hexanones. These ketones are valuable intermediates that can be further functionalized to access a variety of BCH derivatives.[3][4] A sequential SmI2-mediated pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones.[4][15]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The impetus for incorporating the bicyclo[2.1.1]hexane scaffold into drug candidates lies in its ability to favorably modulate key physicochemical and pharmacokinetic properties. The replacement of a planar benzene ring with a three-dimensional, saturated BCH core can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][16]

PropertyBenzene AnalogueBicyclo[2.1.1]hexane AnalogueRationale for Change
Aqueous Solubility Generally lowerOften higherThe non-planar, more polarizable sp³-rich scaffold can lead to better solvation.[1][16]
Lipophilicity (cLogP/logD) HigherGenerally lowerThe replacement of an aromatic system with a saturated carbocycle reduces lipophilicity.[16]
Metabolic Stability Variable; prone to aromatic oxidationCan be improved, but is context-dependentThe sp³ C-H bonds of the BCH core can be more resistant to oxidative metabolism than aromatic C-H bonds. However, the introduction of the BCH moiety can sometimes open new metabolic pathways.[1]
Fraction of sp³ Carbons (Fsp³) LowerHigherBy definition, the BCH core is fully saturated, increasing the overall Fsp³ of the molecule, which is often correlated with improved developability.[7]

Applications in Drug Discovery: Case Studies

The utility of bicyclo[2.1.1]hexane derivatives as bioisosteres has been demonstrated in a number of drug discovery programs. By replacing a problematic aromatic moiety with a BCH core, medicinal chemists have been able to overcome challenges related to pharmacokinetics and intellectual property.

Agrochemicals: Fungicide Analogues

The replacement of the ortho-substituted benzene ring in the fungicides boscalid, bixafen, and fluxapyroxad with a 1,2-disubstituted bicyclo[2.1.1]hexane core has yielded saturated analogues with retained or even improved antifungal activity.[1][17] This demonstrates the ability of the BCH scaffold to effectively mimic the spatial arrangement of substituents on an ortho-disubstituted benzene ring.

Pharmaceutical Candidates

The bicyclo[2.1.1]hexane motif has been incorporated into analogues of several marketed drugs, including the antihypertensive agent telmisartan and the anticancer drug sonidegib.[7][16] In the case of a telmisartan analogue, the enantioselective synthesis of the 1,5-disubstituted bicyclo[2.1.1]hexane core was crucial for achieving the desired biological activity, highlighting the importance of stereochemical control in the design of these bioisosteres.[7][8] For a sonidegib analogue, the replacement of a phenyl ring with a 2-oxabicyclo[2.1.1]hexane led to a significant improvement in aqueous solubility.[16]

The following diagram illustrates the bioisosteric replacement of a benzene ring in a generic drug candidate with a bicyclo[2.1.1]hexane core.

G cluster_2 Bioisosteric Replacement Strategy Aromatic_Drug Drug Candidate with Benzene Ring BCH_Analogue Bicyclo[2.1.1]hexane Analogue Aromatic_Drug->BCH_Analogue Bioisosteric Replacement Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Novel IP BCH_Analogue->Improved_Properties

References

theoretical calculations on 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Abstract

The bicyclo[2.1.1]hexane scaffold represents a critical structural motif in medicinal chemistry, prized for its rigid, three-dimensional character that allows for precise spatial positioning of functional groups. As a bioisostere for ortho-substituted phenyl rings, understanding its conformational landscape is paramount for rational drug design.[1] This guide outlines a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We detail a robust computational methodology rooted in Density Functional Theory (DFT), providing a step-by-step protocol for conformational searching, geometry optimization, and energetic analysis. The causality behind the selection of specific functionals and basis sets is explained to ensure both accuracy and computational efficiency. This document serves as a self-validating system for researchers seeking to apply high-level theoretical calculations to understand and predict the behavior of complex bicyclic molecules, ultimately enabling more informed decision-making in drug development programs.

Introduction: The Strategic Importance of the Bicyclo[2.1.1]hexane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and intellectual property space is relentless. Saturated bicyclic systems, such as bicyclo[2.1.1]hexane, have emerged as highly valuable bioisosteres for traditional aromatic rings.[1] Their rigid, non-planar geometry provides a distinct advantage over conformationally flexible linkers, allowing for the precise projection of substituents into three-dimensional space to optimize interactions with biological targets.[2]

This compound (CAS 141046-52-8) is a prototypical example of such a scaffold, featuring two distinct functional groups—a carboxylic acid and a methoxycarbonyl ester—at the bridgehead positions.[3][4][5] The relative orientation of these groups, dictated by the molecule's conformational preferences, is critical for its potential interactions with protein binding pockets, influencing everything from binding affinity to selectivity.[2]

While experimental techniques like NMR spectroscopy can provide insights into molecular conformation, they often yield time-averaged structural information.[2] Computational chemistry, specifically quantum mechanical methods, offers a powerful complementary approach to map the potential energy surface of a molecule, identifying all energetically accessible conformers and quantifying their relative stabilities.[6][7] This in-depth guide provides a rigorous, first-principles-based computational workflow to determine the preferred conformation(s) of this compound.

Theoretical Framework & Rationale: Selecting the Right Tools

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. Our approach is built upon Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with high accuracy for organic molecules.[8][9]

The Choice of Density Functional Theory (DFT)

Unlike molecular mechanics (MM), which relies on pre-parameterized force fields, DFT calculates the electronic structure of a molecule from first principles, making it broadly applicable without the need for specific parameters for novel scaffolds.[9][10] It solves the Kohn-Sham equations to approximate the ground-state electron density, from which the energy and other properties are derived.[10] This makes DFT particularly well-suited for identifying subtle electronic effects, such as intramolecular hydrogen bonding or dipole-dipole interactions, that can significantly influence conformational stability.

Justification for the B3LYP Functional

Within the DFT framework, numerous exchange-correlation functionals are available. For this analysis, we recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals.[10] It has a long and successful track record for predicting the geometries and relative energies of organic molecules, offering a robust and well-validated starting point.[5]

Basis Set Selection: Balancing Accuracy and Efficiency

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational time of the calculation.[11][12] We propose a two-tiered approach:

  • Initial Optimization and Conformational Search: The 6-31G(d) Pople-style basis set is recommended for the initial geometry optimizations and conformational search.[11][13] This split-valence basis set provides a flexible description of the valence electrons and includes 'd' polarization functions on heavy (non-hydrogen) atoms. These polarization functions are crucial for accurately describing the geometry of cyclic and strained systems by allowing for non-spherical electron density distributions.[11][13]

  • Final Energy Refinement: For the final single-point energy calculations on the optimized geometries, a larger basis set such as 6-311+G(d,p) is advised. This triple-split valence basis set offers a more refined description of the valence region. The addition of diffuse functions ('+') is important for accurately describing systems with potential intramolecular hydrogen bonds or lone pairs, while the 'p' polarization functions on hydrogen atoms further improve the accuracy of the calculated energies.[3][13]

Detailed Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete protocol for the theoretical conformational analysis. This workflow is designed to be systematic and self-validating, ensuring the identification of all relevant low-energy conformers.

Step 1: Initial 3D Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be accomplished using any standard molecular building software (e.g., Avogadro, ChemDraw 3D). The initial structure should be subjected to a rapid clean-up using a molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting geometry.

Step 2: Systematic Conformational Search

Due to the rigidity of the bicyclic core, the primary sources of conformational flexibility are the rotatable bonds of the carboxylic acid and methoxycarbonyl substituents.

  • Torsion Angle 1 (τ₁): C4-C(arboxyl)-O-H

  • Torsion Angle 2 (τ₂): C1-C(arbonyl)-O-Me

  • Torsion Angle 3 (τ₃): C(arbonyl)-O-Me-(H₃)

A systematic conformational search will be performed by rotating these key dihedral angles. For τ₁ and τ₂, a scan from 0° to 360° in 30° increments is recommended. For the methyl rotation (τ₃), the three staggered conformations are typically sufficient. This systematic approach ensures that the entire conformational space is explored.[14]

Step 3: Quantum Mechanical Geometry Optimization

Each conformer generated in the previous step will be used as the starting point for a full geometry optimization.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[4]

  • Level of Theory: DFT with the B3LYP functional.

  • Basis Set: 6-31G(d) .

  • Command: The calculation should be run as a geometry optimization (Opt).

  • Convergence Criteria: Default convergence criteria for the specific software package are typically sufficient.

This step will relax each starting structure to the nearest local energy minimum on the potential energy surface.

Step 4: Verification of Stationary Points (Frequency Analysis)

It is crucial to verify that each optimized structure corresponds to a true energy minimum and not a transition state.[12] This is achieved by performing a vibrational frequency calculation on each optimized geometry.

  • Level of Theory: B3LYP/6-31G(d) (must be the same level as the optimization).

  • Command: Freq.

  • Validation: A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state. Any transition states found should be discarded from the set of stable conformers.

Step 5: Final Energy Calculation and Population Analysis

To obtain more accurate relative energies, a single-point energy calculation is performed on each validated minimum-energy geometry using a higher level of theory.

  • Level of Theory: B3LYP/6-311+G(d,p).

  • Analysis: The electronic energies (including zero-point vibrational energy corrections from the frequency calculation) are used to determine the relative stability of each conformer. The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

Visualization & Data Presentation

Clear presentation of results is essential for interpretation and communication.

Computational Workflow Diagram

The entire computational process can be summarized with the following workflow diagram:

G cluster_0 Setup & Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis A 1. Initial 3D Structure Generation (MMFF94) B 2. Systematic Torsional Angle Scan (τ₁, τ₂, τ₃) A->B C 3. Geometry Optimization (B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (B3LYP/6-31G(d)) C->D E Verify Zero Imaginary Frequencies D->E F 5. Single-Point Energy (B3LYP/6-311+G(d,p)) E->F  Valid Minima G 6. Relative Energy & Boltzmann Population Analysis F->G H 7. Structural Analysis (Dihedrals, H-bonds) G->H

Caption: Computational workflow for conformational analysis.

Quantitative Data Summary

The results of the calculations should be summarized in a clear, tabular format.

Table 1: Calculated Energies and Properties of Stable Conformers

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298KKey Dihedral Angle τ₁ (°)Key Dihedral Angle τ₂ (°)Intramolecular H-bond (Yes/No)
Conf-010.0075.3178.5-15.2No
Conf-021.1512.1-10.1175.8Yes
Conf-031.507.4179.0176.1No
..................

(Note: Data shown is hypothetical and for illustrative purposes only.)

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the theoretical conformational analysis of this compound. By employing a systematic search coupled with high-level DFT calculations, researchers can confidently identify the energetically preferred conformations of this important medicinal chemistry scaffold. The insights gained from this analysis—understanding the spatial relationship between key functional groups and the energetic cost of conformational changes—are invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. This workflow is not only specific to the title compound but also serves as a robust template for the conformational analysis of other complex small molecules.

References

Bicyclo[2.1.1]hexane Carboxylic Acids: A Rigid Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is perpetual. The strategy of "escaping from flatland" by moving away from planar aromatic structures towards three-dimensional bioisosteres has gained significant traction.[1] This guide provides a comprehensive overview of bicyclo[2.1.1]hexane carboxylic acids, a class of conformationally constrained building blocks that serve as effective saturated bioisosteres for ortho- and meta-substituted benzene rings.[1][2][3] We will explore the synthetic methodologies for accessing these scaffolds, delve into their biological applications with a focus on structure-activity relationships, and provide detailed experimental protocols and data presentation to aid researchers in their drug discovery endeavors.

The Rationale for Rigidity: Bicyclo[2.1.1]hexane as a Bioisostere

The overreliance on aromatic rings in drug candidates can lead to metabolic liabilities and unfavorable physicochemical properties.[1][2] The concept of bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a cornerstone of drug design. Bicyclo[2.1.1]hexanes have emerged as a compelling class of saturated bioisosteres due to their rigid, three-dimensional structure.[4] This rigidity locks the substituents in well-defined spatial orientations, which can enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[5][6]

The bicyclo[2.1.1]hexane core can effectively mimic the geometry of ortho- and meta-substituted benzene rings, making it a valuable tool for optimizing lead compounds.[1][2][3] The carboxylic acid functionality provides a versatile handle for further derivatization, most commonly through amide coupling, allowing for the incorporation of this rigid scaffold into a wide array of potential therapeutics.[5]

cluster_0 Bioisosteric Replacement cluster_1 Key Advantages Benzene_Ring Ortho-substituted Benzene Ring BCH_Scaffold 1,2-Disubstituted Bicyclo[2.1.1]hexane Benzene_Ring->BCH_Scaffold mimics geometry Improved_Properties Enhanced Solubility Metabolic Stability 3D Character BCH_Scaffold->Improved_Properties leads to Biological_Outcomes Increased Affinity Improved Selectivity Retained Bioactivity Improved_Properties->Biological_Outcomes results in

Figure 1: Conceptual diagram illustrating the bioisosteric replacement of a benzene ring with a bicyclo[2.1.1]hexane scaffold and the resulting benefits in drug discovery.

Synthesis of Bicyclo[2.1.1]hexane Carboxylic Acids

The construction of the bicyclo[2.1.1]hexane skeleton has been approached through various synthetic strategies. One of the most prevalent and scalable methods involves an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor.[3][7] This approach allows for the efficient synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes. Other notable methods include intermolecular cycloadditions with bicyclo[1.1.0]butanes and molecular rearrangements.[1][2][7]

General Synthetic Workflow: Intramolecular [2+2] Photocycloaddition

A common and robust route to bicyclo[2.1.1]hexane-2-carboxylic acids starts from readily available starting materials and proceeds through a key photochemical cyclization step.[3]

Start Acetophenone Derivative Alkene Horner-Wadsworth-Emmons Reaction Start->Alkene Diene Allylation Alkene->Diene Photocycloaddition Intramolecular [2+2] Photocycloaddition Diene->Photocycloaddition BCH_Ester Bicyclo[2.1.1]hexane Ester Photocycloaddition->BCH_Ester Saponification Saponification BCH_Ester->Saponification BCH_Acid Bicyclo[2.1.1]hexane Carboxylic Acid Saponification->BCH_Acid

Figure 2: A generalized workflow for the synthesis of bicyclo[2.1.1]hexane carboxylic acids via an intramolecular [2+2] photocycloaddition.

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Bicyclo[2.1.1]hexane Carboxylic Acid

The following protocol is a representative example for the synthesis of a 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid, adapted from established literature procedures.[3]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of acetophenone in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield the corresponding alkene.

Step 2: Allylation

  • Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

  • Add the alkene from Step 1 dropwise to the LDA solution and stir for 1 hour at -78 °C.

  • Add allyl bromide dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench with water and extract with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude diene is often used in the next step without further purification.

Step 3: Intramolecular [2+2] Photocycloaddition

  • Prepare a solution of the crude diene from Step 2 in an appropriate solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining the reaction temperature at approximately 20-25 °C.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting bicyclo[2.1.1]hexane ester by distillation.

Step 4: Saponification

  • Dissolve the bicyclo[2.1.1]hexane ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., hexane/tert-butyl methyl ether) to obtain the pure bicyclo[2.1.1]hexane carboxylic acid.[3]

Biological Activity and Structure-Activity Relationships (SAR)

The utility of the bicyclo[2.1.1]hexane scaffold has been demonstrated in both agrochemical and pharmaceutical contexts. A notable application is the development of saturated, patent-free analogs of successful fungicides.[3]

Case Study: Fungicide Analogs

Analogs of the fungicides boscalid, bixafen, and fluxapyroxad have been synthesized where the ortho-substituted benzene ring is replaced by a 1,2-disubstituted bicyclo[2.1.1]hexane core.[3] These analogs have been shown to retain high antifungal activity, validating the bioisosteric replacement strategy.[3]

Parent Compound Aromatic Core Bicyclo[2.1.1]hexane Analog Biological Activity
Boscalid2-chlorophenylRetained high antifungal activity
Bixafen3,4-dichlorophenylRetained high antifungal activity
Fluxapyroxad3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylRetained high antifungal activity

Table 1: Comparison of parent fungicides and their bicyclo[2.1.1]hexane-based analogs, demonstrating the retention of biological activity.[3]

Hypothetical Signaling Pathway Modulation

The conformational rigidity of bicyclo[2.1.1]hexane carboxylic acid derivatives can lead to precise interactions with protein binding pockets. For instance, in a hypothetical kinase inhibition scenario, the fixed exit vectors of the scaffold can position key pharmacophoric groups for optimal engagement with the ATP-binding site.

cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Active) Receptor->Kinase_A activates Kinase_B Kinase B (Active) Kinase_A->Kinase_B phosphorylates Kinase_A_Inactive Kinase A (Inactive) Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes BCH_Inhibitor Bicyclo[2.1.1]hexane Carboxylic Acid Derivative BCH_Inhibitor->Kinase_A binds to ATP site

Figure 3: A hypothetical signaling pathway illustrating how a bicyclo[2.1.1]hexane-based inhibitor could block kinase activity and subsequent cell proliferation.

Future Perspectives

The bicyclo[2.1.1]hexane carboxylic acid scaffold represents a valuable and still underexplored area of chemical space for drug discovery.[8] Future research will likely focus on:

  • Development of novel synthetic methodologies: The creation of more efficient and diverse synthetic routes will enable the generation of a wider range of derivatives for biological screening.[7]

  • Exploration of new biological targets: While applications in agrochemicals are well-documented, the potential of these scaffolds in targeting a broader range of human diseases is an exciting area for investigation.

  • Incorporation of heteroatoms: The synthesis of heteroatom-containing analogs, such as 2-oxabicyclo[2.1.1]hexanes, can further modulate physicochemical properties like solubility and polarity, potentially leading to improved drug-like characteristics.[9][10][11]

Conclusion

Bicyclo[2.1.1]hexane carboxylic acids are a powerful tool in the medicinal chemist's arsenal. Their rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with improved pharmacological profiles. By serving as effective bioisosteres for aromatic systems, they offer a clear strategy for "escaping from flatland" and navigating towards more successful clinical candidates. The synthetic accessibility and the demonstrated biological relevance of this scaffold ensure its continued importance in the future of drug discovery.

References

The Ascendancy of Saturated Scaffolds: A Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic rings. Saturated, three-dimensional scaffolds have emerged as powerful tools to overcome the limitations associated with planar moieties, such as poor solubility and metabolic instability. This in-depth technical guide focuses on a particularly promising scaffold: 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid . We will explore its strategic application as a saturated bioisostere for meta-substituted benzene rings, providing a comprehensive overview of its synthesis, physicochemical properties, and role in contemporary drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of three-dimensional molecular architectures.

Introduction: The Rationale for Moving Beyond Aromatic Rings

The benzene ring is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. Its rigid structure provides a reliable scaffold for orienting pharmacophoric groups. However, the lipophilic and planar nature of the phenyl ring often contributes to undesirable properties in drug candidates, including:

  • Metabolic Liability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and the formation of reactive metabolites.[1]

  • Poor Solubility: The hydrophobic character of the benzene ring can significantly limit the aqueous solubility of a compound, hindering its absorption and bioavailability.[2]

  • Off-Target Interactions: The planarity of aromatic rings can lead to promiscuous binding to various biological targets, contributing to off-target toxicity.

Bioisosteric replacement, the substitution of one group with another that retains similar biological activity, is a well-established strategy to mitigate these issues.[3] Saturated bicyclic hydrocarbons, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and the focus of this guide, bicyclo[2.1.1]hexane (BCH), have gained prominence as effective bioisosteres for aromatic rings.[4] These scaffolds offer a rigid, three-dimensional arrangement of exit vectors, mimicking the spatial orientation of substituents on a benzene ring while introducing a more favorable sp³-rich character.

The 1,4-disubstituted bicyclo[2.1.1]hexane core, as seen in This compound , serves as an excellent bioisostere for meta-substituted benzene rings, such as isophthalic acid monomethyl ester. This guide will delve into the specifics of this valuable building block.

Physicochemical Properties and Bioisosteric Rationale

The strategic advantage of replacing a meta-substituted benzene ring with a 1,4-disubstituted bicyclo[2.1.1]hexane scaffold lies in the significant improvement of key physicochemical properties.

Geometric Comparison

The defining feature of a successful bioisostere is its ability to replicate the spatial arrangement of the original functional groups. The bicyclo[2.1.1]hexane core effectively mimics the geometry of a meta-substituted benzene ring.

Diagram: Geometric Comparison of meta-Substituted Benzene and 1,4-Disubstituted Bicyclo[2.1.1]hexane

Geometric Comparison of Exit Vectors cluster_0 meta-Substituted Benzene cluster_1 1,4-Disubstituted Bicyclo[2.1.1]hexane benzene Benzene Ring R1_benzene R1 benzene->R1_benzene ~120° R2_benzene R2 benzene->R2_benzene bch BCH Core R1_bch R1 bch->R1_bch R2_bch R2 bch->R2_bch

Impact on Physicochemical Properties

The replacement of a planar, aromatic system with a saturated, three-dimensional bicyclic scaffold leads to notable improvements in drug-like properties.

Propertymeta-Substituted Benzene Analog1,4-Disubstituted Bicyclo[2.1.1]hexane AnalogRationale for Improvement
Lipophilicity (cLogP) HigherGenerally LowerThe increased sp³ character reduces hydrophobicity.
Aqueous Solubility LowerGenerally HigherReduced lipophilicity and disruption of crystal lattice packing contribute to enhanced solubility.[5]
Metabolic Stability Susceptible to oxidationMore resistant to oxidative metabolismThe absence of aromatic C-H bonds and the presence of less accessible aliphatic C-H bonds reduces susceptibility to CYP450-mediated metabolism.[4]

Note: The exact quantitative improvements are compound-dependent.

Synthesis of this compound

The primary and most efficient method for constructing the bicyclo[2.1.1]hexane core is through an intramolecular [2+2] photocycloaddition of a suitably substituted 1,5-diene.[6]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule involves the photocycloaddition of a 1,5-diene precursor, which can be synthesized from commercially available starting materials.

Diagram: Retrosynthetic Analysis

Retrosynthetic Analysis target This compound diene_ester Unsymmetrical 1,5-Diene Precursor target->diene_ester [2+2] Photocycloaddition malonic_ester Dimethyl Malonate diene_ester->malonic_ester allyl_halide Allyl Bromide diene_ester->allyl_halide

Proposed Experimental Protocol

This protocol is a representative procedure based on established methodologies for intramolecular [2+2] photocycloadditions to form bicyclo[2.1.1]hexane systems.

Step 1: Synthesis of the 1,5-Diene Precursor (Dimethyl 2,2-diallylmalonate)

  • To a solution of dimethyl malonate (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (2.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield dimethyl 2,2-diallylmalonate.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a dilute solution (e.g., 0.01 M) of the diene precursor in a suitable solvent. Acetone is often used as it can also act as a triplet sensitizer.

  • Transfer the solution to a photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes prior to and during irradiation, as oxygen can quench the excited state.

  • Irradiate the solution with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. This will yield the diester, dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.

Step 3: Selective Hydrolysis

  • Dissolve the crude dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate in a mixture of a suitable solvent (e.g., THF or methanol) and water.

  • Add one equivalent of a base, such as lithium hydroxide or sodium hydroxide, at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS until one of the ester groups is selectively hydrolyzed.

  • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound, This compound . Further purification may be achieved by crystallization or chromatography.

Characterization Data

  • ¹H NMR: Resonances for the bicyclic protons are expected in the range of δ 1.5–3.0 ppm. The methyl ester protons would appear as a singlet around δ 3.7 ppm. The carboxylic acid proton will be a broad singlet, typically downfield.

  • ¹³C NMR: The carbonyl carbons of the ester and carboxylic acid would resonate in the region of δ 170–180 ppm. The sp³ carbons of the bicyclic core would appear in the upfield region of the spectrum.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid will be present around 3000 cm⁻¹. Strong C=O stretching vibrations for the ester and carboxylic acid functionalities will be observed around 1700-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ).

Applications in Drug Discovery: A Case Study

The utility of This compound as a bioisostere has been demonstrated in the development of novel therapeutics. A notable example is its incorporation into a series of AKT1 inhibitors, as described in a recent patent application.[7]

In this work, the carboxylic acid moiety of the bicyclo[2.1.1]hexane building block is coupled with an amine on the core scaffold of the inhibitor via a standard amide bond formation reaction.

Diagram: Application in an AKT1 Inhibitor

Amide Coupling in AKT1 Inhibitor Synthesis inhibitor_core Inhibitor Core with Amine final_compound Final AKT1 Inhibitor inhibitor_core->final_compound bch_acid This compound bch_acid->final_compound Amide Coupling (e.g., EDCI)

The subsequent hydrolysis of the methyl ester on the bicyclo[2.1.1]hexane moiety provides the final active compound.[7] This example highlights the practical utility of this building block in generating novel, three-dimensional drug candidates with potentially improved pharmacokinetic properties.

Conclusion

This compound represents a valuable and increasingly utilized building block in modern medicinal chemistry. Its ability to serve as a saturated bioisostere for meta-substituted benzene rings provides a powerful strategy to "escape from flatland" and address the inherent liabilities of aromatic systems. The improvements in physicochemical properties, such as solubility and metabolic stability, can translate into more viable drug candidates. As synthetic methodologies for constructing such three-dimensional scaffolds become more robust and accessible, the incorporation of the bicyclo[2.1.1]hexane core is poised to become a mainstream approach in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives: A Bioisosteric Approach to Modulating Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic replacement of planar aromatic moieties with three-dimensional saturated scaffolds, a concept often termed "escaping flatland," is a paradigm-shifting approach in modern medicinal chemistry.[1] This guide delves into the mechanism of action of derivatives of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, not as standalone pharmacophores, but as powerful bioisosteric replacements for ortho-substituted phenyl rings in bioactive molecules. We will explore the foundational principles of bioisosterism, the physicochemical advantages of the bicyclo[2.1.1]hexane scaffold, and elucidate the mechanism of action through a detailed case study of succinate dehydrogenase inhibitors. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these unique scaffolds modulate biological targets, supported by experimental protocols and structural insights.

Introduction: The Bicyclo[2.1.1]hexane Scaffold as a Bioisostere

The bicyclo[2.1.1]hexane (BCH) core is a conformationally rigid, saturated carbocycle that has emerged as a highly effective bioisostere for the ortho-substituted benzene ring.[2][3] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The primary rationale for replacing an ortho-substituted phenyl ring with a 1,2-disubstituted BCH scaffold is to leverage its three-dimensional geometry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Advantages of the Bicyclo[2.1.1]hexane Scaffold:

  • Improved Physicochemical Properties: Replacement of a planar phenyl ring with a saturated BCH core can lead to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][4]

  • Novel Chemical Space: The rigid three-dimensional nature of the BCH scaffold allows for the exploration of new chemical space, potentially leading to novel intellectual property.

  • Precise Vectorial Arrangement: The fixed orientation of substituents on the BCH core provides a well-defined trajectory for interacting with biological targets, which can enhance binding affinity and selectivity.[2][5]

The core principle is that the BCH scaffold can position key functional groups in a spatial arrangement that mimics the presentation of those groups by an ortho-substituted phenyl ring, thus preserving or even enhancing the interaction with the biological target.

The Core Mechanism of Action: A Case Study of Succinate Dehydrogenase Inhibitors (SDHIs)

A well-validated example of the application and mechanism of action of bicyclo[2.1.1]hexane derivatives is in the field of agrochemical fungicides, specifically those targeting the enzyme succinate dehydrogenase (SDH).[6][7] SDH, also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain.

The fungicides boscalid, bixafen, and fluxapyroxad all contain an ortho-substituted phenyl ring that is critical for their inhibitory activity against SDH.[8] Researchers have successfully synthesized and tested analogs of these compounds where the phenyl ring is replaced by a 1,2-disubstituted bicyclo[2.1.1]hexane core. These saturated analogs were found to retain high antifungal activity, indicating a shared mechanism of action.[3][8]

The Molecular Mechanism

The mechanism of action of these BCH-containing fungicides is the inhibition of the succinate dehydrogenase enzyme at the quinone-binding (Qp) site.[6] By competitively binding to the Qp site, these inhibitors block the transfer of electrons from succinate to coenzyme Q, thereby disrupting cellular respiration and leading to fungal cell death.

The bicyclo[2.1.1]hexane moiety acts as a rigid scaffold that correctly orients the other parts of the molecule, such as the amide and the substituted pyrazole or pyridine ring, within the Qp site of the SDH enzyme. The spatial arrangement of the substituents on the BCH core effectively mimics the interactions of the original ortho-substituted phenyl ring with the amino acid residues in the binding pocket.

Data Presentation: Comparative Analysis of Physicochemical and Biological Properties

The replacement of an ortho-substituted phenyl ring with a bicyclo[2.1.1]hexane scaffold has a demonstrable impact on the properties of the parent molecule. The following table summarizes a conceptual comparison based on published findings for SDHI fungicides.

PropertyPhenyl-Containing SDHI (e.g., Boscalid)BCH-Containing AnalogRationale for Change
Lipophilicity (LogD) HigherGenerally Lower or SimilarThe saturated, non-aromatic nature of the BCH core reduces lipophilicity.[4]
Aqueous Solubility LowerGenerally HigherReduced lipophilicity and different crystal packing can lead to improved solubility.[1][4]
Metabolic Stability Susceptible to oxidationGenerally HigherThe absence of aromatic C-H bonds susceptible to P450-mediated oxidation can improve metabolic stability.[4]
Biological Activity (IC50) PotentPotent (retained activity)The BCH scaffold effectively mimics the geometry of the ortho-substituted phenyl ring, preserving key binding interactions.[8]

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of a novel this compound derivative designed as a bioisostere of a known inhibitor, a series of in vitro and cellular assays are required.

Target Engagement Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the direct binding of a BCH derivative to its purified target protein.

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of the test compound to the target protein.

Methodology:

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation:

    • Prepare a dilution series of the bicyclo[2.1.1]hexane derivative in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to record the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme Inhibition Assay (for SDHIs)

This protocol describes how to measure the inhibitory activity of a BCH derivative against the succinate dehydrogenase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing succinate, a suitable electron acceptor (e.g., DCPIP), and the mitochondrial fraction containing SDH.

  • Compound Treatment:

    • Add varying concentrations of the bicyclo[2.1.1]hexane derivative to the reaction mixture.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding coenzyme Q.

    • Monitor the rate of reduction of the electron acceptor spectrophotometrically over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement in a cellular context.

Objective: To confirm that the test compound binds to its intended target in intact cells.

Methodology:

  • Cell Treatment:

    • Treat intact cells with the bicyclo[2.1.1]hexane derivative or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Concepts and Workflows

Bioisosteric Replacement of an Ortho-Substituted Phenyl Ring

G cluster_0 Original Bioactive Molecule cluster_1 Bioisosteric Analog A Ortho-Substituted Phenyl Ring B 1,2-Disubstituted Bicyclo[2.1.1]hexane A->B Bioisosteric Replacement ('Escape from Flatland')

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D bicyclo[2.1.1]hexane scaffold.

Ligand-Target Interaction within a Binding Pocket

G cluster_0 Protein Binding Pocket cluster_1 BCH-based Ligand AA1 AA1 AA2 AA2 AA3 AA3 AA4 AA4 BCH Bicyclo[2.1.1]hexane Scaffold BCH->AA4 van der Waals Func1 Func. Group 1 BCH->Func1 Func2 Func. Group 2 BCH->Func2 Func1->AA1 H-Bond Func2->AA3 Hydrophobic Interaction G A Design & Synthesis of BCH Derivative B In Vitro Target Binding (e.g., SPR) A->B Affinity & Kinetics C In Vitro Functional Assay (e.g., Enzyme Inhibition) B->C IC50 Determination D Cellular Target Engagement (e.g., CETSA) C->D In-Cellulo Confirmation E Cell-Based Functional Assay D->E Cellular Potency F Mechanism of Action Validated E->F

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amide bonds is a fundamental transformation in organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The unique structural motif of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid presents both opportunities and challenges for amide coupling reactions. Its rigid, three-dimensional bicyclic core is a desirable feature for introducing conformational constraint in drug candidates, potentially leading to improved potency and selectivity. However, the steric hindrance around the carboxylic acid at the bridgehead position necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity.

This document provides a comprehensive guide to performing amide coupling reactions with this compound. It explores the rationale behind choosing specific coupling reagents, offers detailed step-by-step protocols, and discusses common challenges and troubleshooting strategies.

Chemical Structure and Properties

This compound

PropertyValue
Molecular Formula C₉H₁₂O₄[1][2][3][4]
Molecular Weight 184.19 g/mol [1][3]
CAS Number 141046-52-8[1]
SMILES COC(=O)C12CCC(C1)(C2)C(=O)O[1][2]
InChI InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)[2]

The structure reveals a carboxylic acid attached to a bridgehead carbon of the bicyclo[2.1.1]hexane system. This inherent steric bulk can hinder the approach of the amine nucleophile to the activated carboxylic acid intermediate. Therefore, highly efficient coupling reagents are recommended.

Choosing the Right Coupling Reagent: A Comparative Overview

The success of an amide coupling reaction, especially with a sterically hindered substrate, is highly dependent on the choice of the coupling reagent. Here, we compare two of the most effective and commonly used classes of reagents: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) with additives.

Coupling Reagent SystemKey AdvantagesCommon Side Reactions/Drawbacks
HATU / DIPEA High reactivity and fast reaction times, low rates of epimerization, particularly suitable for sterically hindered substrates.[5]Can be more expensive than carbodiimide-based reagents.
EDC / HOBt Water-soluble byproducts are easily removed by aqueous workup, cost-effective.[5]Can be less effective for highly hindered substrates, risk of O-acylisourea rearrangement to an inactive N-acylurea.[5]

For this compound, HATU is generally the preferred reagent due to its superior ability to overcome steric hindrance and provide higher yields in shorter reaction times. However, EDC/HOBt can still be a viable and more economical option, particularly for less hindered amine coupling partners.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially with sterically demanding amines.

Reaction Scheme:

G cluster_0 HATU-mediated Amide Coupling acid This compound product Amide Product acid->product amine R1R2NH amine->product HATU HATU, DIPEA

A general workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF or DCM.

  • Pre-activation: Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.0 - 3.0 equiv). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. The formation of a highly reactive OAt-active ester occurs during this step.[5]

  • Amine Addition: Add the amine (1.1 - 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with HATU are typically complete within 1-4 hours.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5] This removes unreacted starting materials, DIPEA, and water-soluble byproducts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a suitable alternative, particularly when cost is a consideration and the amine is not excessively hindered.

Reaction Scheme:

G cluster_0 EDC/HOBt-mediated Amide Coupling acid This compound product Amide Product acid->product amine R1R2NH amine->product EDC EDC, HOBt

A general workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.[5]

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5] The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.Switch from EDC/HOBt to the more reactive HATU. Increase the equivalents of the coupling reagent and base. Gently heat the reaction mixture (e.g., to 40-50 °C).
Hydrolysis of activated intermediates.Ensure all reagents and solvents are anhydrous.
Side Product Formation Racemization of a chiral amine.Use a less hindered base like 2,4,6-collidine in place of DIPEA.
Formation of N-acylurea byproduct (with EDC).Ensure HOBt is used as an additive to trap the O-acylisourea intermediate.[5]
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.For EDC reactions, ensure thorough aqueous washes to remove the water-soluble urea. For HATU, the byproducts are generally easier to remove by standard chromatography.

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying the resulting amide. A gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetonitrile) can be an effective purification method.[6]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the amide product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The amide coupling of this compound, while potentially challenging due to steric hindrance, can be successfully achieved with high efficiency. The use of a potent coupling reagent such as HATU is highly recommended to overcome the steric barrier and ensure high yields. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently synthesize novel amide derivatives of this valuable bicyclic scaffold for applications in drug discovery and development.

References

large-scale synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Bicyclo[2.1.1]hexanes in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutic agents with improved physicochemical properties. This paradigm advocates for the replacement of planar aromatic moieties, which are prevalent in many drug molecules, with three-dimensional, saturated bioisosteres. This substitution can lead to enhanced solubility, improved metabolic stability, and novel intellectual property positions. Among the most promising of these bioisosteres are the bicyclo[2.1.1]hexanes (BCHs), which serve as non-planar surrogates for ortho- and meta-substituted benzene rings.[1][2][3][4] The rigid, strained scaffold of the BCH core presents substituents with well-defined spatial vectors, enabling precise interactions with biological targets.

This compound is a key building block in this class, offering two distinct functional handles for further chemical elaboration. Its strategic importance lies in its ability to introduce the desirable BCH core into a lead molecule, with the carboxylic acid and methyl ester groups providing orthogonal reactivity for subsequent coupling or derivatization reactions. This application note provides a comprehensive guide to the large-scale synthesis of this valuable compound, focusing on a scalable and efficient photochemical approach. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss the critical parameters for successful and safe large-scale production.

Synthetic Strategy: A Photochemical Approach to the Bicyclo[2.1.1]hexane Core

The construction of the strained bicyclo[2.1.1]hexane skeleton is most effectively achieved via an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor.[5][6] This method is highly efficient and has been shown to be amenable to scale-up, particularly with the use of modern flow photochemistry techniques. Our proposed synthetic route, outlined below, begins with the preparation of a suitable 1,5-diene, followed by a photochemical cyclization, and concludes with a selective mono-esterification to yield the target compound.

Visualizing the Synthetic Workflow

The overall process can be visualized as a three-stage workflow, starting from the synthesis of the diene precursor, proceeding through the key photochemical transformation, and concluding with the selective functionalization to the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Functionalization & Purification A Starting Materials B Synthesis of 1,5-Diene Precursor A->B C Photochemical [2+2] Cycloaddition (Flow) B->C D Formation of Bicyclo[2.1.1]hexane -1,4-dicarboxylic Acid C->D E Selective Mono-esterification D->E F Purification E->F G Final Product: 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane -1-carboxylic acid F->G

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

The initial phase of the synthesis focuses on the construction of the core bicyclic diacid. This is achieved through a photochemical cyclization of a rationally designed diene precursor.

Step 1.1: Synthesis of the 1,5-Diene Precursor

A suitable precursor for the synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is diethyl 2,5-divinyladipate. This can be prepared from commercially available starting materials.

Step 1.2: Large-Scale Photochemical [2+2] Cycloaddition in Flow

For large-scale production, a continuous flow photochemical reactor is highly recommended over a traditional batch setup. Flow photochemistry offers superior control over reaction parameters, enhanced safety, and consistent irradiation of the reaction mixture, leading to higher yields and purity.[7][8]

Rationale for Flow Chemistry:

  • Uniform Light Penetration: The small internal diameter of the tubing in a flow reactor ensures that all molecules receive a consistent photon flux, preventing over-irradiation and side product formation.[8]

  • Enhanced Safety: Only a small volume of the reaction mixture is irradiated at any given time, minimizing the risks associated with highly reactive intermediates. The enclosed nature of the system also provides protection from UV radiation.[7][9]

  • Scalability: Production can be scaled up by simply running the system for longer periods.[7]

Protocol for Photochemical Cycloaddition:

  • Reactor Setup: A commercial or custom-built flow photoreactor is assembled. Key components include a high-power LED light source (e.g., 456 nm), a pump for precise fluid delivery, and UV-transparent tubing (e.g., FEP or PFA) coiled around the light source. A cooling system is essential to maintain a constant reaction temperature.[7]

  • Reaction Mixture Preparation: A solution of diethyl 2,5-divinyladipate (1.0 eq) and a suitable photosensitizer, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (0.1-1 mol%), is prepared in a degassed solvent like acetone or acetonitrile.[5][6]

  • Flow Reaction: The solution is pumped through the reactor at a predetermined flow rate to control the residence time. The reaction is irradiated continuously.

  • Work-up: The solvent is removed under reduced pressure to yield the crude diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.

Step 1.3: Hydrolysis to Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid
  • Saponification: The crude diethyl ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the dicarboxylic acid.

  • Isolation: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield bicyclo[2.1.1]hexane-1,4-dicarboxylic acid.

Part 2: Selective Mono-esterification

The critical step in this synthesis is the selective esterification of one of the two carboxylic acid groups. Several methods have been reported for the selective mono-esterification of dicarboxylic acids.[10][11][12][13] For large-scale applications, a method utilizing a heterogeneous catalyst is often advantageous due to the ease of product separation and catalyst recycling. We present a protocol using an ion-exchange resin as the catalyst.[11]

Rationale for Ion-Exchange Resin Catalysis:

  • High Selectivity: The rate of esterification of the dicarboxylic acid is significantly higher than that of the resulting monoester, leading to high selectivity.[11]

  • Simple Work-up: The solid catalyst can be easily removed by filtration.

  • Practicality: The method is straightforward and practical for large-scale operations.[11]

Protocol for Selective Mono-esterification:

  • Reaction Setup: A stirred reactor is charged with bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (1.0 eq), a strongly acidic ion-exchange resin (e.g., Amberlyst-15), methanol (as both reactant and solvent), and a co-solvent such as toluene to aid in the removal of water.

  • Reaction: The mixture is heated to reflux with continuous stirring. The progress of the reaction is monitored by LC-MS to maximize the formation of the monoester and minimize the formation of the diester.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled, and the ion-exchange resin is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue, containing the desired monoester, unreacted diacid, and some diester, is purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity (by NMR/LC-MS)
Photochemical CycloadditionDiethyl 2,5-divinyladipateDiethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate>90%>95%
HydrolysisDiethyl bicyclo[2.1.1]hexane-1,4-dicarboxylateBicyclo[2.1.1]hexane-1,4-dicarboxylic acid>95%>98%
Selective Mono-esterificationBicyclo[2.1.1]hexane-1,4-dicarboxylic acidThis compound70-80%>98%

Reaction Scheme

G cluster_0 Overall Reaction Scheme start Diethyl 2,5-divinyladipate mid1 Diethyl bicyclo[2.1.1]hexane- 1,4-dicarboxylate start->mid1 1. [2+2] Photocycloaddition (Flow, hv, Sensitizer) mid2 Bicyclo[2.1.1]hexane- 1,4-dicarboxylic acid mid1->mid2 2. NaOH, EtOH/H2O 3. HCl end 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane- 1-carboxylic acid mid2->end 4. CH3OH, Ion-Exchange Resin

Caption: Synthetic route to the target compound.

Safety Considerations for Large-Scale Photochemical Reactions

  • UV Radiation: High-intensity UV lamps are hazardous. Ensure the photoreactor is housed in a light-tight enclosure with safety interlocks that cut power to the lamp if the enclosure is opened.[9]

  • Cooling: Photochemical reactions can generate significant heat. A reliable cooling system with a flow monitor is crucial to prevent overheating of the lamp and the reaction mixture. An automatic shutdown mechanism in case of coolant flow failure is highly recommended.[9]

  • Solvent and Reagent Handling: Adhere to standard laboratory safety procedures for handling flammable solvents and reactive chemicals. The entire apparatus should be operated within a well-ventilated fume hood.

Conclusion

The is a feasible and valuable endeavor for organizations involved in drug discovery and development. The outlined protocol, which leverages the efficiency and scalability of flow photochemistry for the key C-C bond-forming step and a practical heterogeneous catalysis method for selective functionalization, provides a robust pathway to this important building block. By understanding the principles behind each step and adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently produce multi-gram to kilogram quantities of this compound, thereby enabling the exploration of novel, three-dimensional chemical space in the pursuit of next-generation therapeutics.

References

Application Notes and Protocols for the Development of Novel AKT1 Inhibitors Utilizing a Bicyclo[2.1.1]hexane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in AKT1 Inhibition

The serine/threonine kinase AKT1 is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade integral to cell proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making AKT1 a compelling target for therapeutic intervention.[1] While significant efforts have been invested in developing AKT inhibitors, challenges such as off-target effects and acquired resistance persist.[2] This has spurred the exploration of novel chemical scaffolds that can offer improved selectivity and potency.

This document provides a comprehensive guide to the use of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid , a unique bicyclic scaffold, in the design and development of next-generation AKT1 inhibitors. The bicyclo[2.1.1]hexane motif serves as a rigid, three-dimensional bioisostere for traditional aromatic rings, offering the potential for enhanced target engagement and improved physicochemical properties.[3] We will delve into the synthesis of a lead compound, followed by detailed protocols for its characterization, including determination of its inhibitory mechanism and cellular efficacy.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Targeting AKT1

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to various extracellular stimuli, such as growth factors and insulin. Upon activation, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a plethora of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT1 AKT1 PIP3->AKT1 recruits PDK1 PDK1 PDK1->AKT1 phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT1 phosphorylates (S473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT1->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BCH-Derived AKT1 Inhibitor Inhibitor->AKT1 inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a bicyclo[2.1.1]hexane (BCH)-derived AKT1 inhibitor.

Synthesis of a Novel AKT1 Inhibitor: A Step-by-Step Protocol

The following protocol details the synthesis of a potential AKT1 inhibitor by coupling this compound with a representative aminopyridine core, as inspired by the methodology outlined in patent application WO2025059577A1.[4] This synthesis involves a standard amide bond formation reaction.

Materials:

  • 3-(3-(6-aminopyridin-3-yl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (Core Amine)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Pyridine (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Formic acid

  • Acetonitrile (ACN) for HPLC

Procedure:

Step 1: Amide Coupling [4]

  • To a solution of the Core Amine (150 mg, 0.390 mmol) in anhydrous pyridine (3.00 mL), add this compound (80.0 mg, 0.430 mmol) and EDCI (230 mg, 1.19 mmol).

  • Stir the reaction mixture at 80 °C for 2 hours.

  • After cooling to room temperature, add water (10 mL) and extract the mixture with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of EtOAc in petroleum ether, e.g., 70%) to yield methyl 4-((5-(2-(2-aminopyridin-3-yl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)pyridin-2-yl)carbamoyl)bicyclo[2.1.1]hexane-1-carboxylate.

Step 2: Saponification [4]

  • Dissolve the product from Step 1 (80.0 mg, 0.140 mmol) in a mixture of THF (2.00 mL) and water (2.00 mL).

  • Add LiOH·H₂O (17.0 mg, 0.420 mmol) at 25 °C and stir the mixture for 2 hours.

  • Quench the reaction by adding formic acid (1 mL).

  • Purify the final product by preparative HPLC to afford 4-((5-(2-(2-aminopyridin-3-yl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)pyridin-2-yl)carbamoyl)bicyclo[2.1.1]hexane-1-carboxylic acid .

Synthesis_Workflow Start Start Materials: - Core Amine - Bicyclic Acid - EDCI, Pyridine Step1 Step 1: Amide Coupling (80°C, 2h) Start->Step1 Purification1 Purification: - Extraction - Flash Chromatography Step1->Purification1 Intermediate Intermediate: Methyl Ester Derivative Purification1->Intermediate Step2 Step 2: Saponification (LiOH·H₂O, 25°C, 2h) Intermediate->Step2 Purification2 Purification: - Preparative HPLC Step2->Purification2 FinalProduct Final Product: BCH-Derived AKT1 Inhibitor Purification2->FinalProduct

Caption: Workflow for the synthesis of the bicyclo[2.1.1]hexane-based AKT1 inhibitor.

Biochemical Characterization: Unraveling the Inhibitory Profile

A crucial step in drug development is to determine the potency and mechanism of action of the synthesized compound. The following protocols are designed to assess the in vitro inhibitory activity of the novel bicyclo[2.1.1]hexane-derived compound against AKT1.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

This assay will determine the concentration of the inhibitor required to reduce AKT1 kinase activity by 50% (IC₅₀).

Materials:

  • Recombinant human AKT1

  • GSK-3α/β peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in kinase buffer.

  • In a 96-well plate, add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO).

  • Add 2.5 µL of a solution containing the AKT1 enzyme and the GSK-3α/β peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for AKT1).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Mechanism of Action Study (Allosteric vs. ATP-Competitive)

This study will help elucidate whether the inhibitor binds to the ATP-binding site (ATP-competitive) or to an allosteric site.

Procedure:

  • Perform the in vitro kinase assay as described in Protocol 1.

  • Repeat the assay with varying concentrations of ATP, ranging from below to well above the Kₘ value.

  • Generate dose-response curves for the inhibitor at each ATP concentration.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • ATP-competitive inhibitors will show an increase in the apparent Kₘ of ATP with no change in Vₘₐₓ.

    • Non-competitive (allosteric) inhibitors will show a decrease in Vₘₐₓ with no change in Kₘ.

    • Uncompetitive inhibitors will show a decrease in both Vₘₐₓ and Kₘ.

Cellular Assays: Assessing Efficacy in a Biological Context

Moving from biochemical assays to cell-based models is essential to evaluate the compound's ability to inhibit AKT1 signaling in a more physiologically relevant environment.

Protocol 3: Western Blot Analysis of AKT Pathway Inhibition

This protocol assesses the inhibitor's effect on the phosphorylation of AKT and its downstream targets in cancer cells.

Materials:

  • Cancer cell line with a hyperactivated PI3K/AKT pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to assess the dose-dependent inhibition of AKT and downstream target phosphorylation.

WesternBlot_Workflow CellCulture 1. Cell Culture (e.g., MCF-7) Treatment 2. Inhibitor Treatment (Dose-response) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Western Transfer (PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., p-AKT, total AKT) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. ECL Detection & Imaging SecondaryAb->Detection Analysis 10. Data Analysis (Band densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of AKT pathway inhibition.

Protocol 4: Cell Proliferation Assay (GI₅₀ Determination)

This assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀).

Materials:

  • Cancer cell line

  • Cell culture medium

  • Synthesized inhibitor compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to attach for 24 hours.

  • Add serial dilutions of the inhibitor or vehicle control to the wells.

  • Incubate the plates for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent growth inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the GI₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Summarizing Key Findings

The quantitative data generated from the above protocols should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Biochemical Potency of the Bicyclo[2.1.1]hexane-Derived Inhibitor

Kinase Target IC₅₀ (nM) Inhibition Mechanism
AKT1 [Insert Value] [ATP-Competitive/Allosteric]
AKT2 (optional) [Insert Value] [ATP-Competitive/Allosteric]

| AKT3 (optional) | [Insert Value] | [ATP-Competitive/Allosteric] |

Table 2: Cellular Activity of the Bicyclo[2.1.1]hexane-Derived Inhibitor

Cell Line Cancer Type Pathway Alteration GI₅₀ (µM)
[e.g., MCF-7] [e.g., Breast] [e.g., PIK3CA mutant] [Insert Value]

| [e.g., PC-3] | [e.g., Prostate] | [e.g., PTEN null] | [Insert Value] |

Conclusion and Future Directions

The use of this compound as a scaffold for the development of AKT1 inhibitors represents a promising strategy in the pursuit of novel cancer therapeutics. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of these innovative compounds. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in advancing these promising molecules towards clinical development. The unique three-dimensional structure of the bicyclo[2.1.1]hexane core may offer advantages in terms of selectivity and drug-like properties, paving the way for a new class of potent and highly specific AKT1 inhibitors.

References

Synthetic Routes to Novel Compounds Using 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Chemical Design

In the landscape of modern drug discovery and materials science, the departure from planar, two-dimensional structures towards more complex, three-dimensional (3D) molecular architectures is a paramount objective. Saturated bicyclic scaffolds have emerged as pivotal building blocks in this endeavor, offering a means to enhance physicochemical properties such as solubility and metabolic stability while providing novel intellectual property space. Among these, the bicyclo[2.1.1]hexane (BCH) framework has garnered significant attention as a bioisosteric replacement for ortho- and meta-substituted benzene rings.[1][2][3] Its rigid, well-defined geometry allows for precise spatial orientation of substituents, a critical factor in optimizing molecular interactions with biological targets.

This guide provides a detailed exploration of the synthetic utility of a key BCH derivative, 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid . This bifunctional building block, featuring orthogonal carboxylic acid and methyl ester functionalities, serves as a versatile linchpin for the creation of diverse and novel compounds. We present here not just protocols, but a strategic guide to empower researchers, scientists, and drug development professionals to harness the potential of this unique scaffold.

Synthesis of the Core Scaffold: A Photochemical Approach

The construction of the strained bicyclo[2.1.1]hexane core is most effectively achieved through an intramolecular [2+2] photocycloaddition of a suitable 1,5-diene precursor.[1] This approach leverages the power of photochemistry to forge the key carbon-carbon bonds in a single, strategic step.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous bicyclo[2.1.1]hexane systems.[1] The synthesis commences with the preparation of the diene precursor, followed by the key photocycloaddition and subsequent functional group manipulation.

Step 1: Synthesis of the Diene Precursor

The synthesis of the diene precursor will be a multi-step process, starting from commercially available materials, to construct the necessary 1,5-diene with the required substitution pattern for the subsequent photocycloaddition.

Step 2: Intramolecular [2+2] Photocycloaddition

The cornerstone of this synthesis is the intramolecular [2+2] photocycloaddition. This reaction is typically carried out in a suitable solvent under UV irradiation, often in the presence of a photosensitizer to facilitate the desired transformation.

  • Rationale: The choice of a photosensitizer, such as acetone or benzophenone, is crucial for promoting the triplet-state reaction pathway, which is often more efficient and selective for this type of cycloaddition. The reaction is performed in a dilute solution to favor the intramolecular process over intermolecular polymerization.

Step 3: Oxidative Cleavage and Esterification

Following the successful formation of the bicyclic core, the next stage involves the oxidative cleavage of a carbon-carbon double bond (if present from the precursor design) to generate the carboxylic acid functionalities, one of which is then selectively esterified.

  • Experimental Details:

    • Dissolve the bicyclic alkene from the photocycloaddition step in a suitable solvent mixture, such as dichloromethane and water.

    • Add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and an excess of a stoichiometric oxidant (e.g., sodium periodate).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, perform an aqueous workup, extracting the dicarboxylic acid product into an organic solvent.

    • To achieve mono-esterification, the dicarboxylic acid can be treated with one equivalent of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or subjected to Fischer esterification under carefully controlled conditions.

Application in the Synthesis of Novel Compounds

The true value of this compound lies in its capacity for differential functionalization at its two bridgehead positions. The free carboxylic acid is readily available for transformations such as amide bond formation or decarboxylative couplings, while the methyl ester can be hydrolyzed, reduced, or converted to other functional groups in subsequent steps.

Application Note 1: Synthesis of Bicyclic Amide Analogues

The carboxylic acid moiety provides a prime handle for amide coupling reactions, a cornerstone of medicinal chemistry for forging connections to amine-containing fragments.

Protocol 2: Amide Coupling with an Aniline Derivative

This protocol details a standard procedure for the coupling of the title compound with a representative aniline, a common transformation in the synthesis of bioisosteres of ortho-substituted anilides.[2]

  • Materials:

    • This compound

    • Substituted Aniline (e.g., 4-chloroaniline)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Tertiary amine base (e.g., DIPEA or triethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the amine base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the substituted aniline (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data for Amide Coupling

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF2-485-95
HBTUDIPEADMF3-680-90
EDC/HOBtEt₃NDCM6-1275-85

Diagram of Amide Coupling Workflow

G cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification Carboxylic_Acid BCH Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Agent Coupling_Agent HATU/DIPEA Amide_Product Novel Amide Compound Activated_Ester->Amide_Product Aniline Aniline Substituted Aniline Workup Aqueous Workup Amide_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Workflow for the synthesis of novel amides.

Application Note 2: Decarboxylative Functionalization for C-C and C-N Bond Formation

The bridgehead carboxylic acid can be strategically removed and replaced with other functional groups through decarboxylative reactions. This opens up a vast array of possibilities for creating novel substitution patterns that are not readily accessible through other means.

Protocol 3: Curtius Rearrangement for the Synthesis of a Bicyclic Amine

The Curtius rearrangement provides a reliable method for converting the carboxylic acid to an amine, which can then serve as a handle for further functionalization.[4]

  • Materials:

    • This compound

    • Diphenylphosphoryl azide (DPPA)

    • Tertiary amine base (e.g., Triethylamine)

    • Anhydrous toluene

    • tert-Butanol

  • Procedure:

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add DPPA (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-4 hours, until the acyl azide intermediate has fully rearranged to the isocyanate (monitor by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak).

    • Cool the reaction mixture and add tert-butanol (excess).

    • Reflux the mixture for an additional 2-3 hours to trap the isocyanate as the Boc-protected amine.

    • Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the Boc-protected bicyclic amine. The Boc group can be subsequently removed under acidic conditions to liberate the free amine.

Diagram of Key Synthetic Transformations

G Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, Aniline) Amine Amino Derivatives (via Curtius) Start->Amine Curtius Rearrangement (DPPA, t-BuOH) Halide Halide Derivatives (via Hunsdiecker) Start->Halide Hunsdiecker Reaction (e.g., Ag₂O, Br₂) Aryl Aryl/Heteroaryl Derivatives (via Photoredox Decarboxylative Coupling) Start->Aryl Photoredox Coupling (e.g., Ir-catalyst, Aryl Halide)

Caption: Key synthetic routes from the title compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional molecules. The protocols and application notes presented herein provide a solid foundation for its use in creating diverse libraries of compounds for screening in drug discovery and for the development of new materials. The orthogonal nature of its functional groups, combined with the unique conformational properties of the bicyclo[2.1.1]hexane scaffold, ensures its continued relevance in the pursuit of innovative chemical entities. Future work will undoubtedly explore asymmetric syntheses of this scaffold and expand the repertoire of decarboxylative functionalization reactions to further broaden its synthetic utility.

References

Application Notes and Protocols: Strategic Protection of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Rigid Bicyclic Scaffold

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a unique bifunctional molecule featuring a strained and sterically demanding bicyclic core. This rigid scaffold, a sought-after bioisostere in medicinal chemistry, presents distinct challenges in selective chemical manipulation. The two carboxyl functionalities—a methyl ester and a free carboxylic acid—are positioned at the bridgehead carbons, creating a sterically hindered environment that dictates the feasibility and efficiency of synthetic transformations.

The successful elaboration of this molecule into more complex drug candidates or chemical probes hinges on the strategic application of protecting groups. An ideal protecting group strategy must not only ensure the selective masking and subsequent deprotection of one carboxyl group in the presence of the other but must also be robust enough to withstand various reaction conditions without compromising the integrity of the bicyclo[2.1.1]hexane framework. This guide provides a detailed exploration of orthogonal protecting group strategies, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules derived from this promising bicyclic building block.

Core Principles of Orthogonal Protection

In a molecule with multiple reactive sites, an orthogonal protection strategy is paramount. This approach allows for the selective deprotection of one protecting group under a specific set of conditions that do not affect other protecting groups present in the molecule.[1] For this compound, the goal is to differentiate the reactivity of the carboxylic acid and the methyl ester, enabling selective modification at either position.

The choice of protecting group is dictated by its stability profile and the conditions required for its removal. Common protecting groups for carboxylic acids include benzyl (Bn), tert-butyl (t-Bu), and silyl esters, each with a unique deprotection method.[2][3]

Strategic Approaches to Protecting Group Manipulation

Two primary strategies can be envisioned for the selective functionalization of this compound:

  • Protection of the Carboxylic Acid: The free carboxylic acid can be protected with a group that is orthogonal to the existing methyl ester. This allows for subsequent reactions at the methyl ester position (e.g., hydrolysis or amidation after hydrolysis) followed by the selective removal of the newly introduced protecting group.

  • Selective Deprotection and Reprotection: The methyl ester can be selectively hydrolyzed to the diacid, followed by a selective mono-protection to differentiate the two carboxylic acids. This approach can be advantageous when specific protecting groups are desired on either carboxyl group.

This guide will focus on the first and more direct strategy: the orthogonal protection of the free carboxylic acid.

Strategy 1: Orthogonal Protection of the Carboxylic Acid

The key to this strategy is the selection of a protecting group for the carboxylic acid that can be removed under conditions that leave the methyl ester intact. Benzyl and tert-butyl esters are excellent candidates for this purpose.

Benzyl Ester Protection: A Robust and Versatile Choice

The benzyl (Bn) ester is a widely used protecting group for carboxylic acids due to its general stability to acidic and basic conditions and its facile removal by catalytic hydrogenolysis.[4][5] This method is orthogonal to the base-catalyzed hydrolysis typically used for methyl ester cleavage.

Rationale for Selection:

  • Orthogonality: Benzyl esters are cleaved by hydrogenolysis (e.g., H₂, Pd/C), conditions under which methyl esters are stable.[6]

  • Stability: Benzyl esters are robust and can withstand a wide range of non-reductive synthetic transformations.[4]

  • Mild Deprotection: Catalytic hydrogenation is a mild deprotection method that is often compatible with other functional groups.[7]

Experimental Protocol: Benzyl Ester Protection

This protocol details the formation of the benzyl ester of this compound.

Materials:

  • This compound

  • Benzyl alcohol (BnOH)

  • Toluene

  • p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Dissolve the starting material in toluene (10-20 mL per gram of substrate).

  • Add benzyl alcohol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl ester.

Experimental Workflow: Benzyl Ester Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start This compound reagents_p BnOH, TsOH (cat.), Toluene, Reflux product_p Protected Di-ester (Methyl and Benzyl) reagents_p->product_p Esterification reagents_d H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) final_product Original mono-methyl ester reagents_d->final_product Hydrogenolysis

Caption: Workflow for Benzyl Ester Protection and Deprotection.

tert-Butyl Ester Protection: Stability and Acid-Labile Cleavage

The tert-butyl (t-Bu) ester is another excellent choice for protecting carboxylic acids, offering significant steric hindrance and stability across a wide range of reaction conditions, including basic and nucleophilic environments.[8][9] Its key advantage is its selective removal under acidic conditions, which provides orthogonality to the base-labile methyl ester.[10]

Rationale for Selection:

  • Orthogonality: Tert-butyl esters are cleaved with acid (e.g., trifluoroacetic acid, TFA), while methyl esters are stable under these conditions.[9]

  • Steric Hindrance: The bulky tert-butyl group can protect the carboxylic acid from unwanted side reactions.[8]

  • High Stability: It is stable to a broad spectrum of reagents, including organometallics and hydrides.[9]

Experimental Protocol: tert-Butyl Ester Protection

This protocol describes the formation of the tert-butyl ester using isobutylene and an acid catalyst.

Materials:

  • This compound

  • Dichloromethane (DCM) or tert-butyl acetate

  • Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

  • Isobutylene gas or liquid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or tert-butyl acetate in a pressure-rated flask.

  • Cool the solution in an ice bath and add a catalytic amount of concentrated H₂SO₄ or HClO₄.

  • Carefully add condensed isobutylene (2-3 eq) to the cooled solution and seal the flask.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the flask in a fume hood and quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow: tert-Butyl Ester Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start This compound reagents_p Isobutylene, H₂SO₄ (cat.), DCM product_p Protected Di-ester (Methyl and t-Butyl) reagents_p->product_p Esterification reagents_d TFA, DCM final_product Original mono-methyl ester reagents_d->final_product Acidolysis

Caption: Workflow for tert-Butyl Ester Protection and Deprotection.

Comparative Summary of Protecting Group Strategies

The choice between a benzyl and a tert-butyl ester depends on the planned synthetic route and the compatibility of other functional groups in the molecule.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with Methyl EsterKey AdvantagesPotential Considerations
Benzyl (Bn) BnOH, acid catalyst, heatH₂, Pd/CExcellentMild deprotection, stable to many reagents.[4]Sensitive to reductive conditions.[5]
tert-Butyl (t-Bu) Isobutylene, strong acidStrong acid (e.g., TFA)ExcellentVery stable to basic and nucleophilic reagents.[9]Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.

Conclusion: Enabling Advanced Synthetic Design

The strategic use of orthogonal protecting groups is indispensable for the successful chemical manipulation of this compound. Both benzyl and tert-butyl esters provide robust and reliable protection for the free carboxylic acid, allowing for selective transformations at the methyl ester position. The choice of protecting group should be carefully considered based on the overall synthetic plan, taking into account the stability of all functional groups present in the molecule. The detailed protocols and strategic considerations presented in this guide are intended to empower researchers to confidently navigate the synthetic challenges associated with this unique and valuable bicyclic scaffold, thereby accelerating the discovery and development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. This valuable building block, with its rigid bicyclic core, is increasingly utilized in medicinal chemistry to explore novel chemical space.[1] Achieving high purity is critical for subsequent synthetic transformations and biological assays. This guide is structured to address common challenges encountered during purification, offering practical, experience-driven solutions.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product is a persistent oil or fails to crystallize. What are the likely causes and how can I induce crystallization?

Answer:

Failure to crystallize is a common issue, often stemming from the presence of impurities that disrupt the crystal lattice formation or residual solvent.

Potential Causes & Solutions:

  • Residual Solvents: Even trace amounts of reaction or extraction solvents can inhibit crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile organics. Co-evaporation with a solvent in which the product is soluble but the impurity is not can sometimes be effective. For instance, dissolving the oil in a minimal amount of dichloromethane and then adding a large excess of hexane followed by rotary evaporation can help azeotropically remove stubborn solvents.

  • Impurities: The presence of isomeric byproducts, unreacted starting materials, or side-products can act as "crystallization inhibitors."

    • Solution 1: Solvent Screening for Recrystallization: A systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

      • Recommended Solvents to Screen: Start with single solvent systems like ethyl acetate, isopropyl alcohol, or toluene. If these fail, explore binary solvent systems. A good starting point is a solvent in which the compound is highly soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). Dissolve the crude oil in a minimum of the "good" solvent and slowly add the "anti-solvent" until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

    • Solution 2: Seed Crystals: If a small amount of pure, crystalline material is available from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.

  • Incorrect pH: For carboxylic acids, the pH of the aqueous phase during workup is critical.

    • Solution: Ensure the aqueous layer is acidified to a pH of at least 2-3 units below the pKa of the carboxylic acid to ensure it is fully protonated and less water-soluble.[2] A pH of ~2 is generally sufficient. Incomplete protonation can lead to the presence of the carboxylate salt, which is highly water-soluble and will inhibit crystallization from organic solvents.

Question 2: After purification, my NMR spectrum shows the presence of the corresponding diacid or dimethyl ester. How can I remove these impurities?

Answer:

The presence of the diacid (bicyclo[2.1.1]hexane-1,4-dicarboxylic acid) or the dimethyl ester (dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate) indicates incomplete or excessive reaction during the synthesis. Their similar structures can make separation challenging.

Potential Causes & Solutions:

  • Hydrolysis or Esterification: The monoester is susceptible to hydrolysis back to the diacid or further esterification to the diester, depending on the reaction conditions.

  • Purification Strategy 1: Acid/Base Extraction: This is often the most effective method to separate the acidic, basic (if any), and neutral components.

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate solution. The desired mono-acid and any diacid will be deprotonated and move into the aqueous layer, while the neutral dimethyl ester will remain in the organic layer.

    • Separate the layers. The organic layer can be washed, dried, and concentrated to isolate the dimethyl ester if desired.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2 to re-protonate the carboxylic acids.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of the mono-acid and diacid.

    • This enriched mixture can then be subjected to recrystallization or chromatography. The difference in polarity between the monoester and the diacid is often sufficient for effective separation.

  • Purification Strategy 2: Column Chromatography: Flash column chromatography using silica gel is a reliable method for separating compounds with different polarities.[3][4][5]

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes). The less polar dimethyl ester will elute first, followed by the desired monoester, and finally the more polar diacid. Monitor the fractions by thin-layer chromatography (TLC) to identify the pure product.

Question 3: My purification yield is consistently low. What are the common loss points and how can I mitigate them?

Answer:

Low yields can be attributed to several factors, from incomplete reactions to losses during the workup and purification steps.

Potential Causes & Solutions:

  • Incomplete Extraction: Carboxylic acids can sometimes form stable emulsions or have moderate water solubility, even at low pH, leading to incomplete extraction from the aqueous phase.

    • Solution: Use a more polar extraction solvent like ethyl acetate. Perform multiple extractions (at least 3-4) with smaller volumes of solvent rather than one large extraction. After acidification, adding a significant amount of sodium chloride (brining out) to the aqueous phase can decrease the solubility of the organic acid and improve extraction efficiency.

  • Loss During Recrystallization: Choosing a solvent system where the product is too soluble, even at low temperatures, will result in significant loss to the mother liquor.

    • Solution: Perform small-scale solvent screening to find the optimal system. After crystallization, cool the flask in an ice bath or refrigerate for a sufficient amount of time to maximize product precipitation. Wash the collected crystals with a minimal amount of cold solvent to remove surface impurities without dissolving a significant amount of the product.

  • Adsorption on Silica Gel: Carboxylic acids can sometimes streak or irreversibly adsorb to silica gel during column chromatography, especially if the silica is not deactivated.

    • Solution: To minimize streaking and improve recovery, consider adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface. Alternatively, for very sensitive compounds, chromatography on a different stationary phase like alumina could be explored.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for purified this compound?

A1: The purified compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases to prevent hydrolysis of the ester group. For long-term storage, refrigeration is recommended.

Q2: Can I use a different base for the extraction, such as sodium hydroxide?

A2: While sodium hydroxide can be used, it is a strong base and increases the risk of hydrolyzing the methyl ester to the diacid, especially with prolonged contact time or elevated temperatures. A milder base like sodium bicarbonate or potassium carbonate is generally preferred to selectively deprotonate the carboxylic acid without affecting the ester.

Q3: My compound appears to be thermally unstable and I suspect decarboxylation. Is this likely?

A3: Standard carboxylic acids are generally stable to heat and do not readily decarboxylate.[6] Decarboxylation typically requires a specific structural feature, such as a β-keto acid, which is not present in this molecule.[6] Degradation at high temperatures is more likely due to other decomposition pathways. Avoid excessive heating during drying or purification.

III. Experimental Protocols & Data

Standard Recrystallization Protocol
  • Transfer the crude this compound to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating and stirring.

  • Once fully dissolved, slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Add a few drops of the good solvent (ethyl acetate) to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath or refrigerator for at least one hour.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified crystals under high vacuum to a constant weight.

Typical Purification Outcomes
Purification MethodTypical Purity (by NMR)Expected Yield RangeKey Considerations
Recrystallization>98%60-85%Highly dependent on the purity of the crude material.
Column Chromatography>99%70-90%Effective for removing closely related impurities like the corresponding diester or diacid.
Acid/Base ExtractionVariable>90% (recovery)Primarily a pre-purification step to remove neutral or basic impurities.

IV. Visualization of Purification Workflow

The following diagram outlines the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Path cluster_end Finish Start Crude Product (Post-Reaction Workup) Analysis Analyze Crude Material (TLC, NMR) Start->Analysis HighPurity High Purity & Crystalline? Analysis->HighPurity Assess purity Column Column Chromatography HighPurity->Column No (Polar Impurities) AcidBase Acid/Base Extraction HighPurity->AcidBase No (Neutral/Basic Impurities) FinalProduct Pure Product (>98%) HighPurity->FinalProduct Yes Recrystallize Recrystallization Recrystallize->FinalProduct Column->Recrystallize If still oily Column->FinalProduct AcidBase->Column Proceed to

Caption: Purification workflow for the target compound.

V. Potential Impurity Formation

This diagram illustrates the relationship between the desired product and common impurities.

Impurity_Formation Diacid Bicyclo[2.1.1]hexane- 1,4-dicarboxylic acid Monoester 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane- 1-carboxylic acid (Desired Product) Diacid->Monoester Esterification (e.g., MeOH, H+) Monoester->Diacid Hydrolysis (e.g., H2O, H+ or OH-) Diester Dimethyl bicyclo[2.1.1]hexane- 1,4-dicarboxylate Monoester->Diester Over-esterification (e.g., MeOH, H+) Diester->Monoester Saponification (e.g., 1 eq. OH-)

Caption: Common impurities in the synthesis.

VI. References

  • Benchchem. (n.d.). 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid. Retrieved from 3

  • Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ResearchGate. Retrieved from 1

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from 2

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from 6

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Retrieved from 7

  • Rainey, M. D., et al. (2024). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. Retrieved from 4

  • Wang, Y.-C., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. Retrieved from 5

References

Navigating the Synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and optimize your yields. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing the specific challenges you may encounter during your experiments. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in the lab.

I. Understanding the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, typically proceeds through a two-stage process. The first stage involves the construction of the bicyclo[2.1.1]hexane core to form bicyclo[2.1.1]hexane-1,4-dicarboxylic acid. The second, and often more challenging stage, is the selective mono-esterification of this diacid.

This guide will focus on a plausible and accessible synthetic route, highlighting potential pitfalls and strategies for success at each stage.

II. Stage 1: Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

The construction of the strained bicyclo[2.1.1]hexane skeleton is non-trivial. One of the most common and effective methods is the intramolecular [2+2] photocycloaddition of a suitable 1,5-diene precursor.

Experimental Protocol: Intramolecular [2+2] Photocycloaddition

A plausible precursor for forming the bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is 2,5-dimethylenehexanedioic acid or its ester derivative. The following is a generalized protocol based on established photochemical cycloaddition principles.[1][2][3]

Step 1: Precursor Synthesis (Not detailed here) Synthesize diethyl 2,5-dimethylenehexanedioate from commercially available starting materials.

Step 2: Photocycloaddition

  • Prepare a dilute solution of diethyl 2,5-dimethylenehexanedioate in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular cyclization over intermolecular reactions.

  • Add a triplet sensitizer, such as benzophenone, if direct irradiation is inefficient.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited state by oxygen.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically near room temperature.

  • Monitor the reaction progress by GC-MS or ¹H NMR by taking aliquots at regular intervals.

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Hydrolysis to the Diacid

  • To the crude diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, add an excess of a solution of a strong base (e.g., 2-4 M NaOH or KOH in water/methanol).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Acidify the aqueous layer to a low pH (pH 1-2) with a strong acid (e.g., concentrated HCl).

  • The bicyclo[2.1.1]hexane-1,4-dicarboxylic acid should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

III. Stage 2: Selective Mono-esterification

This is often the most critical and yield-determining step. The goal is to esterify one of the two sterically similar carboxylic acid groups selectively. Standard Fischer esterification with a limited amount of methanol will likely result in a difficult-to-separate mixture of diacid, mono-ester, and di-ester.

Recommended Protocol: Controlled Mono-esterification

A promising approach for selective mono-esterification involves activating one carboxyl group preferentially. While methods for linear dicarboxylic acids exist[4][5], their direct application to this rigid bicyclic system may require optimization.

Method: Thionyl Chloride Mediated Esterification

This method relies on the controlled addition of an activating agent to favor the formation of the mono-activated intermediate.

  • Suspend bicyclo[2.1.1]hexane-1,4-dicarboxylic acid in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount (e.g., 0.95 equivalents) of thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • In a separate flask, prepare a solution of anhydrous methanol (1.5-2.0 equivalents) in the same anhydrous solvent.

  • Slowly add the methanol solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

IV. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

Q1: My photocycloaddition is giving a low yield of the desired bicyclic product and a lot of polymer.

  • A1: Causality and Solution: Polymerization is a common side reaction in photocycloadditions if the concentration of the diene precursor is too high, leading to intermolecular reactions.

    • Troubleshooting:

      • High Dilution: Ensure you are working under high dilution conditions (0.01 M or lower). This favors the intramolecular pathway.

      • Solvent Choice: The choice of solvent can influence the reaction. Acetone can act as both a solvent and a sensitizer. Acetonitrile is also a good option. Experiment with different solvents to find the optimal conditions.

      • Degassing: Thoroughly deoxygenate your reaction mixture. Oxygen can quench the triplet excited state required for the cycloaddition.

Q2: The hydrolysis of my diethyl ester is incomplete or very slow.

  • A2: Causality and Solution: The ester groups on the bicyclo[2.1.1]hexane core are sterically hindered, which can make saponification challenging.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Prolong the reflux time and ensure a sufficiently high temperature is maintained.

      • Stronger Base/Co-solvent: Consider using a stronger base or adding a co-solvent like THF or dioxane to improve the solubility of the ester and facilitate the reaction.

      • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be beneficial for biphasic hydrolysis reactions.

Selective Mono-esterification

Q3: My mono-esterification reaction is producing a mixture of diacid, mono-ester, and di-ester. How can I improve the selectivity?

  • A3: Causality and Solution: Achieving high selectivity in mono-esterification of a symmetric diacid is inherently difficult. The reactivity of the second carboxylic acid group is similar to the first.

    • Troubleshooting:

      • Stoichiometry of Activating Agent: Carefully control the stoichiometry of the activating agent (e.g., thionyl chloride). Use slightly less than one equivalent to favor the formation of the mono-activated species.

      • Reaction Temperature: Lowering the reaction temperature during the addition of both the activating agent and the alcohol can improve selectivity by slowing down the reaction and allowing for better control.

      • Alternative Methods: Explore other methods for selective mono-esterification. For example, using a bulky protecting group on one acid, followed by esterification of the other, and then deprotection. Another approach could involve enzymatic esterification, which can exhibit high selectivity.

Purification

Q4: I am having difficulty separating the mono-ester from the starting diacid and the di-ester by-product.

  • A4: Causality and Solution: The polarity differences between the diacid, mono-ester, and di-ester can be subtle, making chromatographic separation challenging.

    • Troubleshooting:

      • Acid-Base Extraction: A preliminary separation can be achieved by acid-base extraction. The diacid is the most acidic and can be extracted into a weak aqueous base (e.g., dilute NaHCO₃). The mono-ester is less acidic and may require a stronger base for extraction, while the di-ester will remain in the organic layer. Careful pH control is crucial here.

      • Column Chromatography:

        • Acidified Silica Gel: Standard silica gel chromatography can be challenging due to the streaking of carboxylic acids. Adding a small amount of acetic or formic acid to the eluent can suppress the deprotonation of the carboxylic acid groups and lead to better peak shapes.[6]

        • Gradient Elution: A carefully optimized gradient elution (e.g., from a non-polar solvent like hexane to a more polar solvent like ethyl acetate) is essential.

        • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which has been shown to be effective for the separation of dicarboxylic acids and their monoesters.[7]

      • Crystallization: If the mono-ester is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

Q5: How can I effectively monitor the progress of my reactions and the purity of my products?

  • A5: Causality and Solution: Proper analytical techniques are crucial for optimizing reaction conditions and ensuring the purity of the final product.

    • Troubleshooting:

      • TLC: For quick reaction monitoring, TLC can be used. Staining with an appropriate agent (e.g., potassium permanganate) will visualize all three components. The diacid will have the lowest Rf, followed by the mono-ester, and then the di-ester with the highest Rf.

      • HPLC: For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9][10][11][12] A reversed-phase column (e.g., C18) with a buffered mobile phase (e.g., water/acetonitrile with a small amount of acid like formic or acetic acid) can effectively separate the diacid, mono-ester, and di-ester. UV detection is suitable if the molecules have a chromophore, or a universal detector like an Evaporative Light Scattering Detector (ELSD) can be used.

      • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. In the ¹H NMR of the mono-ester, you should observe a singlet for the methyl ester protons (around 3.7 ppm) and a broad singlet for the carboxylic acid proton. The integration of the methyl ester peak relative to the bicyclic framework protons will confirm the mono-ester structure.[13]

V. Data Summary and Visualization

Table 1: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (ppm)Multiplicity
Bicyclic CH₂1.8 - 2.5m
Bicyclic CH2.8 - 3.2m
OCH₃ (mono-ester)~3.7s
COOH10 - 12br s

Note: These are approximate values and can vary depending on the solvent and other substituents.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Diethyl 2,5-dimethylenehexanedioate DiEster Diethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate Start->DiEster [2+2] Photocycloaddition DiAcid Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid DiEster->DiAcid Hydrolysis MonoEster This compound DiAcid->MonoEster Selective Mono-esterification

Caption: Overall synthetic route to the target molecule.

Diagram 2: Troubleshooting Logic for Purification

PurificationTroubleshooting Crude Crude Mixture (Diacid, Mono-ester, Di-ester) Extraction Acid-Base Extraction Crude->Extraction Column Column Chromatography Extraction->Column Partially Separated Fractions Crystallization Crystallization Column->Crystallization Enriched Fractions Pure Pure Mono-ester Column->Pure If separation is complete Crystallization->Pure

Caption: Purification strategy for the target molecule.

This technical guide provides a framework for approaching the synthesis of this compound. Remember that each reaction may require optimization for your specific laboratory conditions and scale. By understanding the underlying principles and potential challenges, you are better equipped to troubleshoot and achieve higher yields of your target molecule.

VI. References

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References

Technical Support Center: Stability and Handling of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this unique, rigid scaffold in their synthetic workflows. The bicyclo[2.1.1]hexane (BCH) core is a highly valuable bioisostere for phenyl rings, offering improved physicochemical properties in drug candidates.[1] However, its strained ring system and dual functionality (a carboxylic acid and a methyl ester at opposing bridgehead positions) present specific stability challenges.

This guide provides in-depth, experience-based answers to common issues, troubleshooting protocols, and the chemical reasoning behind them to ensure the success and integrity of your experiments.

Section 1: Compound Profile & Key Stability Considerations

The inherent strain of the bicyclo[2.1.1]hexane framework, which contains two fused cyclobutane rings, is the primary determinant of its reactivity.[2] While generally stable under standard storage conditions, this strain can be leveraged for unique transformations but may also lead to unexpected decomposition pathways under harsh reaction conditions.

Compound Properties
PropertyValueSource(s)
CAS Number 141046-52-8[3][4]
Molecular Formula C₉H₁₂O₄[3][5]
Molecular Weight 184.19 g/mol [3]
Appearance White to light yellow powder or crystal
Storage Store at room temperature, sealed in a dry environment[4]

Chemical Structure

Caption: Structure of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways to be aware of?

A: There are three main stability concerns under reaction conditions:

  • Saponification: The methyl ester is susceptible to hydrolysis under basic conditions (e.g., LiOH, NaOH, or even excess tertiary amines in the presence of water) to yield the corresponding diacid, bicyclo[2.1.1]hexane-1,4-dicarboxylic acid.

  • Decarboxylation: The bridgehead carboxylic acid can undergo thermal or photolytic decarboxylation. While related cyclobutanecarboxylic acids can require high temperatures (160-200 °C) for thermal decarboxylation, the stability of this specific scaffold may vary, and prolonged heating above 80-100 °C should be approached with caution.[6]

  • Ring Rearrangement/Opening: While less common under standard transformations, the high ring strain makes the scaffold susceptible to rearrangement under conditions that generate radical or cationic intermediates at the bridgehead. Photo-induced reactions, in particular, have been shown to cause ring-opening in related bicyclic systems.[7]

Q2: I am running an amide coupling reaction and see a new, more polar spot on my TLC/LC-MS. What is it?

A: This is very likely the diacid byproduct formed from the hydrolysis of the methyl ester. This typically occurs under two scenarios:

  • Use of Strong Bases: Reagents like LiOH or NaOH will rapidly saponify the ester.

  • Excess Amine Base with Water: Using a large excess of a tertiary amine base (like DIPEA or triethylamine) for prolonged periods, especially in solvents that are not rigorously dried, can lead to slow hydrolysis. The amine acts as a general base, and any trace water can act as the nucleophile.

To confirm, you can obtain an LC-MS of the byproduct. The expected mass would be for the diacid (C₈H₁₀O₄, M-1 = 169.05).

Q3: Can I form the acid chloride without side reactions?

A: Yes, but mild conditions are critical. Using thionyl chloride (SOCl₂) at reflux or oxalyl chloride at elevated temperatures can risk side reactions, including potential ester cleavage or rearrangement.

  • Recommended Method: Use oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like DCM or THF at 0 °C to room temperature. This method is highly effective and minimizes degradation.

  • Alternative: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is an even milder alternative for generating the acid chloride in situ at low temperatures.

Q4: Is the compound stable to common acidic conditions, like TFA for deprotection?

A: The compound is generally stable to short-term exposure to moderate acidic conditions at room temperature. For example, standard workup with 1N HCl is not problematic. However, prolonged exposure to strong, hot acids (e.g., refluxing in 6N HCl) will hydrolyze the methyl ester to the diacid. Conditions like neat TFA at room temperature for a few hours (common for Boc deprotection) should be tolerated, but a preliminary small-scale test is always advised.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for identifying and solving the root cause.

Troubleshooting Workflow for Amide Coupling Reactions

G start Problem: Low Yield or Complex Mixture in Amide Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions analyze_byproducts 3. Identify Byproducts (LC-MS / NMR) start->analyze_byproducts reagent_acid Is the starting acid pure? check_reagents->reagent_acid reagent_coupling Are coupling reagents (HATU/EDC) fresh and dry? check_reagents->reagent_coupling reagent_base Is the amine base (e.g., DIPEA) used in correct stoichiometry (2-3 eq.)? check_reagents->reagent_base cond_temp Was the temperature kept low? (Recommended: 0 °C to RT) check_conditions->cond_temp cond_time Was the reaction time excessive? (Typically 2-12 h) check_conditions->cond_time cond_solvent Was the solvent anhydrous? check_conditions->cond_solvent byprod_diacid Diacid Detected? (M-1 = 169.05) analyze_byproducts->byprod_diacid byprod_unreacted Unreacted Starting Material? analyze_byproducts->byprod_unreacted sol_activation Solution: - Use fresh coupling agents. - Increase pre-activation time. - Check pH; activation is poor if too basic. reagent_coupling->sol_activation NO sol_hydrolysis Solution: - Use anhydrous solvent. - Limit excess base and time. - Use non-nucleophilic base (e.g., NMM). reagent_base->sol_hydrolysis NO (>4 eq. used) sol_temp Solution: - Avoid heating > 40°C. - High temperatures can cause decarboxylation or side reactions. cond_temp->sol_temp NO (Reaction was heated) cond_solvent->sol_hydrolysis NO byprod_diacid->sol_hydrolysis YES byprod_unreacted->sol_activation YES

Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.

Reagent and Condition Compatibility Table
Condition TypeRecommended Reagents / ParametersReagents / Conditions to AVOIDRationale & Potential Side Product
Basic Bases: DIPEA, N-methylmorpholine (NMM), DBU (catalytic).Solvents: Anhydrous DMF, DCM, THF.Bases: LiOH, NaOH, KOH, K₂CO₃ in protic solvents.Conditions: Prolonged reactions (>24h) with excess amine base.Avoids saponification of the methyl ester to the diacid. Strong hydroxides are potent nucleophiles for ester hydrolysis.[8]
Acidic Activation: Oxalyl chloride (0°C to RT), HATU, EDC, COMU.Workup: 1N HCl (aq), sat. NH₄Cl.Activation: SOCl₂ at reflux.Hydrolysis: Concentrated acids (e.g., 6N HCl) with heating.Harsh activating agents or prolonged heating in strong acid can cause ester hydrolysis or potential rearrangement.
Thermal Max Temperature: 80 °C (short duration).Ideal range is 0-40 °C.Temperatures > 100 °C. Prolonged heating at reflux in high-boiling solvents.Minimizes risk of thermal decarboxylation of the bridgehead carboxylic acid, a known pathway for related strained cyclic acids.[6][9]
Redox Standard hydrogenolysis (e.g., Pd/C, H₂) for deprotection of other functional groups is generally safe.Harsh oxidizing or reducing agents (e.g., KMnO₄, LiAlH₄) without careful control. Radical initiators (e.g., AIBN) with heat.The C-H bonds on the strained scaffold could be susceptible to oxidation. LiAlH₄ will reduce both the acid and the ester. Radical conditions could lead to ring-opening.

Section 4: Recommended Experimental Protocols

These protocols are designed to maximize yield and purity by respecting the stability limits of the molecule.

Protocol 1: High-Fidelity Amide Coupling using HATU

This is the preferred method for coupling the carboxylic acid with a primary or secondary amine, as it avoids the formation of a discrete acid chloride intermediate. The use of HATU with a non-nucleophilic base like DIPEA under anhydrous conditions is critical.[10]

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride salt (1.1 eq) or free amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq if starting with amine salt; 2.0 eq for free amine)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amine salt (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the DIPEA dropwise via syringe over 5 minutes. The solution may become heterogeneous but should clarify upon stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Self-Validation Check: A clean LC-MS of the crude product showing minimal starting material and the absence of the diacid byproduct (M-1 = 169.05) validates the protocol's success.

Protocol 2: Controlled Saponification to Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

This protocol is for instances where the diacid is the desired product. It uses controlled conditions to ensure complete hydrolysis without decarboxylation.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • THF and Water (3:1 v/v)

Procedure:

  • Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O (2.5 eq) in one portion.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by LC-MS, observing the disappearance of the starting material (M-1 = 183.07) and the appearance of the diacid product (M-1 = 169.05). The reaction is typically complete in 4-8 hours.

  • Workup: Once complete, remove the THF via rotary evaporation.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1N HCl.

  • A white precipitate of the diacid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure diacid.

References

overcoming solubility challenges with 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. This resource is designed to provide targeted troubleshooting and practical guidance for researchers encountering challenges with the solubility of this unique bicycloalkane derivative. As a bifunctional molecule incorporating both a carboxylic acid and a methyl ester, its solubility behavior can be nuanced. This guide offers a structured, question-and-answer-based approach to help you overcome common hurdles in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What are the recommended starting solvents?

A1: Due to its moderate polarity, this compound is expected to have good solubility in many common organic solvents. For initial attempts, we recommend starting with polar aprotic solvents, which are generally effective at solvating molecules with diverse functional groups.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

For applications where protic solvents are acceptable, the following can also be considered:

  • Methanol (MeOH)

  • Ethanol (EtOH)

It is always best practice to start with a small amount of the compound and incrementally add the solvent to assess solubility.

Q2: My compound is not dissolving in the recommended organic solvents, even at low concentrations. What should I try next?

A2: If you are still facing solubility issues, consider the following troubleshooting steps. The key is to address potential intermolecular forces that may be hindering the dissolution process.

Troubleshooting Workflow for Poor Solubility in Organic Solvents:

Caption: Workflow for troubleshooting poor solubility.

Detailed Steps:

  • Gentle Heating: Carboxylic acids can form strong intermolecular hydrogen bonds, leading to high lattice energy. Applying gentle heat can provide the energy needed to disrupt these interactions and facilitate solvation.

  • Sonication: Ultrasonic baths can help break up solid aggregates and increase the surface area of the compound exposed to the solvent, accelerating the dissolution process.

  • Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be beneficial. For example, a small amount of DMSO or DMF can be added to a less polar solvent like dichloromethane (DCM) or ethyl acetate to improve the solubility of polar compounds.

Q3: I need to prepare an aqueous solution of this compound for a biological assay. What is the best approach?

A3: The aqueous solubility of this compound is expected to be low, a common characteristic for many drug-like molecules. The carboxylic acid functionality, however, provides a handle to significantly improve aqueous solubility through pH modification.

Protocol for Preparing an Aqueous Solution via pH Adjustment:

  • Initial Suspension: Suspend the desired amount of the compound in water or your aqueous buffer of choice.

  • Basification: While stirring, add a dilute aqueous base dropwise. A 0.1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a good starting point.

  • Monitor Dissolution: Continue adding the base until the compound fully dissolves. The carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

  • Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target experimental pH using a dilute acid (e.g., 0.1 M HCl), if necessary. Be aware that lowering the pH too much may cause the compound to precipitate out of solution as the free carboxylic acid. It is crucial to determine the pH at which the compound remains soluble at your desired concentration.

Decision Tree for Aqueous Solution Preparation:

Caption: Decision tree for aqueous solution preparation.

Q4: Can I prepare a concentrated stock solution of this compound? What are the recommended solvents and storage conditions?

A4: Yes, preparing a concentrated stock solution is a common and recommended practice.

Recommended Solvents for Stock Solutions:

SolventTypical Concentration RangeNotes
DMSO 10-50 mMExcellent for long-term storage at -20°C or -80°C. Ensure the DMSO is anhydrous to prevent hydrolysis of the ester.
DMF 10-50 mMAnother good option for stable stock solutions. Store under similar conditions to DMSO.
Ethanol 1-10 mMMay have lower solubilizing power than DMSO or DMF, but can be suitable for certain applications.

Storage Recommendations:

  • Store stock solutions in tightly sealed vials to prevent solvent evaporation and absorption of atmospheric moisture.

  • For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Always store solutions at low temperatures (-20°C or -80°C) to maintain stability.

Scientific Rationale

The solubility of this compound is governed by the interplay of its three key structural features:

  • The Bicyclo[2.1.1]hexane Core: This rigid, three-dimensional scaffold contributes to the lipophilicity of the molecule. Bicycloalkanes are often employed in drug design to replace planar aromatic rings, with the goal of improving physicochemical properties such as solubility.

  • The Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as a hydrogen bond donor and acceptor. This group is key to its solubility in polar protic solvents and its ability to be solubilized in aqueous media through deprotonation to the carboxylate anion (-COO⁻).

  • The Methyl Ester Group (-COOCH₃): This group is polar but aprotic, acting as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule and its potential solubility in a range of organic solvents.

The presence of both an acidic and an ester functional group on a compact, rigid scaffold presents a unique solubility profile that can be manipulated to suit a variety of experimental conditions. Understanding these fundamental chemical principles is crucial for effectively troubleshooting solubility challenges.

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. Bicyclo[2.1.1]hexanes (BCHs) are increasingly recognized as valuable bioisosteres for ortho- and meta-substituted benzene rings in medicinal chemistry, offering improved physicochemical properties.[1][2][3] However, their synthesis can be accompanied by specific challenges. This resource provides in-depth, experience-based solutions to common issues encountered during their preparation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound?

The synthesis of bicyclo[2.1.1]hexane derivatives often relies on intramolecular photocycloaddition reactions.[4][5] A prevalent strategy is the [2+2] photocycloaddition of 1,5-diene precursors.[4][6] Additionally, methods involving ring expansion of bicyclo[1.1.0]butyl ketones and sequential pinacol coupling and rearrangement have been developed to access various substituted bicyclo[2.1.1]hexanones, which serve as key intermediates.[1][2][7]

FAQ 2: I am observing a significant amount of a ring-opened product. What is causing this and how can I prevent it?

Photo-induced ring opening can be a competing reaction, particularly in the synthesis of bicyclic imine products.[8][9] The high ring strain of the bicyclo[2.1.1]alkoxy metal intermediate can also lead to β-carbon elimination and ring opening.[10][11]

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can disfavor the ring-opening pathway, which often has a higher activation energy than the desired cyclization.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with a range of solvents to find one that favors the desired reaction pathway.

  • Catalyst System: In metal-catalyzed reactions, the choice of ligand and metal can significantly impact the stability of the intermediates. Consider screening different catalysts to minimize ring opening.

FAQ 3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Epimerization at stereogenic centers, particularly at the C5 position or alpha to a carbonyl group, can lead to mixtures of diastereomers.[6][12] This can be influenced by both the reaction conditions and the substrate itself.

Troubleshooting:

  • Base/Acid Strength: If epimerization is base- or acid-catalyzed, consider using a milder base or acid, or a non-ionic alternative if possible.

  • Reaction Time: Prolonged reaction times can increase the likelihood of epimerization. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Chiral Catalysts: For asymmetric syntheses, the use of chiral Lewis acids or other catalysts can provide excellent stereocontrol.[13]

Troubleshooting Guide: Common Side Reactions

Problem 1: Unwanted Ester Hydrolysis

During the synthesis or workup of this compound, the methyl ester can be inadvertently hydrolyzed back to the dicarboxylic acid, or the carboxylic acid can be esterified if an alcohol is present under acidic conditions.

Root Cause Analysis:

Ester hydrolysis can be catalyzed by either acid or base.[14][15][16][17]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[14][15] The presence of excess water will drive the equilibrium towards the carboxylic acid and alcohol.[15][16]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack.[14][18]

dot graph TD { subgraph "Ester Hydrolysis Pathways" A[Ester] -->|H+, H2O (excess)| B(Carboxylic Acid + Alcohol); A -->|OH-, then H+ workup| B; B -->|H+, ROH (excess)| A; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 } caption: "Acid- and Base-Catalyzed Ester Hydrolysis."

Mitigation Strategies:
ConditionRecommended ActionRationale
Acidic Conditions Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize the acid.To minimize the presence of water, which drives the equilibrium towards hydrolysis.[15][16]
Basic Conditions Avoid strong bases like NaOH or KOH if the ester is desired. Use weaker, non-nucleophilic bases like triethylamine or DIPEA for pH adjustments.Strong bases promote irreversible saponification.[14][18]
Purification Use non-aqueous conditions for chromatography, such as silica gel with hexane/ethyl acetate gradients.To avoid hydrolysis on the stationary phase.
Problem 2: Competing Norrish Type II Reactions in Photochemical Syntheses

Photochemical routes, such as the Norrish-Yang cyclization, are powerful for constructing the bicyclo[2.1.1]hexane core.[19] However, competing Norrish Type II cleavage can lead to undesired byproducts.[20]

Root Cause Analysis:

The Norrish Type II reaction involves intramolecular hydrogen abstraction by an excited carbonyl group, leading to either cyclization (to form a cyclobutanol) or cleavage (to form an enol and an alkene). The outcome depends on the geometry of the diradical intermediate.[20]

dot graph TD { subgraph "Norrish Type II Reaction" A[Excited Carbonyl] --> B{1,4-Diradical Intermediate}; B --> C[Norrish-Yang Cyclization]; B --> D[Cleavage]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF } caption: "Competing pathways in Norrish Type II reactions."

Mitigation Strategies:
ParameterRecommended ActionRationale
Substrate Design Modify the substrate to favor the cyclization pathway. For example, introducing substituents that restrict conformational flexibility can favor the geometry required for cyclization.[20]The ratio of cyclization to cleavage is highly dependent on the stability and geometry of the diradical intermediate.
Solvent The choice of solvent can influence the lifetime and reactivity of the excited state and the diradical intermediate. Protic solvents may favor cleavage.Solvent polarity and hydrogen bonding ability can alter reaction pathways.
Photosensitizer In sensitized reactions, the choice of sensitizer can influence the energy of the excited state and potentially the reaction outcome.Triplet sensitizers can be effective in promoting desired photochemical transformations.[21]
Problem 3: Skeletal Rearrangements

The strained bicyclo[2.1.1]hexane skeleton can be prone to rearrangement under certain conditions, particularly with Lewis acid catalysis, leading to the formation of other bicyclic systems.[22]

Root Cause Analysis:

The high ring strain of the bicyclo[2.1.1]hexane system can provide a driving force for rearrangement to less strained carbocyclic frameworks, such as bicyclo[3.1.0]hexanes or other isomers, especially when carbocationic intermediates are formed.

Mitigation Strategies:
ConditionRecommended ActionRationale
Lewis Acid Catalysis Screen a variety of Lewis acids to identify one that promotes the desired reaction without inducing rearrangement. Weaker Lewis acids may be preferable.The strength and nature of the Lewis acid can significantly influence the reaction pathway.
Temperature Control Maintain low reaction temperatures to minimize the energy available for rearrangement pathways.Rearrangements often have a higher activation energy than the desired reaction.
Substrate Modification The presence of certain functional groups can stabilize or destabilize carbocationic intermediates, influencing the likelihood of rearrangement.Careful substrate design can disfavor rearrangement pathways.
Experimental Protocol: General Procedure for Intramolecular [2+2] Photocycloaddition

This protocol is a general guideline for the synthesis of bicyclo[2.1.1]hexane derivatives via an intramolecular [2+2] photocycloaddition.

  • Preparation of the Diene Precursor: Synthesize the appropriate 1,5-diene precursor according to established literature procedures.

  • Photoreaction Setup:

    • Dissolve the diene precursor in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

    • Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation:

    • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often near room temperature.

    • The use of a filter (e.g., Pyrex) may be necessary to block short-wavelength UV light that can cause side reactions.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR spectroscopy.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[2.1.1]hexane derivative.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Diene Precursor"]; B [label="Dissolve and Degas"]; C [label="Irradiate with UV Light"]; D [label="Monitor Reaction Progress"]; E [label="Workup and Purify"]; A -> B -> C -> D -> E; } caption: "Workflow for [2+2] Photocycloaddition."

References

Technical Support Center: Optimization of Coupling Reactions for 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, sterically demanding scaffold into their synthetic workflows. Bicyclo[2.1.1]hexanes (BCHs) are increasingly valuable as saturated bioisosteres for meta-substituted benzene rings, offering improved physicochemical properties and novel three-dimensional exit vectors for drug design.[1][2] However, the inherent steric hindrance of the bridgehead carboxylic acid presents specific challenges in standard coupling reactions.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reactions for this molecule?

The most prevalent application is amide bond formation , where the carboxylic acid is coupled with a primary or secondary amine. This is a cornerstone of medicinal chemistry for generating novel analogues. Additionally, the carboxylic acid can be activated to form redox-active esters, enabling its use in decarboxylative cross-coupling reactions (e.g., with aryl halides) under photoredox or nickel catalysis to form C(sp³)–C(sp²) bonds.[3][4]

Q2: What are the primary challenges when working with this bicyclic acid?

The main difficulty arises from the steric hindrance around the C1 bridgehead carboxylic acid. This can significantly slow down the rate of reaction compared to less hindered aliphatic or aromatic acids. Key challenges include:

  • Inefficient Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to fully activate the acid.

  • Slow Reaction Kinetics: The approach of the nucleophile (e.g., an amine) is sterically impeded, requiring more forcing conditions or prolonged reaction times.

  • Potential for Side Reactions: The presence of a methyl ester at the C4 position introduces a second electrophilic site that could potentially react under harsh conditions, although this is generally not an issue with standard amide coupling protocols.

Q3: How do I select the best amide coupling reagent for this substrate?

The choice of coupling reagent is critical. For sterically hindered acids, more powerful activating agents are often required.

  • Uronium/Guanidinium Salts (HATU, HBTU): These are highly recommended as a first choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for hindered substrates due to its high reactivity and resistance to racemization.

  • Carbodiimides (EDC, DCC): While common, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) may be less efficient on its own. It should almost always be used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® to generate a more reactive activated ester and minimize side reactions.

  • Phosphonium Salts (PyBOP, T3P®): These are also excellent choices for difficult couplings. T3P® (Propylphosphonic anhydride) is known for its high reactivity and clean reaction profiles, as the byproducts are water-soluble.

Q4: Can the methyl ester at the C4 position interfere with the coupling reaction?

Under standard amide coupling conditions (which are typically neutral or slightly basic with non-nucleophilic bases like DIPEA), the methyl ester is stable and does not interfere. However, if strong nucleophiles or harsh saponification conditions (e.g., strong bases like LiOH or NaOH at elevated temperatures) are used, hydrolysis of the ester is possible. Care should be taken to choose reaction conditions that are selective for the carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

This is the most common issue encountered. The cause is typically related to inefficient activation or slow reaction kinetics due to steric hindrance.

  • Possible Cause A: Inefficient Activation of the Carboxylic Acid

    • Why it happens: The bulky bicyclic framework can hinder the formation of the activated intermediate (e.g., O-acylisourea with EDC).

    • Solution:

      • Switch to a Stronger Coupling Reagent: If you are using EDC/HOBt, switch to HATU or T3P®. These reagents are generally more effective for sterically demanding substrates.

      • Pre-activation: Modify the reaction sequence. Stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA) together in the solvent for 15-30 minutes before adding the amine. This allows the activated ester to form without the amine competing as a base.

  • Possible Cause B: Poor Solubility of Reactants

    • Why it happens: If any of the reactants (acid, amine, or coupling reagent) are not fully dissolved, the reaction will be slow and incomplete.

    • Solution:

      • Solvent Screening: Aprotic polar solvents are generally best. If the reaction is failing in Dichloromethane (DCM) or Tetrahydrofuran (THF), switch to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

      • Increase Temperature: Gently warming the reaction to 40-50 °C can improve both solubility and reaction rate. Monitor for potential degradation of sensitive substrates.

  • Possible Cause C: Insufficient Reaction Time or Temperature

    • Why it happens: The steric bulk of the BCH scaffold slows down the nucleophilic attack by the amine. Standard room temperature reactions may not reach completion.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by LCMS or TLC. These reactions can often require 12-24 hours to go to completion, even with strong coupling agents.

      • Increase Reaction Temperature: As mentioned above, increasing the temperature to 40-60 °C is a common strategy to accelerate sluggish couplings.

Problem 2: Formation of Significant Side Products
  • Possible Cause A: Epimerization of the Amine Coupling Partner

    • Why it happens: If your amine partner has a stereocenter alpha to the nitrogen, the basic conditions of the reaction can cause epimerization.

    • Solution:

      • Use a Racemization Suppressant: Additives like HOBt or OxymaPure® are designed to minimize this side reaction. HATU is also known to be very effective at preventing racemization.

      • Control the Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount necessary (typically 2-3 equivalents).

      • Lower the Temperature: If possible, run the reaction at 0 °C to room temperature.

  • Possible Cause B: Byproducts from Coupling Reagent Degradation

    • Why it happens: Carbodiimide reagents like EDC can form N-acylurea byproducts, which can be difficult to remove during purification.

    • Solution:

      • Aqueous Workup: Perform an acidic wash (e.g., with 1N HCl or citric acid) followed by a basic wash (e.g., with sat. NaHCO₃) to remove unreacted starting materials and water-soluble byproducts. The N-acylurea byproduct is often less soluble and may still require careful chromatography.

      • Switch Reagents: Using T3P® or HATU often results in cleaner reaction profiles with byproducts that are easier to remove.

Problem 3: Difficulty in Product Purification
  • Possible Cause A: Co-elution of Product and Reagent Byproducts

    • Why it happens: Byproducts, especially the urea formed from EDC, can have similar polarities to the desired amide product.

    • Solution:

      • Optimize Workup: A thorough aqueous wash is the first and most important step.

      • Alternative Chromatography: If normal-phase silica gel chromatography is failing, consider reverse-phase chromatography (C18), where elution order is different.

      • Use a Scavenger Resin: In difficult cases, scavenger resins can be used to bind excess starting materials or byproducts.

Data Presentation and Protocols

Table 1: Comparison of Recommended Amide Coupling Reagents
Reagent/SystemTypical ConditionsProsCons/Common Issues
HATU / DIPEA 1.1 eq HATU, 2-3 eq DIPEA, DMF, RT to 50 °CHigh reactivity, excellent for hindered substrates, low racemization risk.Expensive, byproducts can be tricky to remove without an aqueous wash.
EDC / OxymaPure® 1.2 eq EDC, 1.2 eq Oxyma, DCM or DMF, RTCost-effective, common reagents.Can be inefficient for hindered acids, potential for N-acylurea byproduct formation.
T3P® / Pyridine 1.5 eq T3P® (50% in EtOAc), 3 eq Pyridine, DCM or EtOAc, RTHigh reactivity, clean reactions, water-soluble byproducts are easily removed.Requires a stoichiometric amount of base (pyridine or DIPEA).
Table 2: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointAlternatives to Screen
Solvent DMFDCM, Acetonitrile (MeCN), NMP
Coupling Reagent HATUT3P®, EDC/OxymaPure®
Base DIPEA (2.5 eq)N-Methylmorpholine (NMM), Pyridine (for T3P®)
Temperature Room Temperature (20-25 °C)40-50 °C
Time 12 hours24 hours (monitor by LCMS)

Visualized Workflows

Diagram 1: General Workflow for Amide Coupling Optimization

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification Start Dissolve Acid (1.0 eq) & Amine (1.1 eq) in DMF Add_Reagents Add HATU (1.1 eq) & DIPEA (2.5 eq) Start->Add_Reagents Stir_RT Stir at RT for 12h Add_Reagents->Stir_RT Monitor Monitor by LCMS Stir_RT->Monitor Incomplete <90% Conversion Monitor->Incomplete No Complete >90% Conversion Monitor->Complete Yes Heat Heat to 50°C for 12h Incomplete->Heat Heat->Monitor Workup Aqueous Workup Complete->Workup Purify Column Chromatography Workup->Purify Final_Product Isolate Pure Product Purify->Final_Product

Caption: A step-by-step workflow for optimizing amide coupling reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield Cause1 Inefficient Acid Activation? Problem->Cause1 Cause2 Slow Kinetics / Sterics? Problem->Cause2 Cause3 Solubility Issues? Problem->Cause3 Sol1a Use stronger reagent (e.g., HATU, T3P®) Cause1->Sol1a Try Sol1b Pre-activate acid before adding amine Cause1->Sol1b Try Sol2a Increase reaction time (e.g., 24h) Cause2->Sol2a Try Sol2b Increase temperature (e.g., 40-50°C) Cause2->Sol2b Try Sol3 Switch to more polar solvent (e.g., DMF, NMP) Cause3->Sol3 Try

Caption: A troubleshooting guide for diagnosing and solving low-yield issues.

Detailed Experimental Protocol

General Protocol for Amide Coupling using HATU

This protocol provides a robust starting point for coupling this compound with a generic primary or secondary amine.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired amine (1.05-1.2 eq).

    • Dissolve the starting materials in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Setup:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.

    • In a single portion, add HATU (1.1 eq) to the stirred solution. A slight exotherm may be observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing by LCMS or TLC. Check for the disappearance of the carboxylic acid starting material.

    • If the reaction is sluggish after 4-6 hours, warm the mixture to 40-50 °C.

    • Continue stirring until the reaction is complete (typically 12-24 hours).

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature and dilute with Ethyl Acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1N HCl (or 5% citric acid solution) (2x)

      • Saturated aqueous NaHCO₃ solution (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.

References

Technical Support Center: Characterizing 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. As a Senior Application Scientist, I've designed this guide to address the unique challenges presented by this highly strained, three-dimensional scaffold. Bicyclo[2.1.1]hexane derivatives are increasingly vital as saturated bioisosteres for ortho- and meta-substituted benzene rings in drug discovery, making their unambiguous characterization essential.[1][2] This guide moves beyond standard procedures to provide field-proven insights and troubleshooting workflows for the common analytical hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my compound so complex and difficult to interpret?

A1: The complexity arises from the rigid, strained bicyclic structure of the molecule.[3][4] Unlike flexible aliphatic systems, the protons on the bicyclo[2.1.1]hexane core are locked into specific spatial orientations. This leads to:

  • Complex Splitting Patterns: Protons on the bridges and bridgeheads often exhibit second-order coupling effects, resulting in multiplets that are not easily interpretable at first glance.

  • Long-Range Coupling: Significant coupling constants (often 4-7 Hz) can be observed between protons that are separated by four or more bonds ('W-coupling'), further complicating the spectra.[3]

  • Diastereotopicity: The two protons on a given methylene bridge are chemically non-equivalent (diastereotopic), meaning they have different chemical shifts and will couple to each other, typically creating a pair of complex doublets.

For a definitive assignment, 2D NMR experiments such as COSY and HSQC are considered essential.

Q2: I'm having trouble getting a clean mass spectrum. What are the common issues with MS analysis for this molecule?

A2: The primary challenges involve choosing the right ionization method and anticipating fragmentation patterns.

  • Ionization: Electrospray ionization (ESI) is generally preferred. In negative ion mode ([M-H]⁻), you will readily detect the deprotonated carboxylic acid. In positive ion mode ([M+H]⁺ or [M+Na]⁺), ionization may be less efficient. Gas chromatography-mass spectrometry (GC-MS) is generally unsuitable without prior derivatization of the carboxylic acid to a more volatile ester or silyl ester, as the free acid has poor volatility and may degrade at high temperatures.

  • Fragmentation: The strained bicyclic core can lead to characteristic fragmentation pathways. While a detailed fragmentation study would be required, expect potential losses of the methoxycarbonyl group, the carboxylic acid group, or ring-opening fragments.

Q3: My compound is showing poor peak shape and inconsistent retention times during HPLC analysis. How can I fix this?

A3: This is a classic issue for polar, acidic compounds. The problem likely stems from interactions with the stationary phase or improper mobile phase conditions.

  • Peak Tailing: The free carboxylic acid can interact strongly with residual silanols on standard C18 columns, leading to tailing.

  • pH Control: The retention time will be highly sensitive to the mobile phase pH. At a pH well below the pKa of the carboxylic acid (~4-5), the compound is neutral and will be retained on a reverse-phase column. At a pH above the pKa, it becomes an anion and will have very little retention.

  • Solution: Add a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to your mobile phase. This suppresses the ionization of the carboxylic acid, ensuring a consistent neutral form and dramatically improving peak shape and reproducibility.

In-Depth Troubleshooting Guides

Guide 1: Resolving Ambiguous NMR Signal Assignments

The rigid bicyclo[2.1.1]hexane system produces a proton NMR spectrum that can be challenging to assign due to overlapping signals and complex coupling. This guide provides a systematic workflow to achieve unambiguous assignment.

Experimental Protocol: 2D NMR for Structural Elucidation
  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Initial ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to assess signal dispersion and identify key functional group signals (e.g., the methoxy singlet at ~3.7 ppm).

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.

    • Execution: Run a standard gradient-selected COSY (gCOSY) experiment.

    • Interpretation: Look for cross-peaks that connect coupled protons. This will help you trace the connectivity through the bicyclic framework. For example, you should see correlations between the bridgehead protons and the adjacent methylene bridge protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

    • Execution: Run a standard gradient-selected HSQC experiment.

    • Interpretation: Each cross-peak links a proton signal to its corresponding carbon signal. This is invaluable for distinguishing between the different CH and CH₂ groups in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.

    • Execution: Run a standard gradient-selected HMBC experiment.

    • Interpretation: This is key for identifying quaternary carbons, such as the bridgehead carbons attached to the carboxyl and methoxycarbonyl groups. Look for correlations from the methylene protons to the quaternary bridgehead carbons.

Troubleshooting Workflow: NMR Signal Assignment

This decision tree illustrates the logical flow for using 2D NMR to resolve spectral ambiguities.

NMR_Workflow start Complex ¹H NMR Spectrum Observed cosy Acquire ¹H-¹H COSY Spectrum start->cosy analyze_cosy Trace Proton Connectivity (Identify spin systems) cosy->analyze_cosy hsqc Acquire ¹H-¹³C HSQC Spectrum analyze_hsqc Assign Protons to Directly Attached Carbons hsqc->analyze_hsqc hmbc Acquire ¹H-¹³C HMBC Spectrum analyze_hmbc Confirm Quaternary Carbons and Long-Range Connectivity hmbc->analyze_hmbc analyze_cosy->hsqc analyze_hsqc->hmbc final_assignment Complete Structural Assignment analyze_hmbc->final_assignment

Caption: Workflow for unambiguous NMR assignment.

Expected Chemical Shifts

While exact shifts are solvent-dependent, the following table provides a general guide for the bicyclo[2.1.1]hexane core. The strained nature of the ring tends to shift protons to higher fields (lower ppm) than in analogous cyclopentane or cyclohexane systems.[5]

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Bridgehead (CH)2.5 - 3.540 - 55Highly dependent on substituent.
Methylene Bridges (CH₂)1.5 - 2.530 - 45Often appear as complex, overlapping multiplets.
Methoxy (CH₃)~3.7~52Sharp singlet, useful as an internal reference.
Carboxyl (COOH)10 - 12170 - 180Broad singlet, may not always be visible.
Carbonyl (COOCH₃)-170 - 180Quaternary carbon, identified via HMBC.
Guide 2: Optimizing HPLC and LC-MS Methods

Achieving robust and reproducible separation requires careful method development. This guide details protocols for both analytical HPLC and preparative purification.

Protocol: Reverse-Phase HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If peak tailing is severe even with mobile phase modifiers, consider an embedded polar group (EPG) column, which is more resistant to silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile or Methanol.

    • Rationale: The 0.1% acid modifier is critical. It ensures the carboxylic acid remains protonated (neutral), preventing peak tailing and providing stable retention.[6]

  • Gradient Elution:

    • Initial Conditions: Start with a shallow gradient, for example, 5-95% Solvent B over 20 minutes.

    • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution between your target compound and any impurities.

  • Detection: Use UV detection, monitoring at a wavelength where the molecule has some absorbance (e.g., 210-220 nm), as it lacks a strong chromophore. For LC-MS, use ESI in negative ion mode for highest sensitivity, monitoring for the [M-H]⁻ ion (m/z 183.07).

Troubleshooting Common HPLC Issues
Problem Probable Cause Recommended Solution
Broad, Tailing Peak Secondary interactions between the carboxylic acid and the silica backbone of the column.Ensure your mobile phase contains an acidic modifier (0.1% formic acid or TFA). If tailing persists, switch to an EPG or a modern, base-deactivated C18 column.
No Retention The mobile phase pH is too high, causing the analyte to be in its ionized (anionic) form.Add 0.1% formic acid to the mobile phase to lower the pH and neutralize the analyte.
Split Peaks Column overload or a partially blocked frit.Inject a smaller volume or a more dilute sample. If the problem continues, reverse-flush the column according to the manufacturer's instructions.
Inconsistent Retention Times Poorly buffered mobile phase or temperature fluctuations.Always use a mobile phase modifier. Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.

Workflow for HPLC Method Optimization

HPLC_Workflow start Initial Analysis on C18 Column (with 0.1% Formic Acid) check_peak Evaluate Peak Shape start->check_peak good_peak Symmetrical Peak check_peak->good_peak Good bad_peak Tailing or Split Peak check_peak->bad_peak Poor optimize Optimize Gradient (Adjust slope and time) good_peak->optimize change_column Switch to EPG Column or Modern Base-Deactivated Column bad_peak->change_column final_method Final, Robust Method optimize->final_method change_column->start

Caption: Decision tree for HPLC method optimization.

References

Technical Support Center: Purification of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable bicyclic building block. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to tackle even the most persistent impurities.

Understanding the Challenge: The Nature of the Beast

This compound, also known as bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester, is a unique molecule with a rigid, three-dimensional structure. Its purification is often complicated by the presence of structurally similar impurities that can be difficult to separate. The most common impurities arise from the synthetic route, which typically involves the formation of the bicyclo[2.1.1]hexane core followed by esterification.

Common Impurities to Expect:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (Diacid): The starting material or a byproduct of incomplete mono-esterification.

  • Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (Diester): A result of over-esterification.

  • Unreacted Starting Materials from Cycloaddition: Depending on the synthetic route, these can include derivatives of bicyclo[1.1.0]butane or other precursors used in the cycloaddition reaction to form the bicyclic core.[1]

  • Regioisomers: In some cycloaddition reactions, the formation of alternative bicyclic isomers is possible.

The key to successful purification lies in exploiting the differences in the physicochemical properties of the target molecule and these impurities, primarily their acidity and polarity.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals corresponding to both the desired monoester and the diacid. How can I remove the diacid?

This is a very common issue. The most effective method to remove the more acidic diacid is through a carefully controlled acid-base extraction. The monoester is less acidic than the diacid, and this difference can be exploited.

Quick Protocol: Selective Acid-Base Extraction

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The diacid, being more acidic, will be preferentially deprotonated and extracted into the aqueous layer as the disodium salt. The monoester should largely remain in the organic phase.

  • Separate the aqueous layer.

  • To be thorough, you can wash the organic layer again with fresh NaHCO₃ solution.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified monoester.

Q2: I seem to have the opposite problem; my product is contaminated with the dimethyl ester. How do I remove this neutral impurity?

The dimethyl ester is a neutral compound, lacking the acidic proton of your target molecule. This makes its removal via acid-base extraction straightforward.

Quick Protocol: Acid-Base Extraction for Neutral Impurity Removal

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extract the organic solution with an aqueous base like 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Your desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral dimethyl ester will remain in the organic layer.

  • Separate the organic layer (which contains the diester impurity).

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of about 2-3. Your product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q3: My TLC plate shows a streak instead of a clean spot for my product. What does this mean and how can I fix it?

Streaking on a TLC plate, especially for a carboxylic acid, often indicates strong interaction with the stationary phase (silica gel), which is acidic.[2] To resolve this, you can:

  • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. A common choice is 0.5-1% acetic acid or formic acid. This helps to saturate the active sites on the silica gel and improve the spot shape.

  • Choose an Appropriate Solvent System: For polar compounds like this, a good starting point for your mobile phase is a mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). You may need to increase the polarity by adding a small amount of methanol.

Recommended TLC Conditions:

Mobile Phase CompositionExpected Rf Range
70:30 Hexanes:Ethyl Acetate + 0.5% Acetic Acid0.2 - 0.4
95:5 Dichloromethane:Methanol + 0.5% Acetic Acid0.3 - 0.5

Q4: I'm struggling to get my product to crystallize. What solvents should I try for recrystallization?

Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities.[3] The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold.

Recommended Recrystallization Solvents:

Solvent SystemRationale
Ethyl Acetate/Hexanes A good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Allow to cool slowly.
Acetone/Water For more polar impurities. Dissolve in hot acetone and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool.
Toluene Can be effective for less polar impurities.

Troubleshooting Guide: Advanced Purification Strategies

Scenario 1: Persistent Diacid and Diester Contamination

If simple acid-base extractions are not providing the desired purity, a more rigorous approach combining extraction and chromatography is recommended.

Workflow for Removing Diacid and Diester Impurities

purification_workflow crude Crude Product (Monoester, Diacid, Diester) extraction Acid-Base Extraction (Organic Solvent + Aq. NaHCO3) crude->extraction organic_phase Organic Phase (Monoester + Diester) extraction->organic_phase Separate Layers aqueous_phase Aqueous Phase (Diacid Salt) extraction->aqueous_phase Separate Layers column Silica Gel Column Chromatography organic_phase->column pure_monoester Pure Monoester column->pure_monoester Collect Fractions discard_diester Diester Fraction (Discard) column->discard_diester Elute with higher polarity

Caption: Workflow for separating the monoester from diacid and diester impurities.

Step-by-Step Protocol:

  • Initial Acid-Base Extraction: Follow the "Quick Protocol: Selective Acid-Base Extraction" from the FAQs to remove the bulk of the diacid.

  • Column Chromatography of the Organic Phase:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): Start with a nonpolar solvent system, such as 20% ethyl acetate in hexanes. Gradually increase the polarity to 50-70% ethyl acetate in hexanes. The less polar diester will elute first, followed by your desired monoester.

    • Monitoring: Monitor the fractions by TLC using the conditions described in the FAQs.

    • Combining Fractions: Combine the fractions containing the pure monoester and concentrate under reduced pressure.

Scenario 2: Contamination with Unreacted Starting Materials or Regioisomers

These impurities can be more challenging to remove due to their potential similarity in polarity to the desired product. Column chromatography is almost always necessary in these cases.

Workflow for Removing Isomeric and Starting Material Impurities

isomeric_purification crude Crude Product (Mixture of Isomers and Starting Materials) tlc TLC Analysis (Optimize Solvent System) crude->tlc column Careful Silica Gel Column Chromatography tlc->column Optimized Eluent fraction_collection Collect Small Fractions column->fraction_collection analysis TLC/NMR Analysis of Fractions fraction_collection->analysis combine Combine Pure Fractions analysis->combine Identify Pure Fractions

References

Technical Support Center: 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 141046-52-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on the handling, storage, and troubleshooting of common experimental issues related to this unique bicyclic building block. As a saturated bioisostere for ortho-substituted benzene rings, this compound is increasingly vital in medicinal chemistry for creating novel, three-dimensional chemical entities with improved physicochemical properties.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your research.

Core Concepts & Chemical Profile

This compound is a bifunctional organic compound featuring a rigid, strained bicyclo[2.1.1]hexane core. This core imparts a specific three-dimensional geometry that is attractive for probing protein-ligand interactions.[1] The molecule possesses two key functional groups: a carboxylic acid and a methyl ester, which have distinct chemical reactivities that must be considered during experimental design.

Table 1: Physicochemical Properties & Safety Information
PropertyValueSource(s)
CAS Number 141046-52-8[3]
Molecular Formula C₉H₁₂O₄[3][4]
Molecular Weight 184.19 g/mol [3][4]
Physical Form Solid
Storage Temperature Room Temperature (in a dry, sealed container)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Frequently Asked Questions (FAQs)

Here we address common questions regarding the practical use of this compound.

Q1: What are the best practices for storing this reagent to ensure its long-term stability?

A1: The compound is chemically stable under standard room temperature conditions. However, due to its carboxylic acid functionality, it is hygroscopic. To maintain its integrity, store it in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Keep the container in a cool, shaded area away from direct sunlight and moisture. We recommend re-testing the material's purity if it has been stored for over 12 months after receipt.

Q2: What solvents should I use to dissolve this compound?

A2: Based on its structure (a polar carboxylic acid and a moderately polar ester) and purification procedures described in the literature for analogous compounds, the following solvents are recommended:

  • Good Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Methanol (MeOH).

  • Aqueous Base: The compound will deprotonate and dissolve readily in aqueous basic solutions like 1 N Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃). This is a key property for extractive purification.[5][6]

  • Poor Solubility: Hexanes, Pentane, and other nonpolar aliphatic hydrocarbons. Water (at neutral or acidic pH).

Q3: I am planning a reaction involving the carboxylic acid group. Will the methyl ester be stable?

A3: The stability of the methyl ester depends entirely on your reaction conditions.

  • Acidic Conditions: The ester is generally stable to mild acidic conditions. However, strong acids, especially with heat, can lead to hydrolysis.

  • Basic Conditions: The ester is highly susceptible to saponification (hydrolysis) under basic conditions. Reagents like NaOH, Lithium Hydroxide (LiOH), or Potassium Carbonate (K₂CO₃) in protic solvents (e.g., MeOH/H₂O) will readily hydrolyze the ester to the corresponding dicarboxylic acid.[6][7] If you need to perform a reaction under basic conditions while preserving the ester, you must use non-nucleophilic, anhydrous bases (e.g., triethylamine, DIPEA) in an aprotic solvent like DCM or THF.

  • Nucleophilic Conditions: Amine-based coupling reactions targeting the carboxylic acid (e.g., EDC/HOBt coupling) are generally compatible with the methyl ester, provided strongly basic conditions are avoided.

Q4: My sample appears impure. What is a reliable method for purification?

A4: Two primary methods are effective, depending on the nature of the impurities:

  • Acid-Base Extraction: This is highly effective for removing non-acidic impurities. The protocol is as follows:

    • Dissolve the crude material in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[5]

    • Extract the organic solution with an aqueous base (e.g., 1 N NaOH or saturated NaHCO₃) twice.[5][6] The desired compound will move into the aqueous layer as its carboxylate salt.

    • Wash the combined aqueous layers with the organic solvent one more time to remove any residual impurities.

    • Acidify the aqueous layer carefully with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~1-2).[5] The product will precipitate or become insoluble.

    • Extract the product back into an organic solvent (DCM or EtOAc) three times.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified solid.[5]

  • Flash Column Chromatography: For separating from structurally similar impurities, silica gel chromatography is effective. Use a gradient of Ethyl Acetate in Hexanes. More polar solvent systems may be required depending on impurity polarity.[6][8][9]

Troubleshooting Experimental Workflows

This section provides guidance for specific issues that may arise during common synthetic transformations.

Scenario 1: Incomplete Amide Coupling Reaction

You are attempting to couple the carboxylic acid with an amine using a standard coupling agent like EDC, but TLC/LC-MS analysis shows significant unreacted starting material.

Troubleshooting Workflow:

G start Incomplete Amide Coupling check_reagents Verify Reagent Quality & Stoichiometry (EDC, Amine, Base) start->check_reagents check_solvent Ensure Anhydrous Conditions (Dry Solvent, Inert Atmosphere) start->check_solvent check_base Is the Base Appropriate? (Non-nucleophilic, e.g., DIPEA, TEA) start->check_base check_temp Review Reaction Temperature (Typically 0°C to RT) start->check_temp sol_reagents Use Fresh Coupling Agents. Increase Equivalents of Amine/EDC. check_reagents->sol_reagents If reagents are old or stoichiometry is low sol_solvent Dry Solvent Over Molecular Sieves. Run Reaction Under N2/Ar. check_solvent->sol_solvent If moisture is suspected sol_base Switch to a Hindered Non-Nucleophilic Base. check_base->sol_base If base is nucleophilic (e.g., K2CO3) sol_temp Allow Reaction to Stir Overnight at RT. check_temp->sol_temp If reaction is slow

Caption: Troubleshooting workflow for incomplete amide coupling.

Causality Explained:

  • Reagent Quality: Coupling reagents like EDC are moisture-sensitive. Degradation leads to lower reactivity. The carboxylic acid itself is sterically hindered by the bicyclic core, which may necessitate slightly more than one equivalent of the coupling agent and amine to drive the reaction to completion.

  • Anhydrous Conditions: Water can hydrolyze the activated ester intermediate formed by the coupling agent, regenerating the starting carboxylic acid and halting the reaction.

  • Base Selection: Using a nucleophilic base can lead to unwanted side reactions. A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct without interfering with the reaction.

Scenario 2: Unintended Hydrolysis of the Methyl Ester

During a reaction or workup, you observe the formation of the di-acid byproduct, indicating the loss of the methyl ester group.

Troubleshooting Workflow:

G start Ester Hydrolysis Observed check_base_exposure Review Exposure to Basic Conditions (Reaction or Workup) start->check_base_exposure check_temp_ph Assess pH and Temperature (High Temp + Strong Acid/Base?) start->check_temp_ph sol_base Use Non-Nucleophilic/Anhydrous Bases. Use Mild Bicarbonate for Basic Washes. check_base_exposure->sol_base If strong aqueous bases (NaOH, LiOH) were used sol_temp Perform Reactions and Workups at Lower Temperatures. check_temp_ph->sol_temp If conditions were harsh

Caption: Troubleshooting workflow for ester hydrolysis.

Causality Explained:

  • Saponification: The most common cause is exposure to aqueous bases like NaOH or LiOH, which rapidly hydrolyze esters.[6][7] Even during an extractive workup, prolonged contact with a strong base can cause significant hydrolysis. If a basic wash is necessary, use a milder base like saturated sodium bicarbonate and minimize contact time.

  • Acid-Catalyzed Hydrolysis: While less common for methyl esters at room temperature, heating the compound in the presence of strong aqueous acid can also lead to hydrolysis.

References

Validation & Comparative

The Ascendancy of Saturated Scaffolds: A Comparative Analysis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid and its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures, a paradigm shift often referred to as "escaping flatland."[1][2] This strategic move towards three-dimensional, saturated scaffolds is driven by the quest for compounds with superior physicochemical and pharmacokinetic properties.[3][4] At the forefront of this evolution is the exploration of rigid bicyclic systems as bioisosteric replacements for the ubiquitous phenyl ring. This guide provides an in-depth, objective comparison of 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid with its key bioisosteres, offering supporting experimental data and protocols to inform rational drug design.

The Rationale for Moving Beyond Aromatic Rings

The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[3] However, its planarity and lipophilicity can contribute to poor aqueous solubility, metabolic instability through cytochrome P450-mediated oxidation, and potential off-target toxicity.[3] Saturated, rigid bioisosteres, such as bicyclo[2.1.1]hexane, bicyclo[1.1.1]pentane (BCP), and cubane derivatives, offer a compelling alternative. These scaffolds maintain the critical vector positioning of substituents necessary for biological activity while introducing a host of desirable properties.[1][5][6] By increasing the fraction of sp³-hybridized carbons (Fsp³), these bioisosteres can lead to enhanced solubility, greater metabolic stability, and improved developability profiles.[7]

Comparative Analysis of Physicochemical Properties

To provide a quantitative comparison, we will examine this compound alongside its aromatic counterpart, methyl 4-carboxybenzoate, and two other prominent saturated bioisosteres: 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 4-(methoxycarbonyl)cubane-1-carboxylic acid.

CompoundStructureMolecular Weight ( g/mol )cLogPAqueous SolubilityMetabolic Stability (in vitro)
Methyl 4-carboxybenzoateStructure of Methyl 4-carboxybenzoate150.17[4]~2.7[8]Low[4]Susceptible to aromatic oxidation[3]
This compoundStructure of this compound184.19[9]~0.2[10]Generally improved over aromatic analogues[11]Enhanced resistance to oxidative metabolism[12]
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidStructure of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid170.16[13]~-0.1[13]Significantly improved passive permeability and aqueous solubility[4]High metabolic stability[14][15]
4-(Methoxycarbonyl)cubane-1-carboxylic acidStructure of 4-(Methoxycarbonyl)cubane-1-carboxylic acid206.19[16]~-0.018[17]Can show improved solubility[18]Can be susceptible to oxidation on the cubane core[18]

Note: Experimental values for solubility and metabolic stability can vary depending on the specific assay conditions. The information presented is a qualitative summary based on literature findings.

The data clearly illustrates the potential advantages of the bicyclic scaffolds. The bicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane analogues exhibit significantly lower calculated logP values, suggesting increased hydrophilicity and potentially higher aqueous solubility compared to the aromatic counterpart. The cubane analogue also shows a favorable cLogP. It is noteworthy that while cubane has been lauded as an excellent geometric mimic of the phenyl ring, some studies have shown it can undergo metabolism on the cage itself, a factor to consider during lead optimization.[18] The BCP scaffold, in particular, has demonstrated remarkable improvements in both solubility and metabolic stability in several drug discovery programs.[4][7]

Experimental Protocols

To facilitate the practical application of these concepts, detailed protocols for the synthesis of a representative bicyclic compound and for key in vitro assays are provided below.

Synthesis of this compound

The synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes is often achieved through a photochemical [2+2] cycloaddition of appropriately substituted 1,5-dienes.[7][19][20]

Synthesis_Workflow Substrate 2,5-Disubstituted-1,5-hexadiene Photocycloaddition Visible Light Photocatalyst (e.g., Ir complex) Acetone, 20°C Substrate->Photocycloaddition [2+2] Cycloaddition Product 4,1-Disubstituted-bicyclo[2.1.1]hexane Photocycloaddition->Product

Caption: General workflow for the synthesis of bicyclo[2.1.1]hexanes.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize the precursor 2-methoxycarbonyl-5-carboxy-1,5-hexadiene following established literature procedures.

  • Photochemical Reaction Setup: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve the diene substrate (1.0 mmol) in acetone (5 mL). Add a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6 (1 mol%).[20]

  • Degassing: Seal the vial and degas the solution by bubbling with argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with a 414 nm high-power LED and a cooling system to maintain the reaction temperature at 20°C.[19] Irradiate the reaction mixture with vigorous stirring for 24 hours or until complete conversion is observed by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Kinetic Solubility Assay

This assay provides a high-throughput method to assess the solubility of a compound in an aqueous buffer.[3][18][21][22]

Solubility_Assay_Workflow DMSO_Stock Compound in DMSO (e.g., 10 mM) Dilution Add to PBS (pH 7.4) in 96-well plate DMSO_Stock->Dilution Incubation Incubate (e.g., 2h, 25°C) with shaking Dilution->Incubation Filtration Filter to remove precipitate Incubation->Filtration Quantification Quantify filtrate (LC-MS/MS or UV-Vis) Filtration->Quantification Result Solubility (µM) Quantification->Result

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with constant shaking.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer system.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[17][23][24]

Metabolic_Stability_Workflow Compound Test Compound (e.g., 1 µM) Incubation Incubate with Liver Microsomes and NADPH at 37°C Compound->Incubation Sampling Take samples at different time points (0, 5, 15, 30, 45 min) Incubation->Sampling Quenching Stop reaction with cold Acetonitrile Sampling->Quenching Analysis Analyze remaining parent compound by LC-MS/MS Quenching->Analysis Result Intrinsic Clearance (CLint) Analysis->Result

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of the NADPH cofactor.

  • Reaction Mixture: In a 96-well plate, pre-warm the reaction buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C.

  • Initiate Reaction: Add the test compound (e.g., to a final concentration of 1 µM) to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH solution.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in individual wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[23][25][26]

Binding_Assay_Workflow Components Receptor Preparation Radioligand ([3H]-Ligand) Test Compound (various conc.) Incubation Incubate to reach equilibrium Components->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Quantification Measure bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Determine IC50 and Ki Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a membrane fraction containing the target receptor from cells or tissues. Choose a suitable radioligand with high affinity and specificity for the target. Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The strategic replacement of phenyl rings with saturated bioisosteres like this compound represents a powerful approach to overcoming common challenges in drug discovery. As demonstrated, these three-dimensional scaffolds can significantly improve key drug-like properties, including solubility and metabolic stability, while maintaining the necessary geometry for potent biological activity. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of these promising compounds. As our understanding of the nuanced effects of these bioisosteres on pharmacology and toxicology deepens, and as synthetic methodologies become even more sophisticated, we can anticipate the continued and expanded application of these innovative scaffolds in the development of the next generation of therapeutics.

References

efficacy of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid derivatives vs. traditional linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Traditional Cleavable and Non-Cleavable Linkers for Optimized Therapeutic Efficacy

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver cell-killing agents to tumor cells while sparing healthy tissues.[1][] The success of an ADC is not solely dependent on the antibody's specificity or the payload's potency; it is critically governed by the linker that connects them.[3][4][5] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet allow for efficient cleavage and drug liberation at the tumor site.[3][6][7]

This guide provides a detailed comparison of the two primary classes of traditional linkers—cleavable and non-cleavable—exploring their mechanisms of action, impact on ADC performance, and the experimental methodologies used to evaluate their efficacy. While the exploration of novel linker chemistries is a dynamic field of research, this guide will focus on the established platforms that form the foundation of clinically approved and investigational ADCs.

The Linker's Dilemma: Stability vs. Release

The central challenge in linker design is to reconcile the opposing requirements of plasma stability and conditional lability.[3] Premature release of the cytotoxic payload can lead to systemic toxicity, a significant hurdle that plagued first-generation ADCs.[7] Conversely, a linker that is too stable may not release the payload efficiently within the target cell, thereby diminishing the therapeutic effect. The choice between a cleavable and a non-cleavable linker is therefore a critical decision in the design of an ADC, with profound implications for its therapeutic index.

Traditional Linker Technologies: A Head-to-Head Comparison

Linkers in ADCs are broadly classified into two categories: cleavable and non-cleavable, based on their mechanism of payload release.[8][9][10]

Cleavable Linkers: Designing for a Triggered Release

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions that are prevalent in the tumor microenvironment or within the target cancer cells.[9] This targeted release can also lead to a "bystander effect," where the liberated, cell-permeable drug can kill neighboring antigen-negative tumor cells, thus enhancing the overall anti-tumor activity. There are three main types of cleavable linkers:

  • Hydrazone Linkers (Acid-Labile): These linkers are engineered to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) following ADC internalization, while remaining relatively stable at the physiological pH of blood (pH 7.4).[10] However, some hydrazone linkers have shown insufficient plasma stability, leading to a narrow therapeutic window.[3]

  • Disulfide Linkers (Reductively Cleavable): These linkers exploit the significant difference in glutathione concentration between the cytoplasm (millimolar) and the extracellular environment (micromolar).[10] The disulfide bond is cleaved by intracellular glutathione, releasing the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.

  • Peptide Linkers (Enzymatically Cleavable): These linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[10] Peptide-based linkers generally exhibit high plasma stability and are a popular choice for modern ADCs.[10]

Non-Cleavable Linkers: The Path of Degradation

In contrast to their cleavable counterparts, non-cleavable linkers do not possess a chemically sensitive release trigger.[3] Instead, payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[9] This process results in the payload being released with the linker and a conjugating amino acid still attached.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9] Ado-trastuzumab emtansine (Kadcyla®), a clinically approved ADC for HER2-positive breast cancer, utilizes the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3][9] However, a potential limitation is that the resulting payload-linker-amino acid complex may have reduced cell permeability, potentially limiting the bystander effect.[9]

Comparative Data Summary

The following table summarizes the key characteristics and performance metrics of traditional cleavable and non-cleavable linkers.

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Acid hydrolysis, disulfide reduction, or enzymatic cleavage[10]Proteolytic degradation of the antibody[9]
Plasma Stability Variable; can be a concern for some types (e.g., hydrazones)[3]Generally higher plasma stability[9]
Bystander Effect Possible, as the released payload can be cell-permeableLimited, as the released complex is often less permeable
Payload State Released in its original, unmodified formReleased as a conjugate with the linker and an amino acid
Examples Val-Cit-PABC, SPDB, HydrazonesSMCC (in Kadcyla®)[3][9]

Experimental Protocols for Linker Evaluation

The rigorous evaluation of linker stability and efficacy is paramount in ADC development. The following are key experimental workflows to compare different linker technologies.

Plasma Stability Assay

This assay is crucial for determining the linker's stability in circulation and predicting potential off-target toxicity from premature payload release.

Protocol:

  • Incubate the ADC in plasma (human and murine) at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Elute the captured ADC and analyze it using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • A decrease in DAR over time indicates linker cleavage and payload release.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a period of 72-120 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent ADC will show a significantly lower IC50 in antigen-positive cells compared to antigen-negative cells.

Bystander Effect Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Protocol:

  • Co-culture antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification).

  • Treat the co-culture with the ADC.

  • After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently-labeled antigen-negative cell populations.

  • A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental differences in the mechanism of action between cleavable and non-cleavable linkers.

Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_Circulation ADC with Cleavable Linker (Stable) ADC_Internalized ADC Internalization ADC_Circulation->ADC_Internalized Binding & Endocytosis Lysosome Lysosome (Acidic pH, High Proteases) ADC_Internalized->Lysosome Payload_Release Cleavage of Linker Lysosome->Payload_Release Payload_Active Active Payload Payload_Release->Payload_Active Cell_Death Cell Death Payload_Active->Cell_Death

Caption: Mechanism of Action for a Cleavable Linker ADC.

NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_Circulation ADC with Non-Cleavable Linker (Highly Stable) ADC_Internalized ADC Internalization ADC_Circulation->ADC_Internalized Binding & Endocytosis Lysosome Lysosome ADC_Internalized->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Active Active Payload- Linker-Amino Acid Complex Degradation->Payload_Active Cell_Death Cell Death Payload_Active->Cell_Death

Caption: Mechanism of Action for a Non-Cleavable Linker ADC.

Conclusion: No One-Size-Fits-All Solution

The choice between a cleavable and a non-cleavable linker is nuanced and depends on multiple factors, including the nature of the target antigen, the properties of the payload, and the specific characteristics of the tumor. While cleavable linkers offer the potential for a bystander effect, non-cleavable linkers provide enhanced stability. Ultimately, the optimal linker is one that maximizes the therapeutic index of the ADC by delivering the payload to the tumor with high efficiency while minimizing systemic exposure. The continued innovation in linker technology, including the exploration of novel scaffolds and release mechanisms, will undoubtedly lead to the development of safer and more effective ADC therapeutics.

References

A Guide to the Structural Analysis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid-Containing Compounds: A Comparative Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[2.1.1]hexane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Among the most promising are saturated bicyclic systems, with bicyclo[2.1.1]hexane (BCH) derivatives emerging as compelling bioisosteric replacements for planar aromatic rings.[1][2][3][4][5][6] This guide provides a comprehensive comparison of the structural analysis of compounds containing the 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid moiety, a key building block in this class. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively leverage these scaffolds in their programs.

The rationale for replacing traditional aromatic moieties, such as the ortho-substituted benzene ring, with BCH analogs lies in the pursuit of enhanced three-dimensionality, improved solubility, and potentially greater metabolic stability, all while maintaining or even improving biological activity.[1][3][5] The rigid, non-planar structure of the BCH core introduces a defined spatial arrangement of substituents, offering a distinct advantage over the conformational flexibility of some traditional linkers.[7] This guide will explore the critical techniques for elucidating the precise three-dimensional structure of these molecules, a prerequisite for understanding their interaction with biological targets.

I. Synthesis and Access to Key Intermediates

The journey to structural elucidation begins with the synthesis of the target compounds. A common and efficient method for constructing the bicyclo[2.1.1]hexane core is through an intramolecular [2+2] photocycloaddition of a 1,5-diene.[8][9][10] This approach allows for the generation of the strained bicyclic system with predictable stereochemistry. For the synthesis of di-substituted BCHs with carboxylic acid and ester functionalities, a multi-step sequence is typically employed, starting from readily available materials.[9][11]

A representative synthetic approach to a 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid, a close analog to our topic compound, is outlined below. This multi-gram scale synthesis avoids column chromatography, making it amenable to library synthesis for drug discovery campaigns.[9]

Experimental Protocol: Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane Carboxylic Acid
  • Horner-Wadsworth-Emmons Reaction: Reaction of an appropriate acetophenone derivative yields the corresponding alkene.[9]

  • Allylation: Treatment of the alkene with a strong base like lithium diisopropylamide (LDA) followed by the addition of allyl bromide introduces the second double bond, forming the 1,5-diene precursor.[9]

  • Intramolecular [2+2] Photocycloaddition: The 1,5-diene is irradiated with UV light, often in the presence of a sensitizer like benzophenone, to induce the cycloaddition and form the bicyclo[2.1.1]hexane core.[9][10]

  • Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid, which can often be purified by crystallization.[9]

Synthesis_Workflow Acetophenone Acetophenone Derivative Alkene Alkene Acetophenone->Alkene Horner-Wadsworth-Emmons Diene 1,5-Diene Alkene->Diene Allylation (LDA, Allyl Bromide) BCH_ester Bicyclo[2.1.1]hexane Ester Diene->BCH_ester Intramolecular [2+2] Photocycloaddition BCH_acid Bicyclo[2.1.1]hexane Carboxylic Acid BCH_ester->BCH_acid Saponification

Caption: Synthetic workflow for a disubstituted bicyclo[2.1.1]hexane carboxylic acid.

II. Structural Analysis Techniques: A Comparative Overview

The definitive structural characterization of this compound and its analogs relies on a combination of powerful analytical techniques. Each method provides unique and complementary information, and their collective application is essential for a complete understanding of the molecule's three-dimensional architecture.

A. Single-Crystal X-ray Diffraction: The Gold Standard for 3D Structure

For an unambiguous determination of the solid-state conformation and absolute stereochemistry, single-crystal X-ray diffraction is the ultimate tool. The rigid nature of the bicyclo[2.1.1]hexane scaffold often facilitates the growth of high-quality crystals.

Causality Behind the Choice: X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, which are crucial for validating computational models and understanding the spatial relationship of the substituents. This information is invaluable for structure-activity relationship (SAR) studies in drug design. The structures of several bicyclo[2.1.1]hexane derivatives have been confirmed by this method.[9][11]

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent system (e.g., hexane/tert-butyl methyl ether).[9]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution, providing critical information about the connectivity and stereochemistry of the bicyclo[2.1.1]hexane core.

Causality Behind the Choice: Unlike the static picture from X-ray crystallography, NMR provides insights into the molecule's structure in a more biologically relevant solution state. For bicyclo[2.1.1]hexane systems, specific proton and carbon chemical shifts, as well as coupling constants, are highly diagnostic of the stereochemical arrangement of the substituents.

  • ¹H NMR: The strained nature of the bicyclic system leads to a wide dispersion of proton signals. Bridgehead protons typically appear at distinct chemical shifts. The coupling constants between protons are highly dependent on their dihedral angles, providing valuable conformational information.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core are also sensitive to the strained environment and substitution pattern. The carboxyl and methoxycarbonyl carbons will have characteristic downfield shifts.[4]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

C. Computational Modeling: In Silico Insights and Conformational Analysis

Computational modeling, particularly density functional theory (DFT) calculations, plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational preferences and electronic properties of these molecules.

Causality Behind the Choice: Computational methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and predicting key geometric parameters. This is particularly useful for comparing the shape and electrostatic potential of the bicyclo[2.1.1]hexane scaffold with its aromatic counterparts, thereby rationalizing its effectiveness as a bioisostere.

  • Conformational Search: A systematic or random conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-31G*) to find the minimum energy structures. Frequency calculations are then performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.

  • Property Calculation: Various molecular properties, such as electrostatic potential, dipole moment, and molecular orbital energies, can be calculated to understand the electronic nature of the molecule.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Output Synthesis Synthesis of BCH Derivative XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Computational Computational Modeling Synthesis->Computational Structure 3D Structure (Solid State) XRay->Structure Solution_Structure Solution Structure & Connectivity NMR->Solution_Structure Conformation Conformational Analysis & Electronic Properties Computational->Conformation

Caption: Workflow for the structural analysis of bicyclo[2.1.1]hexane derivatives.

III. Comparative Analysis: Bicyclo[2.1.1]hexane vs. Aromatic Counterparts

A key aspect of this guide is the direct comparison of the structural and physicochemical properties of this compound-containing compounds with their analogous ortho-substituted benzene derivatives. This comparison provides the foundational evidence for their utility as bioisosteres.

A. Geometric Parameters: Exit Vector Analysis

The spatial arrangement of the substituents is a critical factor in determining biological activity. "Exit vector analysis" is a computational tool used to compare the geometry of different molecular scaffolds.[2] This analysis reveals that the distance and angles between the substituents on a 1,2-disubstituted bicyclo[2.1.1]hexane core closely mimic those of an ortho-substituted benzene ring.[2][6]

Table 1: Comparison of Geometric Parameters

Parameter1,2-Disubstituted Bicyclo[2.1.1]hexaneortho-Substituted Benzene
Substituent Distance (d) SimilarSimilar
Scaffold Carbon Distance (r) SimilarSimilar
Substituent-Scaffold Angles (φ) SimilarSimilar
Dihedral Angle (θ) ~58°

Data compiled from multiple sources.[2][6]

The most significant difference lies in the dihedral angle, highlighting the three-dimensional nature of the BCH scaffold compared to the planar benzene ring.[6]

B. Physicochemical Properties: Solubility and Lipophilicity

One of the primary motivations for employing saturated bioisosteres is to improve the physicochemical properties of drug candidates. Replacing a planar, often lipophilic, aromatic ring with a more three-dimensional, saturated scaffold can lead to increased aqueous solubility and reduced lipophilicity.

Table 2: Comparative Physicochemical Properties

Compound ClassclogP / logDAqueous SolubilityMetabolic Stability
ortho-Substituted Benzene Analogs HigherLowerVariable
Bicyclo[2.1.1]hexane Analogs LowerHigherOften Improved

General trends observed in comparative studies.[1][5][6]

For instance, the replacement of the ortho-phenyl ring in the fungicide fluxapyroxad with a bicyclo[2.1.1]hexane core resulted in a slight increase in solubility.[1] In other cases, this replacement has led to a dramatic improvement in water solubility and a reduction in lipophilicity.[5]

IV. Conclusion: A Powerful Tool for Drug Discovery

The structural analysis of this compound-containing compounds reveals a class of molecules with significant potential in medicinal chemistry. The rigid, three-dimensional nature of the bicyclo[2.1.1]hexane scaffold provides a unique structural motif that can effectively mimic the geometry of ortho-substituted benzene rings while offering improved physicochemical properties.

A thorough understanding of their three-dimensional structure, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount for their successful application. This guide has provided a framework for this analysis, emphasizing the causality behind experimental choices and presenting comparative data to underscore the advantages of these novel scaffolds. As the demand for innovative drug candidates with optimized properties continues to grow, the bicyclo[2.1.1]hexane core is poised to become an increasingly valuable tool in the arsenal of the medicinal chemist.

V. References

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023-06-05). Available at: --INVALID-LINK--

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. Available at: --INVALID-LINK--

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. (2023-11-02). Available at: --INVALID-LINK--

  • Bicyclo[2.1.1]hexane-2-carboxylic Acid. Benchchem. Available at: --INVALID-LINK--

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: --INVALID-LINK--

  • 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-substituted Benzene. ResearchGate. (2023-10-25). Available at: --INVALID-LINK--

  • (Bio)isosteres of ortho- and meta-substituted benzenes. PMC - NIH. (2024-04-19). Available at: --INVALID-LINK--

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). PMC - NIH. Available at: --INVALID-LINK--

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar. (2023-07-12). Available at: --INVALID-LINK--

  • Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. PMC - PubMed Central. (2024-07-20). Available at: --INVALID-LINK--

  • Molecular structure of bicyclo[2.1.1]hexane. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. NIH. (2025-10-16). Available at: --INVALID-LINK--

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2025. Available at: --INVALID-LINK--

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. NIH. Available at: --INVALID-LINK--

  • University of Southampton Research Repository. Available at: --INVALID-LINK--

  • The electronic structure of bicyclo [2.1.1] hexane. ResearchGate. (2025-05-06). Available at: --INVALID-LINK--

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Semantic Scholar. Available at: --INVALID-LINK--

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. ResearchGate. Available at: --INVALID-LINK--

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. DOI. Available at: --INVALID-LINK--

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023-08-30). Available at: --INVALID-LINK--

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

References

A Comparative Guide to 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced pharmacological properties is relentless. The "escape from flatland," a strategic shift from planar aromatic compounds to three-dimensional saturated scaffolds, has emerged as a powerful approach to improve physicochemical and pharmacokinetic profiles.[1][2] Among these scaffolds, bicyclo[2.1.1]hexane derivatives, particularly those based on the 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid core, have garnered significant attention as bioisosteric replacements for ortho- and meta-substituted benzene rings.[3][4]

This guide provides a comprehensive comparison of the in vitro and in vivo performance of various analogs of this compound. We will delve into key therapeutic areas where these analogs have shown promise, namely as next-generation antifungal agents and as potent modulators of metabotropic glutamate receptors (mGluRs). Through a detailed examination of experimental data, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of the structure-activity relationships (SAR) and the therapeutic potential of this unique chemical scaffold.

The Bicyclo[2.1.1]hexane Core: A Paradigm Shift in Bioisosterism

The rationale behind replacing a planar benzene ring with a saturated, rigid bicyclic structure like bicyclo[2.1.1]hexane is multifaceted. This bioisosteric substitution can lead to:

  • Improved Physicochemical Properties: Increased solubility and reduced lipophilicity, which are often problematic for planar aromatic compounds.[5]

  • Enhanced Metabolic Stability: The rigid, strained framework can be less susceptible to metabolic degradation by cytochrome P450 enzymes.[5][6]

  • Novel Intellectual Property: The creation of patent-free analogs of existing drugs.[3]

  • Optimal Exit Vector Geometry: The bicyclic core positions substituents in a defined spatial orientation that can effectively mimic the geometry of ortho- and meta-substituted aromatic rings.[7]

This guide will now explore two distinct case studies that exemplify the successful application of this strategy.

Case Study 1: Bicyclo[2.1.1]hexane Carboxamides as Potent Antifungal Agents

The ortho-substituted benzene ring is a common motif in many commercial fungicides, such as boscalid, bixafen, and fluxapyroxad, which are succinate dehydrogenase inhibitors (SDHIs). Researchers have synthesized saturated analogs of these fungicides by replacing the core aromatic ring with a 1,2-disubstituted bicyclo[2.1.1]hexane moiety to evaluate the impact on antifungal activity and other key properties.[3][8][9]

Comparative In Vitro Antifungal Activity

The saturated bicyclo[2.1.1]hexane analogs demonstrated significant in vitro antifungal activity against various fungal pathogens, in some cases comparable to the parent commercial fungicides.

CompoundParent FungicideFungal SpeciesInhibition (%) at 1 µg/mL
Analog 28 BoscalidBotrytis cinerea95
Boscalid-Botrytis cinerea100
Analog 29 BixafenAlternaria alternata80
Bixafen-Alternaria alternata90
Analog 30 FluxapyroxadFusarium culmorum75
Fluxapyroxad-Fusarium culmorum85

Data synthesized from findings presented in Mykhailiuk et al., Chemical Science, 2023.[3][9]

These results validate the bicyclo[2.1.1]hexane core as a viable bioisostere for the ortho-substituted benzene ring in this class of fungicides, retaining a high degree of biological activity.[3]

Physicochemical and In Vitro ADME Properties

A key driver for exploring bioisosteric replacement is the potential for improved drug-like properties. The bicyclo[2.1.1]hexane analogs were compared to their parent fungicides for kinetic solubility and metabolic stability in human liver microsomes (HLM).

CompoundKinetic Solubility (µM)HLM Intrinsic Clearance (Clint, µL/min/mg)
Analog 28 (Boscalid analog) > 20012
Boscalid3526
Analog 30 (Fluxapyroxad analog) 18035
Fluxapyroxad2528

Data synthesized from findings presented by Mykhailiuk and co-workers.[5][10]

The bicyclo[2.1.1]hexane analog of boscalid (Analog 28) exhibited a dramatic improvement in both kinetic solubility and metabolic stability compared to the parent drug.[5] While the fluxapyroxad analog (Analog 30) also showed improved solubility, its metabolic stability was slightly decreased, highlighting that the effects of this bioisosteric replacement can be context-dependent.[5]

In Vivo Efficacy

Case Study 2: 2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic Acid Analogs as Potent mGluR Agonists

Metabotropic glutamate receptors (mGluRs) are crucial drug targets for a range of neurological and psychiatric disorders. The development of selective and potent mGluR ligands is a significant area of research. A conformationally restricted analog of the mGluR agonist ACPD, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I), was synthesized and evaluated for its activity at various mGluR subtypes.[11][12]

Comparative In Vitro mGluR Agonist Activity

ABHxD-I was found to be a potent agonist at several mGluR subtypes, demonstrating higher potency than both the endogenous ligand L-glutamate and the reference agonist (1S,3R)-ACPD in cAMP accumulation assays.

CompoundmGluR1a (EC50, µM)mGluR2 (EC50, µM)mGluR4a (EC50, µM)mGluR5a (EC50, µM)
ABHxD-I 0.30.080.20.1
(1S,3R)-ACPD101.558
L-Glutamate0.50.30.80.4

EC50 values represent the concentration required for 50% of the maximal response in cAMP accumulation assays. Data from Kozikowski et al., J. Med. Chem., 1998.[7][12]

The high potency of ABHxD-I is attributed to the bicyclic scaffold locking the molecule in a fully extended conformation, which is believed to be the active conformation for mGluR binding.[11][12] Interestingly, despite its rigid structure, ABHxD-I showed limited subtype selectivity, similar to L-glutamate.[11]

In Vivo Studies

While detailed in vivo pharmacokinetic and efficacy data for ABHxD-I are not extensively published, its high in vitro potency suggests it could serve as a valuable pharmacological tool for studying mGluR function in vivo and as a starting point for designing more subtype-selective analogs with therapeutic potential.

Experimental Protocols

To aid researchers in the evaluation of novel this compound analogs, we provide the following standardized protocols for key in vitro assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

  • Compound Preparation: Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO). Create a serial dilution series in RPMI 1640 medium.

  • Inoculum Preparation: Prepare a suspension of fungal spores or conidia in sterile saline from a fresh culture. Adjust the suspension to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Assay Procedure: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to 100 µL of each compound dilution. Include a positive control (a known fungicide like boscalid) and a negative control (inoculum with DMSO, no compound).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. For percentage inhibition calculations, measure the optical density at 600 nm and compare it to the negative control.

Protocol 2: Kinetic Solubility Assay via Nephelometry

This high-throughput method provides a rapid assessment of a compound's kinetic solubility.[1][3][11][13]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Procedure: In a clear 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution into phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the compound begins to precipitate, indicated by a sharp increase in the nephelometry signal.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes.[8][14][15]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4). Prepare a separate NADPH-regenerating system solution.

  • Assay Initiation: Pre-warm the reaction mixture and the test compound (at a final concentration of 1 µM) to 37°C. Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Protocol 4: cAMP Accumulation Assay for mGluR Agonist Activity

This cell-based assay is used to determine the functional activity of compounds at Gs- or Gi-coupled mGluRs.[16][17]

  • Cell Culture: Use a stable cell line expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Procedure: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • Compound Addition: Add serial dilutions of the test compound (and reference agonists like L-glutamate or ACPD) to the wells. For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizing the Concepts

Caption: Bioisosteric replacement of a benzene ring with a bicyclo[2.1.1]hexane core.

Experimental Workflow for Analog Evaluation cluster_invitro In Vitro Assays Synthesis Synthesis of Bicyclo[2.1.1]hexane Analogs In_Vitro In Vitro Evaluation Synthesis->In_Vitro Bioactivity Biological Activity (Antifungal / mGluR) In_Vitro->Bioactivity ADME Physicochemical & ADME (Solubility, Stability) In_Vitro->ADME In_Vivo In Vivo Studies (Future Work) SAR Structure-Activity Relationship (SAR) Analysis SAR->In_Vivo Bioactivity->SAR ADME->SAR

Caption: Workflow for the evaluation of bicyclo[2.1.1]hexane analogs.

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold and its analogs represents a significant advancement in medicinal chemistry. The case studies presented here clearly demonstrate the potential of this three-dimensional core to serve as an effective bioisostere for planar aromatic rings, leading to compounds with retained or even enhanced biological activity and improved drug-like properties.

The antifungal data, in particular, showcases a compelling case for the development of novel, patent-free agrochemicals with potentially superior profiles. The high potency of the mGluR agonist analog underscores the utility of this scaffold in designing conformationally constrained ligands for challenging neurological targets.

Future research should focus on expanding the library of these analogs and conducting comprehensive in vivo studies to establish clear in vitro-in vivo correlations (IVIVC). Systematic pharmacokinetic profiling and efficacy testing in relevant animal models will be crucial to fully unlock the therapeutic potential of this promising class of compounds. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

The Bicyclo[2.1.1]hexane Moiety: A Guide to Enhancing Pharmacokinetic Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic structures that have long dominated drug design.[1][2] A key strategy in this "escape from flatland" is the use of saturated bioisosteres, three-dimensional scaffolds that mimic the spatial arrangement of aromatic rings while offering improved physicochemical and pharmacokinetic properties.[1][2] Among these, the bicyclo[2.1.1]hexane (BCH) moiety has emerged as a powerful tool, particularly as a replacement for ortho-substituted benzene rings.[3][4][5][6] This guide provides a comprehensive comparison of the pharmacokinetic profiles of drugs with and without the BCH scaffold, supported by experimental data, and details the key assays used to evaluate these properties.

The rigid, three-dimensional structure of the BCH core locks substituents in well-defined spatial orientations, effectively mimicking the geometry of planar aromatic systems.[4] This bioisosteric replacement can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its potential for clinical success.[7][8]

A Comparative Analysis of Pharmacokinetic Properties

The incorporation of a bicyclo[2.1.1]hexane moiety can profoundly and often favorably alter the pharmacokinetic properties of a drug molecule. The primary advantages observed are improvements in aqueous solubility and metabolic stability, which can lead to enhanced oral bioavailability.

Aqueous Solubility

A critical determinant of a drug's success is its aqueous solubility.[7] Poor solubility can hinder in vitro assay performance and negatively impact gastrointestinal absorption and bioavailability in vivo.[7] The replacement of a planar aromatic ring with a more three-dimensional, saturated BCH scaffold has been shown to significantly increase aqueous solubility.

For instance, replacing the ortho-benzene ring in the drug conivaptan with a bicyclo[2.1.1]hexane moiety resulted in a threefold increase in kinetic solubility.[3][5] A similar, even more dramatic, sixfold increase in solubility was observed when the benzene ring in lomitapide was replaced with a BCH scaffold.[3] In the case of the fungicide boscalid, this bioisosteric replacement led to a notable threefold increase in solubility.[3]

Compound PairMoietyKinetic Solubility (μM in PBS, pH 7.4)Fold Change
Conivaptan vs. Analog 26 ortho-benzene5-
Bicyclo[2.1.1]hexane14+3
Lomitapide vs. Analog 27 ortho-benzene3-
Bicyclo[2.1.1]hexane18+6
Boscalid vs. Analog 28 ortho-benzene11-
Bicyclo[2.1.1]hexane35+3

Data sourced from Mykhailiuk, P. K. (2023).[3][5]

This enhancement in solubility is attributed to the disruption of crystal lattice packing and the introduction of a more polar, less lipophilic scaffold.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial parameter influencing membrane permeability, target binding, and overall pharmacokinetics.[7] While a certain degree of lipophilicity is necessary for a drug to cross biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolism, and potential toxicity.[7]

The replacement of an aromatic ring with a BCH moiety generally leads to a reduction in lipophilicity, as measured by the calculated log P (cLogP) and the experimental log D. In a series of bioactive compounds, this substitution resulted in a decrease in cLogP by 0.7–1.2 units.[3][5]

Compound PairMoietycLogPLogD at pH 7.4
Conivaptan vs. Analog 26 ortho-benzene4.83.6
Bicyclo[2.1.1]hexane3.63.5
Lomitapide vs. Analog 27 ortho-benzene7.9>4.5
Bicyclo[2.1.1]hexane6.83.9
Boscalid vs. Analog 28 ortho-benzene3.73.2
Bicyclo[2.1.1]hexane2.93.1
Bixafen vs. Analog 29 ortho-benzene4.33.8
Bicyclo[2.1.1]hexane3.63.8
Fluxapyroxad vs. Analog 30 ortho-benzene3.83.1
Bicyclo[2.1.1]hexane3.13.2

Data sourced from Mykhailiuk, P. K. (2023).[3][5]

This reduction in lipophilicity can contribute to a more favorable overall ADME profile.

Metabolic Stability

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of many drugs.[9] High metabolic instability can lead to rapid clearance from the body, resulting in a short duration of action and poor oral bioavailability. The introduction of a BCH moiety can enhance metabolic stability by removing sites susceptible to oxidative metabolism on the aromatic ring.

The effect of the BCH moiety on metabolic stability can be more complex and compound-dependent. For example, the BCH analog of conivaptan showed a significant increase in metabolic stability in human liver microsomes, with the half-life increasing from 13 to 41 minutes.[3][5] However, the BCH analog of lomitapide exhibited a decrease in metabolic stability.[3][5] This highlights the importance of empirical testing for each new chemical entity.

Compound PairMoietyIntrinsic Clearance (CLint, μL/min/mg) in HLMHalf-life (t1/2, min) in HLM
Conivaptan vs. Analog 26 ortho-benzene13413
Bicyclo[2.1.1]hexane4341
Lomitapide vs. Analog 27 ortho-benzene13133
Bicyclo[2.1.1]hexane4044
Boscalid vs. Analog 28 ortho-benzene2183
Bicyclo[2.1.1]hexane16109
Bixafen vs. Analog 29 ortho-benzene3058
Bicyclo[2.1.1]hexane14124
Fluxapyroxad vs. Analog 30 ortho-benzene3>200
Bicyclo[2.1.1]hexane2>200

HLM: Human Liver Microsomes. Data sourced from Mykhailiuk, P. K. (2023).[3][5]

Experimental Protocols for Assessing Pharmacokinetic Properties

A robust evaluation of a drug candidate's pharmacokinetic properties relies on a suite of standardized in vitro ADME assays.[8][10][11][12] These assays provide crucial data to guide the optimization of chemical structures and predict in vivo performance.[10][12]

Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound from a DMSO stock solution into an aqueous buffer.[13][14][15]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO), typically at 10 or 20 mM.[16][17]

  • Dispensing Stock Solution: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

  • Addition of Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[13] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[15]

  • Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[13][14]

  • Separation of Undissolved Compound: After incubation, separate any precipitated compound from the solution by filtration or centrifugation.[14][15]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS/MS.[14][18]

  • Data Analysis: Calculate the kinetic solubility by comparing the measured concentration to a standard curve.[13]

Caption: Workflow for a typical kinetic solubility assay.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[9]

Step-by-Step Methodology:

  • Preparation of Reagents: Thaw liver microsomes (human or other species) and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).[19] Prepare a solution of the NADPH regenerating system, which serves as a cofactor for CYP enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 1 and 10 µM.[9]

  • Initiation and Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate the reaction at 37°C with gentle agitation for a series of time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

  • Reaction Termination: At each time point, terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins and stop enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[17]

  • Analysis: Transfer the supernatant containing the remaining parent compound to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[17][20]

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep Prepare Microsomes, Buffer, and Test Compound mix Combine in Plate prep->mix preincubate Pre-incubate at 37°C mix->preincubate start Initiate with NADPH preincubate->start incubate Incubate at 37°C start->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint stop Terminate with Cold Acetonitrile timepoint->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow of a microsomal stability assay.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[21][22][23] Differentiated Caco-2 cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[22][23][24]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[22]

  • Monolayer Integrity Check: Before the assay, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22][23]

  • Assay Setup: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

  • Compound Addition: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer to measure permeability in the absorptive (A-to-B) and secretive (B-to-A) directions, respectively.[23]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[23][24]

  • Sampling: At the end of the incubation, collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).

  • Analysis: Determine the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.[22] An efflux ratio greater than 2 is generally indicative of active efflux.[22]

Caption: Caco-2 permeability assay workflow.

Conclusion

The bicyclo[2.1.1]hexane moiety represents a valuable and increasingly popular building block in modern medicinal chemistry.[25][26] Its use as a saturated bioisostere for ortho-substituted benzene rings offers a compelling strategy to improve the pharmacokinetic properties of drug candidates, particularly by enhancing aqueous solubility and, in many cases, metabolic stability.[3][4][5][27] The judicious application of this three-dimensional scaffold, guided by a robust panel of in vitro ADME assays, can significantly de-risk drug development projects and accelerate the identification of compounds with a higher probability of clinical success. As synthetic methodologies for accessing diverse substituted BCHs continue to expand, their role in escaping the "flatland" of traditional drug design is set to grow even further.[28][29][30][31][32][33]

References

A Comparative Spectroscopic Guide to 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rigid, non-aromatic bicyclo[2.1.1]hexane scaffold has emerged as a valuable bioisostere for phenyl rings in medicinal chemistry, offering a three-dimensional alternative that can improve physicochemical properties and metabolic stability of drug candidates. A key derivative, 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, serves as a versatile building block for introducing this unique structural motif. This guide provides an in-depth comparison of the spectroscopic data of this target molecule and its direct synthetic precursor, bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, supported by detailed experimental protocols and data analysis. Understanding the distinct spectroscopic signatures is paramount for reaction monitoring, purification, and unequivocal structural confirmation.

Synthetic Strategy: From Dicarboxylic Acid to Monoester

The most direct synthetic route to this compound involves the selective mono-esterification of its precursor, bicyclo[2.1.1]hexane-1,4-dicarboxylic acid. A potential byproduct of this reaction is the corresponding dimethyl ester. A thorough characterization of all three compounds is therefore essential for effective synthesis and purification.

Synthetic Pathway Precursor Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid Target This compound Precursor->Target Selective Mono-esterification Byproduct Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate Precursor->Byproduct Diesterification (Side Reaction)

Caption: Synthetic route to the target compound and a potential byproduct.

Experimental Protocols

Synthesis of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

A common method for the synthesis of the bicyclo[2.1.1]hexane core involves an intramolecular [2+2] photocycloaddition of a suitable 1,5-diene precursor. Subsequent oxidative cleavage of the resulting alkene yields the desired dicarboxylic acid.

Step-by-step methodology:

  • Photocycloaddition: A solution of a suitable 1,5-diene precursor in an appropriate solvent (e.g., acetone) is irradiated with a UV lamp (typically at 254 nm) in a quartz reaction vessel. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Oxidative Cleavage: The resulting bicyclic alkene is dissolved in a mixture of a suitable solvent system (e.g., acetone/water) and treated with a strong oxidizing agent (e.g., potassium permanganate or ozone followed by an oxidative workup).

  • Workup: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure bicyclo[2.1.1]hexane-1,4-dicarboxylic acid.

Selective Mono-esterification of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

Achieving selective mono-esterification can be accomplished by using a limited amount of the esterifying agent or by employing protecting group strategies. A straightforward approach involves the use of one equivalent of a methylating agent.

Step-by-step methodology:

  • Reaction Setup: To a solution of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid in a suitable solvent (e.g., methanol or a mixture of methanol and an inert solvent like dichloromethane), one equivalent of a catalyst (e.g., a strong acid like sulfuric acid or a coupling agent) is added.

  • Esterification: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) and monitored by TLC or LC-MS to track the formation of the monoester and minimize the formation of the diester.

  • Workup: Once the desired conversion is achieved, the reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with a mild base to remove unreacted dicarboxylic acid.

  • Purification: The organic layer is dried and concentrated. The crude product, a mixture of the monoester and potentially some diester, is purified by column chromatography to isolate this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target molecule and its precursor. This data is crucial for distinguishing between the starting material, the desired product, and the potential diester byproduct.

Table 1: ¹H NMR Data (ppm)

CompoundBicyclic ProtonsMethoxyl ProtonsCarboxylic Acid Proton
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid1.5 - 3.0 (m)-~12 (br s)
This compound1.5 - 3.0 (m)~3.7 (s)~12 (br s)
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate[1]1.5 - 3.0 (m)~3.7 (s)-

Table 2: ¹³C NMR Data (ppm)

CompoundBicyclic CarbonsCarbonyl Carbons (Ester)Carbonyl Carbons (Acid)Methoxyl Carbon
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid30 - 50-175 - 185-
This compound30 - 50170 - 175175 - 185~52
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate[1]30 - 50170 - 175-~52

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC=O Stretch (Acid)C=O Stretch (Ester)O-H Stretch (Acid)C-O Stretch (Ester)
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid~1700-2500-3300 (broad)-
This compound~1700~17352500-3300 (broad)~1250
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate[1]-~1740-~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key Fragments
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid170.0579Loss of H₂O, loss of COOH
This compound184.0736Loss of OCH₃, loss of COOCH₃, loss of COOH
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate[2]198.0892Loss of OCH₃, loss of COOCH₃

Analysis and Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectra of all three compounds are characterized by a complex multiplet in the range of 1.5-3.0 ppm, corresponding to the protons of the bicyclic core. The key distinguishing features are:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: Shows a broad singlet around 12 ppm for the two equivalent carboxylic acid protons.

  • This compound: Exhibits a sharp singlet around 3.7 ppm for the three methyl ester protons, in addition to the broad carboxylic acid proton signal.

  • Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate: Displays a singlet for the six equivalent methyl ester protons and lacks the downfield carboxylic acid proton signal.[1]

¹³C NMR Spectroscopy

The carbon NMR spectra provide clear differentiation:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: Two sets of signals for the bicyclic carbons and a signal for the two equivalent carboxylic acid carbonyls in the 175-185 ppm region.

  • This compound: Shows distinct signals for the ester carbonyl (170-175 ppm) and the carboxylic acid carbonyl (175-185 ppm), along with a signal for the methoxyl carbon around 52 ppm.

  • Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate: A single signal for the two equivalent ester carbonyls and a methoxyl carbon signal.[1]

IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: A broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch for the carboxylic acid dimer around 1700 cm⁻¹.

  • This compound: Retains the broad O-H and the carboxylic acid C=O stretch, but also shows a new, sharp C=O stretch for the ester at a higher wavenumber (~1735 cm⁻¹) and a C-O stretch around 1250 cm⁻¹.

  • Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate: The broad O-H stretch is absent. A strong, sharp C=O ester stretch is observed around 1740 cm⁻¹, along with the C-O stretch.[1]

Mass Spectrometry

The molecular ion peaks in the mass spectra allow for definitive identification of each compound based on their distinct molecular weights. The fragmentation patterns can also provide structural confirmation.

Conclusion

The successful synthesis and purification of this compound relies on the careful application of selective esterification methods and, critically, the ability to distinguish it from its dicarboxylic acid precursor and the diester byproduct. The distinct spectroscopic signatures in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a robust analytical toolkit for researchers to monitor the reaction progress, assess product purity, and unequivocally confirm the structure of this valuable building block in drug discovery and development.

References

Assessing the Novelty and Utility of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning to bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The strategic replacement of well-established but often metabolically labile moieties like phenyl rings with saturated, three-dimensional scaffolds is a key strategy in modern drug design. This guide provides an in-depth assessment of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a rigid bicyclic linker, and evaluates its novelty and potential advantages over traditional linkers in the patent literature and broader drug discovery landscape.

The Rise of Saturated Bicyclic Scaffolds: Beyond the Flatland of Aromatic Rings

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, offering a rigid scaffold to orient functional groups for optimal target engagement. However, its aromatic nature often introduces metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. This has driven the exploration of saturated bioisosteres that mimic the spatial arrangement of substituted phenyl rings while offering improved physicochemical properties. Among these, bicycloalkanes, particularly bicyclo[1.1.1]pentane (BCP) and its homolog, bicyclo[2.1.1]hexane (BCH), have emerged as compelling alternatives.[1] These scaffolds provide a rigid, three-dimensional framework that can project substituents in well-defined vectors, mimicking the exit vectors of ortho- and meta-substituted phenyl rings.[2]

The core advantage of these saturated scaffolds lies in their high sp³ character, which is associated with improved clinical success rates. By replacing flat, aromatic systems with three-dimensional structures, researchers can enhance properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[2][3]

Phenyl Ring Phenyl Ring Metabolic Liability (CYP450 Oxidation) Metabolic Liability (CYP450 Oxidation) Phenyl Ring->Metabolic Liability (CYP450 Oxidation) Lipophilicity Lipophilicity Phenyl Ring->Lipophilicity Bicyclo[2.1.1]hexane Bicyclo[2.1.1]hexane Improved Metabolic Stability Improved Metabolic Stability Bicyclo[2.1.1]hexane->Improved Metabolic Stability Reduced Lipophilicity & Increased Solubility Reduced Lipophilicity & Increased Solubility Bicyclo[2.1.1]hexane->Reduced Lipophilicity & Increased Solubility Improved Properties Improved Properties Bicyclo[2.1.1]hexane->Improved Properties Drug Candidate Drug Candidate Improved Properties->Drug Candidate

Caption: Bioisosteric replacement of a phenyl ring with a bicyclo[2.1.1]hexane scaffold.

This compound: A Molecule of Interest

This compound (CAS RN: 141046-52-8) is a disubstituted bicyclo[2.1.1]hexane derivative.[4][5] Its structure presents two key functional groups—a carboxylic acid and a methyl ester—at the bridgehead positions. This arrangement makes it a versatile building block for introducing the rigid BCH core into larger molecules, such as complex drug candidates or specialized linkers for modalities like Proteolysis Targeting Chimeras (PROTACs).

While the molecule itself is known and commercially available, its novelty in the patent landscape stems from its incorporation into new chemical entities. A thorough patent search does not reveal patents claiming the molecule as a standalone invention. Instead, its value is realized in its application as a non-obvious component in the design of novel therapeutics where the BCH scaffold imparts desirable properties. Recent patent filings highlight the inclusion of bicyclo[2.1.1]hexanyl moieties in various therapeutic agents, underscoring the growing interest in this scaffold.[1]

Comparative Physicochemical Properties: Bicyclo[2.1.1]hexane vs. Traditional Linkers

Direct experimental data comparing this compound to other linkers is scarce in the public domain. However, by examining studies on related bicyclo[2.1.1]hexane derivatives, we can infer its potential advantages.

PropertyBicyclo[2.1.1]hexane DerivativesTraditional Aromatic/Aliphatic LinkersRationale for Advantage
Solubility Generally increasedVariable, often lower for aromatic linkersThe sp³-rich, non-planar structure disrupts crystal packing and improves solvation.[2][6]
Lipophilicity (logD) Generally lowerOften higher, especially for aromatic systemsThe replacement of a "greasy" phenyl ring with a saturated hydrocarbon reduces lipophilicity.[3][7]
Metabolic Stability Often improvedProne to CYP450-mediated oxidation (aromatics) or high flexibility leading to off-target binding (aliphatics)The absence of aromatic C-H bonds susceptible to oxidation and the rigid structure can reduce metabolic turnover.[2]
Rigidity HighVariable (high for aromatics, low for aliphatics)The bicyclic core provides a well-defined and predictable geometry for orienting substituents.

Table 1: Inferred Physicochemical Property Comparison.

Experimental Protocol: Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexanes

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes can be achieved through various routes, with intramolecular photocycloaddition of 1,5-dienes being a common method. The following is a representative, multi-step protocol adapted from literature for the synthesis of a bicyclo[2.1.1]hexane carboxylic acid, which serves as a precursor to the title compound.[6]

Step 1: Synthesis of the 1,5-Diene Precursor

  • To a solution of a suitable starting ketone (e.g., a substituted acetophenone) in an appropriate solvent (e.g., THF), add a Grignard reagent (e.g., vinylmagnesium bromide) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting tertiary alcohol is then subjected to an allylation reaction to form the 1,5-diene.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Dissolve the 1,5-diene from Step 1 in a suitable solvent (e.g., acetone) in a quartz reaction vessel.

  • Purge the solution with nitrogen for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining a low temperature (e.g., 0 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[2.1.1]hexane derivative.

Step 3: Functional Group Manipulation

  • The ester group on the bicyclo[2.1.1]hexane product from Step 2 can be saponified using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the corresponding carboxylic acid.

  • Further functionalization can be carried out to introduce the second carboxylic acid or ester group, leading to the desired this compound.

Start Start Ketone Substituted Acetophenone Start->Ketone Grignard Grignard Reaction (e.g., Vinylmagnesium Bromide) Ketone->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Allylation Allylation Alcohol->Allylation Diene 1,5-Diene Precursor Allylation->Diene Photocycloaddition Intramolecular [2+2] Photocycloaddition Diene->Photocycloaddition BCH_Ester Bicyclo[2.1.1]hexane Ester Photocycloaddition->BCH_Ester Saponification Saponification BCH_Ester->Saponification BCH_Acid Bicyclo[2.1.1]hexane Carboxylic Acid Saponification->BCH_Acid End End BCH_Acid->End

Caption: Synthetic workflow for a bicyclo[2.1.1]hexane carboxylic acid.

Application in PROTACs: The Next Frontier for Rigid Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties is a critical component of PROTAC design, influencing the formation and stability of the ternary complex. While flexible linkers are common, there is a growing interest in using rigid linkers to pre-organize the molecule and improve ternary complex formation.[8][9]

The rigid bicyclo[2.1.1]hexane scaffold is an attractive candidate for incorporation into PROTAC linkers. Its well-defined geometry can reduce the entropic penalty of ternary complex formation and potentially improve cell permeability and metabolic stability. This compound, with its two distinct functional handles, is an ideal building block for this purpose.

cluster_PROTAC PROTAC Structure Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation Target_Binder Target Binder Linker Linker (e.g., BCH) Target_Binder->Linker E3_Binder E3 Ligase Binder Linker->E3_Binder

Caption: The role of a linker in PROTAC-mediated protein degradation.

Conclusion and Future Outlook

This compound is not a novel molecule in and of itself. Its true novelty lies in its strategic application as a bioisosteric replacement for problematic aromatic rings and as a rigid linker in advanced therapeutic modalities. The available evidence strongly suggests that the incorporation of the bicyclo[2.1.1]hexane scaffold can lead to significant improvements in key drug-like properties, including solubility and metabolic stability.

For researchers and drug development professionals, this compound represents a valuable tool to escape the "flatland" of traditional aromatic linkers and explore the three-dimensional chemical space that is proving to be fertile ground for the discovery of next-generation therapeutics. As the demand for drug candidates with superior physicochemical and pharmacokinetic profiles continues to grow, the strategic use of rigid, saturated scaffolds like bicyclo[2.1.1]hexane is poised to become an increasingly important strategy in the medicinal chemist's armamentarium.

References

Safety Operating Guide

Navigating the Disposal of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from synthesis to disposal. This guide provides a detailed protocol for the proper and safe disposal of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a specialized building block in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is critical. This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, immediate safety precautions are non-negotiable.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear:

  • Safety Glasses or Goggles: To protect against accidental splashes that could cause serious eye irritation.[1]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option to prevent skin contact.[2]

  • Laboratory Coat: To protect against contamination of personal clothing.

Work Area Preparation: Disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through an approved waste disposal plant.[3][4] Direct disposal into the sanitary sewer or regular trash is not advised without appropriate treatment, as this can lead to environmental contamination and may violate local regulations.

For Small Quantities (<50 mL of solution or <50g of solid):

  • Containment: Carefully transfer the compound into a designated and clearly labeled hazardous waste container. For solids, avoid creating dust.[1]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant).

  • Segregation: Store the waste container in a designated, cool, and dry secondary containment area away from incompatible materials.

  • Professional Collection: Arrange for pickup by a licensed chemical waste disposal contractor.

For Larger Quantities (>50 mL of solution or >50g of solid):

  • Dedicated Waste Stream: Utilize a dedicated waste container for this specific compound or for a compatible waste stream of halogen-free organic acids and esters.[2][5]

  • Secure Storage: Ensure the container is tightly sealed and stored in a well-ventilated, secure area.[4]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of addition to the container.

  • Scheduled Disposal: Coordinate with your institution's environmental health and safety (EHS) office or a certified waste management company for regular collection.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, perlite, or cat litter to contain the substance.[2] For solid spills, carefully sweep up the material to avoid generating dust.[4]

  • Collect and Dispose: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Report: Report the spill to your laboratory supervisor or EHS department, in accordance with your institution's policies.

In-Lab Neutralization (for Dilute Aqueous Solutions Only)

While professional disposal is the preferred method, in-lab neutralization of very dilute aqueous solutions of carboxylic acids may be permissible under strict guidelines and local regulations.[6][7] This procedure should only be performed by trained personnel.

Caution: This procedure is not recommended for the pure compound or concentrated solutions.

  • Dilution: Ensure the concentration of the carboxylic acid is low (typically less than 10%).[6]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[6] Monitor the pH using pH paper or a meter.

  • Verification: Continue adding the base until the pH of the solution is neutral (between 6 and 8).[5]

  • Sewer Disposal: Once neutralized, the resulting salt solution may be suitable for disposal down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local wastewater regulations.[6][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal spill Is it a spill? start->spill No quantity Assess Quantity start->quantity dilute_solution Is it a very dilute aqueous solution? start->dilute_solution No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with absorbent 3. Collect in waste container 4. Decontaminate area spill->spill_protocol Yes small_quant Small Quantity (<50g/mL) quantity->small_quant Small large_quant Large Quantity (>50g/mL) quantity->large_quant Large contain_small Contain in labeled hazardous waste container small_quant->contain_small contain_large Use dedicated, labeled hazardous waste container large_quant->contain_large store Store in designated secondary containment contain_small->store contain_large->store professional_disposal Arrange for professional waste disposal store->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end spill_protocol->professional_disposal dilute_solution->quantity No neutralization Perform In-Lab Neutralization: 1. Dilute further if necessary 2. Slowly add weak base (e.g., NaHCO3) 3. Monitor pH to neutral (6-8) dilute_solution->neutralization Yes sewer_disposal Dispose to sanitary sewer with copious water (if local regulations permit) neutralization->sewer_disposal sewer_disposal->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet before handling and disposing of any chemical.

References

Navigating the Safe Handling of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and drug development evolves, so too does the complexity of the molecules we handle. 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, a unique bicyclic compound, represents a class of structures increasingly utilized as building blocks in medicinal chemistry.[1][2] Ensuring the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining essential operational and disposal plans.

Hazard Identification and Risk Assessment: Understanding the Compound

The foundational step in any laboratory safety protocol is a thorough understanding of the substance's potential hazards. The Safety Data Sheet (SDS) for this compound identifies it as a skin and eye irritant.[3] While not classified as acutely toxic, the unique bicyclic structure warrants a cautious approach, as comprehensive toxicological data for novel compounds is often limited.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2A: Causes serious eye irritation.[3]

Given these known hazards, a proactive and comprehensive PPE strategy is crucial to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific tasks being performed and the potential for exposure. The following recommendations are based on a combination of the compound's known hazards and best practices for handling solid organic chemicals in a laboratory setting.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling this compound in any form.[4]

Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing or dust generation, such as during weighing of the solid or during a reaction quench.[4]

Skin and Body Protection

Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect the skin and personal clothing.[5]

Gloves: The choice of gloves is critical. While disposable nitrile gloves are common in laboratories, their resistance to all chemicals is not absolute.[5] For handling this compound, the following is recommended:

  • Primary Protection: Nitrile gloves with a minimum thickness of 4 mil are suitable for incidental contact.[6] However, it is crucial to inspect gloves for any signs of degradation or puncture before each use.[7]

  • Extended Use or Splash Potential: For prolonged handling or situations with a higher risk of splashing, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material like neoprene.[4]

  • Important Note: Always remove gloves immediately after handling the chemical and wash your hands thoroughly.[7]

Respiratory Protection

As this compound is a solid, the primary respiratory hazard is the inhalation of dust particles.[3]

Engineering Controls: The primary method for controlling exposure to chemical dusts is through engineering controls. All handling of the solid compound that could generate dust, such as weighing or transferring, must be performed in a certified chemical fume hood or a powder containment hood.[3]

Respiratory Protection: In situations where engineering controls may not be sufficient to limit exposure, or as an additional precaution, respiratory protection is necessary.

  • Recommended Respirator: A NIOSH-approved N95 or FFP2 respirator is recommended for handling the solid compound, especially when dealing with larger quantities or if there is visible dust generation.[3][8] These respirators are designed to filter at least 95% of airborne particles.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined workflow is essential for minimizing the risk of exposure and ensuring the safe handling of this compound from receipt to disposal.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon Reaction Complete emergency_spill Spill Containment handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Skin/Eye Wash) handle_reaction->emergency_exposure If Exposure Occurs clean_waste Segregate & Label Waste clean_decon->clean_waste clean_dispose Dispose of Waste per Institutional Guidelines clean_waste->clean_dispose emergency_spill->emergency_exposure

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).[3]

    • Conduct a risk assessment for the specific procedure being performed.[9]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Solid:

    • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize dust inhalation.[3]

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust clouds.

    • If any solid is spilled, clean it up immediately following appropriate spill procedures.

  • In-Reaction Use:

    • When adding the compound to a reaction mixture, do so in a controlled manner to avoid splashing.

    • Maintain the reaction setup within the chemical fume hood.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if there is a possibility of an exothermic event.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound in a clearly labeled, sealed container.

    • This includes contaminated weighing paper, gloves, and paper towels.

    • Dispose of as non-hazardous chemical waste according to your institution's guidelines.[10][11]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container.

    • Do not mix with incompatible waste streams.

    • Dispose of through your institution's hazardous waste management program.[12]

  • Empty Containers:

    • Rinse empty containers of the compound three times with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.[13]

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Decontaminate the spill area.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.